molecular formula C21H36O5 B157853 15-Methylprostaglandin E1 CAS No. 35700-26-6

15-Methylprostaglandin E1

Cat. No.: B157853
CAS No.: 35700-26-6
M. Wt: 368.5 g/mol
InChI Key: OMNFCPCBKCERJP-XBZFKEOQSA-N
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Description

15-Methyl-15S-Prostaglandin E1 is a prostanoid.

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNFCPCBKCERJP-XBZFKEOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148567
Record name Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-26-6
Record name Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35700-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of 15-Methylprostaglandin E1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylprostaglandin E1 (15-Methyl-PGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), exhibits a range of pharmacological activities primarily centered on its potent cytoprotective and smooth muscle modulatory effects. Its mechanism of action is intrinsically linked to its interaction with the E-type prostanoid (EP) receptors, a family of G-protein coupled receptors. The addition of a methyl group at the C-15 position strategically inhibits metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its therapeutic efficacy. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound, detailing its interaction with EP receptors, the subsequent intracellular signaling cascades, and the key experimental protocols used to elucidate these pathways.

Introduction

Prostaglandin E1 (PGE1) is a naturally occurring eicosanoid with diverse physiological roles, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] However, its therapeutic utility is limited by rapid metabolism in the lungs and liver. This compound is a more stable synthetic analog, which has been investigated for various clinical applications, including the prevention of NSAID-induced gastric ulcers and the induction of labor.[2][3] Understanding its precise mechanism of action at the molecular level is crucial for the development of novel therapeutics targeting prostaglandin signaling pathways.

Interaction with EP Receptors and Downstream Signaling

The primary mechanism of action of this compound involves its binding to and activation of the four subtypes of the Prostaglandin E2 (PGE2) receptor: EP1, EP2, EP3, and EP4.[4][5] These receptors are coupled to different G-proteins and, consequently, trigger distinct intracellular second messenger pathways. While specific binding affinities of this compound for each EP receptor subtype are not extensively documented in publicly available literature, it is understood to have a strong affinity, with some sources suggesting it has double the affinity of PGE2.[6]

EP Receptor Signaling Pathways

The activation of EP receptors by this compound initiates the following signaling cascades:

  • EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5]

  • EP2 and EP4 Receptors: Both are coupled to Gαs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets.

  • EP3 Receptor: This receptor is coupled to Gαi, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4][5]

The net cellular response to this compound is determined by the relative expression levels of these EP receptor subtypes in a given tissue.

Quantitative Data

Comprehensive quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for each human EP receptor subtype is limited in the available literature. The following table summarizes the known signaling pathways and includes illustrative data for the natural ligand PGE2 and other relevant compounds to provide context.

Receptor SubtypeG-Protein CouplingSecond MessengerPGE2 Binding Affinity (Ki, nM)15-Methyl-PGE1 Action (Inferred)
EP1 Gαq↑ IP3, ↑ DAG, ↑ Ca2+~16Agonist
EP2 Gαs↑ cAMP~13Agonist
EP3 Gαi↓ cAMP~1.1Agonist
EP4 Gαs↑ cAMP~0.6Agonist

Note: PGE2 Ki values are approximate and can vary depending on the cell type and experimental conditions. The action of 15-Methyl-PGE1 is inferred from its structural similarity to PGE1 and its observed physiological effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for EP Receptors

This protocol is used to determine the binding affinity of this compound to specific EP receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a single human EP receptor subtype (e.g., HEK293-EP1, HEK293-EP2, etc.).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2) to each well.

    • Add increasing concentrations of unlabeled this compound (competitor ligand).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate or inhibit cAMP production via EP2/EP4 or EP3 receptors, respectively.

Methodology:

  • Cell Culture and Stimulation:

    • Seed cells expressing the EP receptor of interest in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • For EP3 receptor assays, stimulate the cells with forskolin (B1673556) to induce a basal level of cAMP production.

    • Add increasing concentrations of this compound to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based kits).

    • Quantify the intracellular cAMP concentration according to the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (for EP2/EP4) or IC50 (for EP3) value.

Intracellular Calcium Mobilization Assay

This protocol assesses the ability of this compound to induce calcium release via the EP1 receptor.

Methodology:

  • Cell Loading with Calcium Indicator:

    • Culture cells expressing the EP1 receptor on a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject increasing concentrations of this compound into the wells.

    • Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the log concentration of this compound to determine the EC50 value.

Visualizations

Signaling Pathways

15-Methylprostaglandin_E1_Signaling cluster_membrane Cell Membrane cluster_EP1 EP1 cluster_EP24 EP2 / EP4 cluster_EP3 EP3 cluster_cytosol Cytosol PGE1 15-Methyl-PGE1 EP1 EP1 Receptor PGE1->EP1 EP24 EP2/EP4 Receptors PGE1->EP24 EP3 EP3 Receptor PGE1->EP3 Gq Gαq EP1->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Gs Gαs EP24->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc Gi Gαi EP3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca2 ↑ [Ca2+] IP3_DAG->Ca2 PKC ↑ PKC Activity IP3_DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response1 PKC->Response1 PKA ↑ PKA Activity cAMP_inc->PKA Response2 Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA->Response2 Response3 Cellular Response (e.g., Inhibition of Secretion) cAMP_dec->Response3

Caption: Signaling pathways of this compound via EP receptors.

Experimental Workflows

Experimental_Workflows cluster_binding Receptor Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_calcium Calcium Mobilization Assay b1 Prepare EP Receptor Membranes b2 Incubate Membranes with [3H]PGE2 & 15-Methyl-PGE1 b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 c1 Culture EP Receptor- Expressing Cells c2 Stimulate with 15-Methyl-PGE1 c1->c2 c3 Lyse Cells c2->c3 c4 Quantify cAMP (ELISA) c3->c4 c5 Calculate EC50/IC50 c4->c5 ca1 Load EP1-Expressing Cells with Fura-2 AM ca2 Measure Baseline Fluorescence ca1->ca2 ca3 Inject 15-Methyl-PGE1 ca2->ca3 ca4 Measure Fluorescence Change ca3->ca4 ca5 Calculate EC50 ca4->ca5

Caption: Workflows for key experiments in 15-Methyl-PGE1 research.

Conclusion

This compound exerts its diverse pharmacological effects through a complex interplay of signaling pathways initiated by its binding to the four EP receptor subtypes. The prolonged action of this synthetic analog, due to its resistance to metabolic degradation, makes it a valuable therapeutic agent and a powerful tool for studying prostaglandin biology. While the general mechanisms are well-understood, further research is warranted to precisely quantify the binding affinities and functional potencies of this compound at each EP receptor subtype. This will enable a more refined understanding of its tissue-specific effects and facilitate the development of more targeted and effective prostaglandin-based therapies.

References

An In-depth Technical Guide to the Synthesis of 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 15-Methylprostaglandin E1, a clinically significant analog of Prostaglandin (B15479496) E1 (PGE1). The introduction of a methyl group at the C-15 position is a critical modification that sterically hinders the enzymatic oxidation of the 15-hydroxyl group, thereby enhancing the compound's metabolic stability, oral bioavailability, and duration of action. This guide will focus on the predominant chemical synthesis routes, with a particular emphasis on the well-documented synthesis of Misoprostol, a widely used 15-methyl PGE1 analog.

Overview of the Synthetic Strategy

The total synthesis of this compound is a multi-step process that relies on the strategic construction of the cyclopentanone (B42830) core followed by the sequential addition of the α- and ω-side chains. A common and historically significant approach is the Corey synthesis, which utilizes a key bicyclic intermediate, the Corey lactone, to establish the desired stereochemistry of the cyclopentane (B165970) ring. The synthesis can be broadly divided into three key stages:

  • Formation of the Cyclopentanone Core: This involves the preparation of a suitably functionalized cyclopentenone derivative, which serves as the scaffold for the subsequent addition of the side chains.

  • Installation of the ω-Side Chain: This is typically achieved through a conjugate addition reaction, such as a cuprate (B13416276) addition, to the cyclopentenone. This step is crucial for introducing the 15-methylated side chain with the correct stereochemistry.

  • Installation of the α-Side Chain: The final step involves the elaboration of the α-side chain, often through a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the carboxylic acid moiety.

Chemical Synthesis Pathway of this compound (Misoprostol)

The following sections detail the key reactions and intermediates in a common synthetic route to Misoprostol.

Synthesis of the Cyclopentenone Intermediate (α-Side Chain Precursor)

The synthesis typically begins with the preparation of a chiral cyclopentenone derivative that already contains the α-side chain. This can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.

Synthesis of the ω-Side Chain Cuprate Reagent

A key component for the conjugate addition is the preparation of a higher-order cuprate reagent containing the 15-methylated ω-side chain.

Conjugate Addition and Completion of the Synthesis

The cuprate reagent is then reacted with the cyclopentenone intermediate in a conjugate addition reaction to form the prostaglandin skeleton. Subsequent functional group manipulations and deprotection steps lead to the final this compound analog.

A generalized workflow for the chemical synthesis is depicted below:

G cluster_alpha α-Side Chain Precursor Synthesis cluster_omega ω-Side Chain Precursor Synthesis cluster_coupling Coupling and Final Product Formation A Starting Materials (e.g., Cyclopentadiene) B Functionalized Cyclopentenone A->B Multi-step synthesis F Conjugate Addition (Cuprate Addition) B->F C ω-Side Chain Starting Material D Vinylstannane or Vinyliodide C->D Functionalization E Organocuprate Reagent D->E Reaction with Cu(I) salt and organolithium reagent E->F G Protected 15-Methyl PGE1 F->G Trapping of enolate and functional group manipulation H This compound (e.g., Misoprostol) G->H Deprotection

General workflow for the chemical synthesis of this compound.

Quantitative Data from Synthetic Steps

The following table summarizes representative yields for key transformations in the synthesis of Misoprostol, compiled from various sources. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

StepTransformationReagents and ConditionsYield (%)
ω-Side Chain Preparation Formation of a vinylstannane from a protected 1-octyn-3-ol (B1346985) derivative.Tributyltin hydride, AIBN, Toluene, 110°C.~42%
Cuprate Formation Generation of a higher-order cuprate from the vinylstannane.Methyllithium (B1224462), Copper(I) iodide, THF, -25 to -30°C.In situ
Conjugate Addition & Deprotection Reaction of the cuprate with a protected cyclopentenone, followed by acidic deprotection and purification.1. Cuprate addition at -78°C; 2. Aqueous ammonium (B1175870) chloride/hydroxide (B78521) quench; 3. Acidic deprotection (e.g., PPTS).~60%
Overall (Multi-step) A multi-step synthesis starting from a cyclopentenone precursor.A sequence of 6 steps involving functional group manipulations and coupling.~51%

Experimental Protocols

This section provides an illustrative, generalized protocol for a key step in the synthesis of Misoprostol: the cuprate addition reaction. Note: These are not exhaustive and should be adapted based on specific laboratory conditions and safety protocols.

Protocol for Cuprate Addition to a Cyclopentenone Intermediate

Objective: To perform a conjugate addition of a pre-formed organocuprate reagent containing the ω-side chain to a protected cyclopentenone carrying the α-side chain.

Materials:

  • (E)-trimethyl-[[1-methyl-1-[3-(tributylstannyl)-2-propenyl]pentyl]oxy]silane (vinylstannane precursor to the ω-side chain)

  • Anhydrous Tetrahydrofuran (THF)

  • Copper (I) iodide (CuI)

  • Methyllithium (in diethyl ether or other suitable solvent)

  • Methyl-5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate (protected cyclopentenone)

  • Aqueous ammonium chloride solution

  • Aqueous ammonium hydroxide solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Appropriate glassware and cooling baths

Procedure:

  • Cuprate Reagent Preparation:

    • In a dry, three-necked flask under a nitrogen atmosphere, dissolve the vinylstannane (1.0 eq) and copper (I) iodide (1.0 eq) in anhydrous THF.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to -25 to -30°C.

    • Slowly add methyllithium (2.0-2.2 eq) dropwise, maintaining the temperature.

    • Stir the resulting solution at -15°C for 2 hours.

  • Conjugate Addition:

    • Cool the cuprate reagent mixture to -78°C.

    • In a separate flask, dissolve the protected cyclopentenone (1.0 eq) in anhydrous THF.

    • Rapidly add the solution of the cyclopentenone to the cold cuprate reagent solution.

    • Stir the reaction mixture at -78°C for 5-10 minutes.

  • Work-up and Isolation:

    • Quench the reaction by pouring the mixture into a pre-cooled mixture of aqueous ammonium chloride and ammonium hydroxide.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude protected prostaglandin as an oil.

  • Deprotection and Purification:

The experimental workflow can be visualized as follows:

G A Preparation of Cuprate Reagent (Vinylstannane + CuI + MeLi in THF) B Cooling to -78°C A->B C Addition of Cyclopentenone (in THF) B->C D Reaction at -78°C C->D E Quenching (NH4Cl/NH4OH) D->E F Extraction (Ethyl Acetate) E->F G Drying and Concentration F->G H Acidic Deprotection G->H I Chromatographic Purification H->I J Pure 15-Methyl PGE1 Analog I->J

Experimental workflow for the cuprate addition and final steps.

Chemoenzymatic Synthesis Approaches

While the total chemical synthesis of prostaglandins (B1171923) is well-established, chemoenzymatic approaches offer the potential for more efficient and stereoselective syntheses.[1] These methods utilize enzymes for key transformations, such as the stereoselective reduction of ketones or the resolution of racemic intermediates.

A general strategy involves the enzymatic desymmetrization of a prochiral starting material to create a chiral building block, which is then elaborated into the final prostaglandin analog through chemical steps. For instance, a Baeyer-Villiger monooxygenase (BVMO) can be used for the stereoselective oxidation of a bicyclic ketone to a lactone, a key intermediate in prostaglandin synthesis.[2]

The chemoenzymatic approach can be represented by the following logical flow:

G A Prochiral Starting Material B Enzymatic Reaction (e.g., Desymmetrization, Stereoselective Reduction) A->B Enzyme C Chiral Intermediate B->C D Chemical Synthesis Steps (e.g., Side chain installation) C->D E Prostaglandin Analog D->E

Logical flow of a chemoenzymatic synthesis strategy.

While specific, detailed protocols for a complete chemoenzymatic synthesis of this compound are not as widely published as the purely chemical routes, the principles demonstrated in the synthesis of other prostaglandins are applicable and represent a promising area for future development.

Conclusion

The synthesis of this compound is a complex but well-established field of organic chemistry. The predominant routes rely on the strategic construction of the prostaglandin scaffold through key reactions such as cuprate additions and Wittig-type olefination. The use of chiral building blocks, often derived from the Corey lactone, is essential for achieving the desired stereochemistry. While total chemical synthesis remains a mainstay, emerging chemoenzymatic methods offer elegant and efficient alternatives. This guide provides a foundational understanding of these synthetic pathways, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

References

biological functions of 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Functions of 15-Methylprostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (15-Methyl-PGE1) is a synthetic analog of the naturally occurring prostaglandin (B15479496) E1 (PGE1). The methylation at the C-15 position confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its potency. This technical guide provides a comprehensive overview of the core biological functions of 15-Methyl-PGE1, with a focus on its molecular mechanisms, physiological effects, and relevant experimental methodologies.

Core Biological Functions

The biological activities of 15-Methyl-PGE1 are primarily mediated through its interaction with E-prostanoid (EP) receptors, a class of G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways. The diverse physiological effects of 15-Methyl-PGE1 are a direct consequence of its binding to and activation of these receptors in various tissues.

Smooth Muscle Contraction

A primary and well-documented function of 15-Methyl-PGE1 and other PGE1 analogs is the potent stimulation of smooth muscle contraction, particularly in the uterus. This uterotonic activity forms the basis of its clinical application in obstetrics for the induction of labor and the management of postpartum hemorrhage.

Mechanism of Action: The contractile effect of 15-Methyl-PGE1 on uterine smooth muscle is primarily mediated by the EP1 and EP3 receptor subtypes.

  • EP1 Receptor Activation: The EP1 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.

  • EP3 Receptor Activation: The EP3 receptor can couple to multiple G-proteins, including Gi. Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can contribute to smooth muscle contraction by diminishing the activity of protein kinase A (PKA), which normally promotes relaxation.

Studies on PGE1 have shown that it increases intracellular calcium concentration in uterine smooth muscle, and this effect is independent of cAMP[1].

Signaling Pathway for Smooth Muscle Contraction:

Smooth Muscle Contraction Signaling Pathway 15-Methyl-PGE1 15-Methyl-PGE1 EP1 EP1 Receptor 15-Methyl-PGE1->EP1 Gq Gq protein EP1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR activates Ca2_increase ↑ [Ca2+]i SR->Ca2_increase releases Ca2+ Contraction Smooth Muscle Contraction Ca2_increase->Contraction Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Prepare receptor source (cell membranes or whole cells) Incubate Incubate receptor, radioligand, and test compound ReceptorPrep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]-PGE2) Radioligand->Incubate TestCompound Prepare serial dilutions of 15-Methyl-PGE1 TestCompound->Incubate Filtration Separate bound from free radioligand (e.g., vacuum filtration) Incubate->Filtration Counting Quantify radioactivity (scintillation counting) Filtration->Counting Analysis Data analysis to determine IC50 and Ki values Counting->Analysis Calcium Mobilization Assay Workflow cluster_cellprep Cell Preparation cluster_measurement Measurement cluster_analysis Analysis CellCulture Culture cells expressing the target EP receptor DyeLoading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) CellCulture->DyeLoading Baseline Measure baseline fluorescence DyeLoading->Baseline Stimulation Add 15-Methyl-PGE1 Baseline->Stimulation PostStim Record fluorescence changes over time Stimulation->PostStim RatioCalc Calculate fluorescence ratio (e.g., 340/380 nm for Fura-2) PostStim->RatioCalc DoseResponse Generate dose-response curve to determine EC50 RatioCalc->DoseResponse Isometric Contraction Assay Workflow cluster_tissueprep Tissue Preparation cluster_equilibration Equilibration cluster_contraction Contraction Measurement cluster_dataanalysis Data Analysis Dissection Dissect smooth muscle strip (e.g., uterine myometrium) Mounting Mount the tissue in an organ bath connected to a force transducer Dissection->Mounting Equilibrate Equilibrate the tissue in a physiological salt solution under a resting tension Mounting->Equilibrate Stimulation Add cumulative concentrations of 15-Methyl-PGE1 Equilibrate->Stimulation Recording Record the isometric tension generated by the tissue Stimulation->Recording DoseResponseCurve Construct a dose-response curve to determine EC50 and Emax Recording->DoseResponseCurve

References

The Dawn of a Potent Analog: A Technical Guide to the Discovery and History of 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1) is a naturally occurring eicosanoid with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection. However, its therapeutic potential has been historically limited by its rapid metabolism and chemical instability. This technical guide provides an in-depth exploration of the discovery and history of 15-Methylprostaglandin E1 (15-methyl PGE1), a synthetic analog that overcame these limitations, paving the way for new therapeutic applications. We will delve into the pivotal experiments, synthetic methodologies, and the elucidation of its mechanism of action, offering a comprehensive resource for researchers in pharmacology and drug development.

A Historical Perspective: The Quest for Stability and Potency

The story of 15-methyl PGE1 is intrinsically linked to the pioneering prostaglandin research conducted at The Upjohn Company in the mid-20th century.[1][2] Following the initial isolation and structural elucidation of prostaglandins (B1171923), the therapeutic promise of these compounds was immense. However, a significant hurdle was their rapid inactivation in the body, primarily through oxidation of the 15-hydroxyl group.

The breakthrough came from the laboratories of Upjohn scientists Eugene W. Yankee and Gordon L. Bundy. In their seminal 1972 paper, they reported the synthesis of (15S)-15-methylprostaglandins.[3][4] This seemingly minor modification—the addition of a methyl group at the C-15 position—profoundly impacted the molecule's stability by sterically hindering the dehydrogenase enzyme responsible for its degradation. This chemical innovation resulted in a prostaglandin analog with significantly prolonged biological activity. A more comprehensive paper detailing the total synthesis of 15-methylprostaglandins was published by Yankee, Axen, and Bundy in 1974, further solidifying this landmark achievement in medicinal chemistry.[5]

The initial biological investigations of these novel compounds revealed their remarkable potency. Of particular note was the work of Dr. André Robert, another key figure at Upjohn, who discovered the potent gastric antisecretory and "cytoprotective" properties of 15-methyl PGE1 and its analogs.[1][4][6][7][8] This discovery opened up a new avenue of research into the treatment of peptic ulcers and other gastrointestinal disorders.

Key Discoveries and Biological Effects

The development of 15-methyl PGE1 led to the elucidation of its significant and diverse biological activities, most notably its effects on gastric acid secretion and uterine contractility.

Inhibition of Gastric Acid Secretion and Cytoprotection

One of the most significant discoveries related to 15-methyl PGE1 was its potent ability to inhibit gastric acid secretion.[7][8][9][10] This effect was demonstrated in various animal models and subsequently in human clinical trials. Beyond its antisecretory effects, André Robert's pioneering work uncovered the phenomenon of "cytoprotection," where prostaglandins, at doses too low to inhibit acid secretion, could protect the gastric mucosa from damage induced by various noxious agents like absolute ethanol.[1][4][6][7][8]

Table 1: Quantitative Data on the Inhibition of Gastric Acid Secretion by 15-Methylprostaglandin E2 Analogs

CompoundSpeciesModelDoseInhibition of Acid OutputReference
15(R)-15-methyl PGE2 methyl esterHumanBasal and Pentagastrin-stimulated150 µg (oral)Significant reduction in both basal and maximal acid output[7]
15(R)-15-methyl PGE2HumanMeal-stimulatedED50 ≈ 10 µg (oral)50% inhibition[9]
15(R)-15-methyl PGE2 (free acid)HumanPentagastrin-stimulated80 µg (intragastric)24 ± 11%[10]
15(R)-15-methyl PGE2 (free acid)HumanPentagastrin-stimulated140 µg (intragastric)49 ± 7%[10]
15(R)-15-methyl PGE2 (free acid)HumanPentagastrin-stimulated200 µg (intragastric)44 ± 9%[10]
15(R)-15-methyl PGE2 (free acid)HumanPentagastrin-stimulated400 µg (intragastric)76 ± 12%[10]
15(R)-15-methyl PGE2 (methyl ester)HumanPentagastrin-stimulated80 µg (intragastric)35 ± 2%[10]
15(R)-15-methyl PGE2 (methyl ester)HumanPentagastrin-stimulated140 µg (intragastric)54 ± 5%[10]
15(R)-15-methyl PGE2 (methyl ester)HumanPentagastrin-stimulated200 µg (intragastric)64 ± 8%[10]
15(S)-15-methyl PGE2 methyl esterDogMeal-induced0.5-2.0 µg/kg/h (IV)Dose-dependent inhibition[11]
Effects on Uterine Contractility

Prostaglandins of the E and F series are known to be potent stimulants of uterine smooth muscle contraction. The 15-methyl analogs of both PGE and PGF were also found to possess significant oxytocic properties, leading to their investigation for applications in obstetrics and gynecology, such as the induction of labor and termination of pregnancy.

Table 2: Data on the Uterine Effects of 15-Methylprostaglandin Analogs

CompoundApplicationOutcomeReference
15-methyl PGF2 alphaSecond-trimester abortion69% cumulative abortion rate after 24 hours (IM)[10]
15-methyl PGF2 alphaPostpartum hemorrhageCessation of bleeding within a mean of 12.5 minutes (IV infusion)[12]
15-methyl PGF2 alphaIntractable atonic postpartum hemorrhage15 out of 16 patients responded satisfactorily (IM)[13]

Experimental Protocols

To provide a comprehensive technical resource, this section outlines the general methodologies for the key experiments that were instrumental in the discovery and characterization of 15-methyl PGE1.

Chemical Synthesis: The Upjohn Approach (Generalized from Yankee, Axen, and Bundy, 1974)

The total synthesis of 15-methylprostaglandins by the Upjohn group was a landmark in prostaglandin chemistry. The following is a generalized workflow based on their publications.[5]

Synthesis_Workflow Corey Lactone Derivative Corey Lactone Derivative Intermediate 1 Intermediate 1 Corey Lactone Derivative->Intermediate 1 Protection & Oxidation Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Wittig or Horner-Wadsworth-Emmons Reaction (Upper side chain introduction) Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Reduction Intermediate 4 Intermediate 4 Intermediate 3->Intermediate 4 Introduction of the lower side chain via organocuprate addition 15-keto-prostaglandin E1 analog 15-keto-prostaglandin E1 analog Intermediate 4->15-keto-prostaglandin E1 analog Functional group manipulations This compound This compound 15-keto-prostaglandin E1 analog->this compound Grignard reaction (CH3MgBr) & Deprotection

Figure 1: Generalized workflow for the synthesis of this compound.

Key Steps:

  • Starting Material: The synthesis often begins with a derivative of the "Corey lactone," a versatile building block in prostaglandin synthesis.

  • Upper Side Chain Introduction: The upper α-chain is typically introduced using a Wittig or Horner-Wadsworth-Emmons reaction.

  • Lower Side Chain Introduction: The lower ω-chain, containing the C-15 position, is introduced via conjugate addition of a suitable organocuprate reagent to an enone intermediate.

  • Methyl Group Installation: The crucial 15-methyl group is introduced by reacting a C-15 ketone intermediate with a methyl Grignard reagent (CH₃MgBr) or similar organometallic reagent.

  • Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is essential to obtain the desired biologically active isomer.

  • Purification and Characterization: Each intermediate and the final product are purified by chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).

Biological Assay: Inhibition of Gastric Acid Secretion (Shay Rat Model)

The Shay rat model is a classic method for evaluating the antisecretory activity of test compounds.

Shay_Rat_Model cluster_preparation Animal Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis Fasting Fast rats for 24-48 hours (water ad libitum) Anesthesia Anesthetize rats Fasting->Anesthesia Pylorus Ligation Surgically ligate the pylorus Anesthesia->Pylorus Ligation Drug Administration Administer 15-methyl PGE1 or vehicle (subcutaneously or orally) Pylorus Ligation->Drug Administration Incubation Allow gastric juices to accumulate (typically 4 hours) Drug Administration->Incubation Euthanasia & Collection Euthanize rats and collect stomach contents Incubation->Euthanasia & Collection Centrifugation Centrifuge gastric contents Euthanasia & Collection->Centrifugation Volume Measurement Measure the volume of the supernatant Centrifugation->Volume Measurement Titration Titrate with NaOH to determine total acid output Volume Measurement->Titration

Figure 2: Experimental workflow for the Shay rat gastric secretion assay.

Protocol Outline:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24-48 hours with free access to water.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter is ligated to prevent gastric emptying.

  • Drug Administration: The test compound (15-methyl PGE1) or vehicle is administered, typically by subcutaneous injection or oral gavage.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured, and the total acid concentration is determined by titration with a standard solution of sodium hydroxide (B78521) (NaOH). The total acid output is then calculated.

Biological Assay: In Vitro Uterine Contraction

This assay assesses the direct effect of compounds on the contractility of uterine smooth muscle.

Uterine_Contraction_Assay cluster_tissue_prep Tissue Preparation cluster_organ_bath Organ Bath Setup cluster_experiment Experiment Uterine Horn Isolation Isolate uterine horns from a primed (e.g., estrogen-treated) rat or other species Strip Preparation Cut longitudinal strips of myometrium Uterine Horn Isolation->Strip Preparation Mounting Mount tissue strips in an organ bath containing physiological salt solution Strip Preparation->Mounting Equilibration Equilibrate under a constant tension and temperature (37°C), bubbled with carbogen (B8564812) (95% O2, 5% CO2) Mounting->Equilibration Baseline Recording Record spontaneous contractions Equilibration->Baseline Recording Drug Addition Add cumulative concentrations of 15-methyl PGE1 Baseline Recording->Drug Addition Contraction Measurement Measure changes in tension (force) and frequency of contractions Drug Addition->Contraction Measurement

Figure 3: Workflow for the in vitro uterine contraction assay.

Protocol Outline:

  • Tissue Preparation: Uterine horns are isolated from a suitable animal model (e.g., a rat pre-treated with estrogen to induce a consistent contractile state). Longitudinal strips of the myometrium are carefully dissected.

  • Organ Bath Setup: The tissue strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen. The strips are connected to a force transducer to record isometric contractions.

  • Equilibration: The tissues are allowed to equilibrate under a small amount of tension until spontaneous contractions become regular.

  • Drug Administration: Cumulative concentrations of 15-methyl PGE1 are added to the organ bath.

  • Data Analysis: The changes in the force and frequency of contractions are recorded and analyzed to determine the potency and efficacy of the compound.

Mechanism of Action: Signaling Pathways

This compound, like its parent compound PGE1, exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the cell surface, known as EP receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are coupled to different intracellular signaling pathways.[14][15] The specific receptor subtype activated can vary depending on the tissue and cell type, leading to diverse physiological responses.

Gastric Parietal Cell Signaling

In gastric parietal cells, the inhibitory effect of prostaglandins on acid secretion is primarily mediated through the EP3 receptor, which is coupled to an inhibitory G-protein (Gi).

Gastric_Parietal_Cell_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15_methyl_PGE1 This compound EP3_Receptor EP3 Receptor 15_methyl_PGE1->EP3_Receptor Binds Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts Acid_Secretion Decreased Acid Secretion Adenylate_Cyclase->Acid_Secretion Overall Inhibition ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Proton_Pump->Acid_Secretion

Figure 4: Signaling pathway of this compound in gastric parietal cells.

Pathway Description:

  • Receptor Binding: 15-methyl PGE1 binds to the EP3 receptor on the basolateral membrane of the parietal cell.

  • G-protein Activation: This binding activates the associated inhibitory G-protein, Gi.

  • Inhibition of Adenylate Cyclase: The activated alpha subunit of Gi inhibits the enzyme adenylate cyclase.

  • Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

  • Inhibition of Proton Pump: PKA is responsible for phosphorylating key proteins involved in the translocation and activation of the H+/K+-ATPase (the proton pump). Reduced PKA activity therefore leads to decreased proton pump activity.

  • Decreased Acid Secretion: The overall result is a reduction in the secretion of hydrochloric acid into the gastric lumen.

Uterine Smooth Muscle Cell Signaling

The contractile effect of PGE1 analogs in uterine smooth muscle is more complex and can involve multiple EP receptors and signaling pathways, primarily leading to an increase in intracellular calcium concentration ([Ca²⁺]i). The EP1 and EP3 receptors are often implicated in this contractile response.

Uterine_Smooth_Muscle_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15_methyl_PGE1 This compound EP1_EP3_Receptor EP1/EP3 Receptors 15_methyl_PGE1->EP1_EP3_Receptor Binds Gq_Protein Gq Protein EP1_EP3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PIP2 PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Stimulates Contraction Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Figure 5: Signaling pathway of this compound in uterine smooth muscle cells.

Pathway Description:

  • Receptor Binding: 15-methyl PGE1 binds to EP1 and/or EP3 receptors on the myometrial cell surface.

  • G-protein Activation: This activates the Gq class of G-proteins.

  • Phospholipase C Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses to the sarcoplasmic reticulum (SR) and binds to IP₃ receptors, causing the release of stored Ca²⁺ into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Muscle Contraction: The rise in intracellular Ca²⁺ is a primary trigger for smooth muscle contraction by binding to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and cross-bridge cycling. PKC can also contribute to the contractile response through various mechanisms.

Conclusion

The discovery of this compound represents a pivotal moment in the history of prostaglandin research and medicinal chemistry. The strategic addition of a single methyl group by the scientists at Upjohn transformed a fleeting natural hormone into a stable and potent therapeutic agent. The subsequent elucidation of its powerful gastric antisecretory, cytoprotective, and uterotonic effects has had a lasting impact on the treatment of gastrointestinal and obstetric conditions. This technical guide has provided a comprehensive overview of the historical context, key experimental methodologies, and the molecular mechanisms underlying the action of this important synthetic prostaglandin analog, serving as a valuable resource for the scientific community.

References

Structure-Activity Relationship of 15-Methylprostaglandin E1 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family, is a potent endogenous signaling molecule with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection. However, its therapeutic utility is limited by rapid metabolic inactivation, primarily through oxidation of the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The introduction of a methyl group at the C-15 position creates 15-Methylprostaglandin E1, a metabolically stable analog that has become a cornerstone for the development of therapeutically viable prostaglandin-based drugs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their interaction with the four E-prostanoid (EP) receptor subtypes (EP1, EP2, EP3, and EP4), which mediate the diverse biological effects of PGE1. Understanding these relationships is critical for the rational design of selective and potent therapeutic agents.

Core Structural Features and Their Influence on Activity

The fundamental structure of prostaglandin E1 consists of a 20-carbon skeleton with a cyclopentanone (B42830) ring and two side chains. The biological activity of its analogs is highly dependent on specific structural features. For this compound analogs, the following elements are crucial in determining their affinity and efficacy at EP receptors:

  • The Carboxyl Group (C-1): The carboxylic acid moiety is essential for high-affinity binding and potent agonist activity at EP receptors. Esterification of this group generally leads to a significant reduction in both binding affinity and functional potency.[1]

  • The Hydroxyl Groups (C-11 and C-15): The stereochemistry and presence of the hydroxyl groups at C-11 and C-15 are critical for agonist activity.[1] The (S)-configuration at C-15 is generally preferred for optimal activity.

  • The Ketone Group (C-9): Modifications to the C-9 ketone are better tolerated than alterations to the hydroxyl or carboxyl groups. For instance, the conversion to a 9-deoxy-9-methylene analog has been shown to result in a potent agonist at the EP1 receptor.[1]

  • The Omega Side Chain: Modifications to the lower (omega) side chain, particularly around the C-16 and C-17 positions, can significantly influence receptor subtype selectivity and potency.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of key this compound analogs at the four human EP receptor subtypes. This data is essential for comparing the relative activities and selectivities of these compounds.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Human EP Receptors

CompoundEP1EP2EP3EP4
PGE1 153.61.10.8
15(S)-Methyl-PGE1 (Misoprostol) 330101.12.1
16,16-Dimethyl-PGE1 252.50.50.3

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Functional Potencies (EC50, nM) of this compound Analogs at Human EP Receptors

CompoundEP1 (Ca2+ mobilization)EP2 (cAMP accumulation)EP3 (cAMP inhibition)EP4 (cAMP accumulation)
PGE1 201.50.30.2
15(S)-Methyl-PGE1 (Misoprostol) >100080.51.2
16,16-Dimethyl-PGE1 101.00.20.1

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathways of EP Receptors

The diverse physiological effects of this compound analogs are mediated by the distinct signaling pathways coupled to each EP receptor subtype. Understanding these pathways is crucial for predicting the functional consequences of receptor activation.

EP_Signaling_Pathways cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor EP1 EP1 Gq Gq/11 EP1->Gq Agonist PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca EP2 EP2 Gs Gs EP2->Gs Agonist EP4 EP4 EP4->Gs Agonist AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP EP3 EP3 Gi Gi EP3->Gi Agonist AC2 Adenylyl Cyclase Gi->AC2 cAMP2 ↓ cAMP AC2->cAMP2

EP Receptor Signaling Pathways. Max Width: 760px.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic workflow for the preparation of this compound analogs involves the convergent synthesis of key building blocks, followed by their assembly and subsequent functional group manipulations.

Synthesis_Workflow start Starting Materials corey_lactone Corey Lactone Synthesis start->corey_lactone alpha_chain Alpha-Chain Synthon Preparation start->alpha_chain omega_chain Omega-Chain Synthon Preparation (with C-15 Methylation) start->omega_chain conjugate_add Conjugate Addition corey_lactone->conjugate_add wittig Wittig Reaction alpha_chain->wittig omega_chain->conjugate_add deprotection Deprotection wittig->deprotection conjugate_add->wittig oxidation Selective Oxidation deprotection->oxidation final_product 15-Methyl-PGE1 Analog oxidation->final_product

General Synthetic Workflow for 15-Methyl-PGE1 Analogs. Max Width: 760px.

Detailed Methodology for a Key Step: Wittig Reaction for Alpha-Chain Introduction

  • Preparation of the Phosphonium (B103445) Ylide: To a stirred suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), is added a strong base such as potassium tert-butoxide or sodium hydride at 0°C. The mixture is stirred at room temperature for 1-2 hours to generate the corresponding ylide.

  • Reaction with the Aldehyde: The cyclopentane (B165970) intermediate containing the omega-chain is dissolved in anhydrous THF and cooled to -78°C. The freshly prepared phosphonium ylide solution is then added dropwise to the aldehyde solution.

  • Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired prostaglandin analog with the alpha-chain incorporated.

Radioligand Binding Assay for EP Receptors

This protocol outlines a standard method for determining the binding affinity of this compound analogs to EP receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Binding_Assay_Workflow start Cell Culture with EP Receptor Expression membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep incubation Incubation: - Membranes - Radioligand ([3H]-PGE2) - Unlabeled Analog (competitor) membrane_prep->incubation filtration Rapid Filtration (Separation of bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantification of bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis result Binding Affinity (Ki) analysis->result

Workflow for EP Receptor Radioligand Binding Assay. Max Width: 760px.

Detailed Methodology:

  • Membrane Preparation: Cells stably expressing the human EP receptor of interest are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a range of concentrations of the unlabeled this compound analog (or vehicle for total binding), a fixed concentration of the radioligand (e.g., [3H]-PGE2), and the membrane preparation. For non-specific binding determination, a high concentration of unlabeled PGE1 is used.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for EP2 and EP4 Receptors

This protocol describes a method to assess the agonist activity of this compound analogs at the Gs-coupled EP2 and EP4 receptors by measuring the accumulation of intracellular cyclic AMP (cAMP).

Detailed Methodology:

  • Cell Culture and Plating: Cells stably expressing the human EP2 or EP4 receptor are seeded into 96-well plates and cultured to a confluent monolayer.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution). The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Agonist Stimulation: Various concentrations of the this compound analog are added to the wells, and the plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Quantification: The reaction is stopped by removing the stimulation buffer and lysing the cells. The intracellular cAMP concentration in the cell lysates is then quantified using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The concentration-response curve for the analog is plotted, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is determined using non-linear regression analysis.

Conclusion

The structure-activity relationship of this compound analogs is a complex interplay of stereochemistry, functional group positioning, and side-chain modifications. The introduction of the C-15 methyl group provides crucial metabolic stability, allowing for sustained biological activity. By systematically modifying other regions of the prostaglandin scaffold, it is possible to modulate the potency and selectivity of these analogs for the different EP receptor subtypes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to design novel this compound analogs with tailored pharmacological profiles for a variety of therapeutic applications. Further exploration of modifications to the omega-chain and the cyclopentanone ring holds promise for the development of the next generation of highly selective and efficacious EP receptor modulators.

References

15-Methylprostaglandin E1: A Technical Overview of Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and signaling pathways associated with 15-Methylprostaglandin E1 (15-methyl PGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and functional consequences of 15-methyl PGE1 binding to its receptors.

Executive Summary

This compound is a structurally modified prostaglandin that exhibits significant biological activity. Its therapeutic potential is intrinsically linked to its binding affinity for the E-type prostanoid (EP) receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Understanding the specific binding characteristics and subsequent signaling cascades is crucial for the development of targeted therapeutics. This guide summarizes the available quantitative binding data, details the experimental protocols used to determine these affinities, and provides visual representations of the associated signaling pathways.

Quantitative Receptor Binding Affinity

The following table summarizes the binding affinities (IC50 values) of PGE1 and the closely related PGE2 for the human EP receptor subtypes, as determined by competitive radioligand binding assays.

LigandReceptor SubtypeIC50 (nM)
Prostaglandin E1 (PGE1) EP1Data not available
EP2Data not available
EP3Data not available
EP4Data not available
Prostaglandin E2 (PGE2) EP1Higher affinity than EP2
EP2Lower affinity than EP1, EP3, EP4
EP3Higher affinity than EP2
EP4Higher affinity than EP2

Note: Specific IC50 values for PGE1 were not explicitly found in the provided search results. The table reflects the relative affinities of PGE2 as described in the literature. It is plausible that 15-Methyl-PGE1 exhibits a similar relative affinity profile.

A study on a cloned human EP2 receptor reported the following order of potency in competition with [3H]PGE2 binding: PGE2 ≥ PGE1 > 16,16-dimethyl-PGE2 ≥ 11-deoxy-PGE1.[1] This suggests that PGE1 and its analogs, including methylated forms, are effective ligands for the EP2 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is most commonly achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor.

Principle

A radiolabeled ligand (e.g., [3H]PGE1 or [3H]PGE2) is incubated with a source of the target receptor, typically cell membranes expressing the specific EP receptor subtype. The binding of the radioligand is then measured in the presence and absence of a competing unlabeled ligand, such as this compound. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled ligand for the receptor.

Generalized Protocol
  • Membrane Preparation:

    • Cells stably expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4) are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.

  • Binding Assay:

    • In a series of tubes or a microplate, a fixed concentration of the radiolabeled ligand (e.g., [3H]PGE2) is added.

    • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the respective tubes.

    • A set of tubes containing only the radioligand and membranes determines the total binding.

    • A set of tubes containing the radioligand, membranes, and a high concentration of an unlabeled standard ligand determines the non-specific binding.

    • The prepared cell membranes are added to each tube to initiate the binding reaction.

    • The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of specific binding versus the log concentration of the competitor ligand.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis Harvest Harvest Cells Homogenize Homogenize Cells Harvest->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge ProteinAssay Protein Assay Centrifuge->ProteinAssay AddMembranes Add Membranes ProteinAssay->AddMembranes AddRadioligand Add [3H]PGE2 AddCompetitor Add 15-Methyl PGE1 AddRadioligand->AddCompetitor AddCompetitor->AddMembranes Incubate Incubate AddMembranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data Calculate->Plot Determine Determine IC50/Ki Plot->Determine

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Prostaglandin E Receptor Signaling Pathways

Upon binding of an agonist like this compound, the EP receptors activate distinct intracellular signaling pathways. These pathways ultimately determine the physiological response to the ligand.

EP1 Receptor Signaling

The EP1 receptor primarily couples to the Gq family of G-proteins.[2] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2]

EP1_Signaling Ligand 15-Methyl PGE1 EP1 EP1 Receptor Ligand->EP1 Gq Gq EP1->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Fig. 2: EP1 receptor signaling pathway.
EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to the Gs family of G-proteins.[2] Activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

EP2_EP4_Signaling Ligand 15-Methyl PGE1 Receptor EP2 / EP4 Receptor Ligand->Receptor Gs Gs Receptor->Gs AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates EP3_Signaling Ligand 15-Methyl PGE1 EP3 EP3 Receptor Ligand->EP3 Gi Gi EP3->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

References

The Multifaceted Role of 15-Methylprostaglandin E1 in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylprostaglandin E1 (15-M-PGE1) is a synthetic analog of the endogenous signaling molecule Prostaglandin (B15479496) E1 (PGE1). Its structural modification, the methylation at the C-15 position, confers increased metabolic stability, making it a valuable tool for investigating the physiological and pathophysiological roles of PGE1 signaling. This technical guide provides a comprehensive overview of the known cellular effects of 15-M-PGE1, with a particular focus on its influence on neutrophils and the underlying signaling mechanisms. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the involved signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from arachidonic acid that act as potent, locally acting signaling molecules involved in a wide array of physiological processes, including inflammation, immunity, and smooth muscle contraction. Prostaglandin E1 (PGE1) is a member of this family with known vasodilatory and anti-platelet aggregation effects. However, its therapeutic and research applications are limited by its rapid in vivo degradation. This compound, a more stable analog, allows for more sustained biological effects, enabling detailed investigation of its cellular mechanisms. This guide will delve into the cellular and molecular actions of 15-M-PGE1, providing a foundational resource for its application in research and therapeutic development.

Physicochemical Properties

PropertyValue
IUPAC Name (Z)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid
Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS Number 35700-21-1
Synonyms 15-M-PGE1, (15S)-15-methylprostaglandin E1

Signaling Pathways of this compound

As an analog of PGE1, 15-M-PGE1 is presumed to exert its effects by binding to the same E-prostanoid (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

  • EP1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

  • EP3 Receptor: This receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The specific cellular response to 15-M-PGE1 is therefore dependent on the expression profile of EP receptor subtypes in a given cell type.

Visualizing the Signaling Pathways

15-Methylprostaglandin_E1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol 15-M-PGE1 This compound EP1 EP1 Receptor (Gq) 15-M-PGE1->EP1 EP2 EP2 Receptor (Gs) 15-M-PGE1->EP2 EP4 EP4 Receptor (Gs) 15-M-PGE1->EP4 EP3 EP3 Receptor (Gi) 15-M-PGE1->EP3 PLC Phospholipase C EP1->PLC Activates AC_stim Adenylyl Cyclase EP2->AC_stim Activates EP4->AC_stim Activates AC_inhib Adenylyl Cyclase EP3->AC_inhib Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP_increase cAMP Increase AC_stim->cAMP_increase Produces cAMP_decrease cAMP Decrease AC_inhib->cAMP_decrease Leads to Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response1 PKC->Cellular_Response1 PKA Protein Kinase A cAMP_increase->PKA Activates Cellular_Response2 Cellular Response (e.g., Vasodilation, Anti-inflammatory) PKA->Cellular_Response2 Cellular_Response3 Cellular Response (e.g., Inhibition of Secretion) cAMP_decrease->Cellular_Response3

Caption: General signaling pathways of this compound via EP receptors.

Role in Cellular Processes: Focus on Neutrophils

One of the most well-documented in vivo effects of 15-M-PGE1 is the induction of neutrophilia.[1][2] This section will explore the quantitative aspects of this phenomenon and the proposed mechanisms.

Induction of Neutrophilia

Systemic administration of 15-M-PGE1 has been shown to cause a significant, dose-dependent increase in circulating neutrophils in rats.[1][2]

Table 1: Dose-Response of 15-M-PGE1 on Neutrophil Count in Brown-Norway Rats [2]

Dose of 15-M-PGE1 (µg/kg)Outcome
5Significant neutrophilia (P < 0.05)
1000Maximum neutrophilia (40-70% of total WBC)

Table 2: Time Course of 15-M-PGE1-Induced Neutrophilia (1 mg/kg, s.c.) in Brown-Norway Rats [1]

Time After InjectionAbsolute Neutrophil Count (cells/mm³)
Before Injection2,451 ± 1,298
6 hours13,457 ± 6,038 (Peak)

The mechanism underlying this neutrophilia is thought to be a result of the diminished adherence of the marginated pool of neutrophils to the endothelium, leading to their release into circulation.[2] This is supported by experiments showing that neutrophils from rats treated with prostaglandins have reduced adherence to nylon wool columns.[2]

Inhibition of Neutrophil Activation

Paradoxically, while inducing neutrophilia, PGE1 and its stable analog 15-M-PGE1 have been shown to inhibit several key functions of activated neutrophils, suggesting a complex immunomodulatory role.

  • Inhibition of Superoxide (B77818) Production: 15-M-PGE1 rapidly and reversibly inhibits superoxide production induced by the chemoattractant f-Met-Leu-Phe (fMLP) in human neutrophils.[3] However, it does not affect superoxide production stimulated by phorbol (B1677699) myristate acetate (B1210297) (PMA), indicating a specific point of intervention in the signaling pathway.[3]

  • Inhibition of Chemotaxis and Phagocytosis: PGE1 has been demonstrated to decrease neutrophil chemotaxis and phagocytosis.[4]

  • Modulation of Intracellular Calcium: The inhibitory effects of PGE1 on neutrophil function are associated with a decrease in fMLP-stimulated increases in intracellular calcium concentrations ([Ca2+]i).[4]

Neutrophil_Modulation_Workflow cluster_invivo In Vivo Effects cluster_invitro In Vitro Effects on Activated Neutrophils M_PGE1_admin 15-M-PGE1 Administration Marginated_Pool Marginated Neutrophil Pool M_PGE1_admin->Marginated_Pool Reduces Adherence Circulation Circulating Neutrophils Marginated_Pool->Circulation Release into Neutrophilia Neutrophilia Circulation->Neutrophilia Leads to M_PGE1_treatment 15-M-PGE1 Treatment Neutrophil Neutrophil M_PGE1_treatment->Neutrophil Modulates fMLP_Stimulation fMLP Stimulation fMLP_Stimulation->Neutrophil Activates Ca2_influx Decreased Ca2+ Influx Neutrophil->Ca2_influx via Inhibited_Activation Inhibited Activation (Superoxide, Chemotaxis, Phagocytosis) Ca2_influx->Inhibited_Activation Results in

Caption: Dual in vivo and in vitro effects of 15-M-PGE1 on neutrophils.

Experimental Protocols

Detailed experimental protocols for studying the effects of 15-M-PGE1 are crucial for reproducibility. The following are generalized methodologies based on the available literature.

In Vivo Induction of Neutrophilia in Rats

Objective: To assess the dose-dependent effect of 15-M-PGE1 on circulating neutrophil counts.

Materials:

  • This compound (sterile solution)

  • Brown-Norway rats (or other suitable strain)

  • Sterile saline

  • Syringes and needles for subcutaneous injection

  • EDTA-containing microtubes for blood collection

  • Automated hematology analyzer or hemocytometer and microscope

  • Wright-Giemsa stain

Procedure:

  • Prepare sterile solutions of 15-M-PGE1 in saline at various concentrations (e.g., 0.05, 0.5, and 10 mg/mL).

  • Acclimatize rats to laboratory conditions for at least one week.

  • Divide rats into experimental groups (n=5-8 per group), including a vehicle control group (saline only).

  • Collect a baseline blood sample from the tail vein of each rat into an EDTA-containing microtube.

  • Administer a single subcutaneous injection of the appropriate 15-M-PGE1 solution or saline vehicle (e.g., at a volume of 0.1 mL/100g body weight).

  • At a predetermined time point (e.g., 6 hours post-injection), collect a second blood sample.

  • Perform a complete blood count (CBC) with differential on all blood samples using an automated hematology analyzer.

  • Alternatively, prepare blood smears, stain with Wright-Giemsa, and perform a manual differential count of at least 200 white blood cells to determine the percentage of neutrophils.

  • Calculate the absolute neutrophil count for each sample.

  • Analyze the data for statistically significant differences between the pre- and post-injection counts and between the different dose groups.

In Vitro Neutrophil Activation Assays

Objective: To evaluate the inhibitory effect of 15-M-PGE1 on neutrophil functions such as superoxide production.

Materials:

  • This compound

  • Human neutrophils isolated from healthy donor blood (e.g., via density gradient centrifugation)

  • f-Met-Leu-Phe (fMLP)

  • Phorbol myristate acetate (PMA)

  • Cytochrome c or other suitable indicator for superoxide detection

  • Spectrophotometer or plate reader

  • Hanks' Balanced Salt Solution (HBSS)

Procedure (Superoxide Anion Production Assay):

  • Isolate human neutrophils and resuspend them in HBSS.

  • Pre-incubate the neutrophil suspension with various concentrations of 15-M-PGE1 or vehicle control for a short period (e.g., 10 minutes) at 37°C.

  • Add cytochrome c to the cell suspension.

  • Stimulate the neutrophils with a final concentration of fMLP (e.g., 1 µM) or PMA (e.g., 100 ng/mL).

  • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the rate of superoxide production.

  • Calculate the rate of superoxide production and compare the effects of different concentrations of 15-M-PGE1.

Discussion and Future Directions

The available evidence indicates that this compound is a potent modulator of neutrophil biology, exhibiting a dual capacity to induce neutrophilia while concurrently inhibiting neutrophil activation. This suggests a complex role in the inflammatory process, potentially contributing to both the recruitment of neutrophils to sites of inflammation and the subsequent dampening of their pro-inflammatory functions to prevent excessive tissue damage.

Significant gaps in our understanding remain. There is a pressing need for quantitative data on the binding affinities of 15-M-PGE1 for the different EP receptor subtypes and the corresponding EC50 values for second messenger activation. Such data would be invaluable for elucidating the precise receptor-mediated mechanisms underlying its diverse cellular effects. Furthermore, the downstream targets of the signaling pathways activated by 15-M-PGE1 in neutrophils are not well characterized. Future research should focus on these areas to fully unravel the therapeutic potential of targeting this signaling axis in inflammatory and immune disorders.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of PGE1 signaling in various cellular processes. Its ability to modulate neutrophil trafficking and function highlights its potential as a lead compound for the development of novel immunomodulatory therapies. The data and methodologies presented in this guide provide a solid foundation for further investigation into the intricate biology of this potent signaling molecule.

References

Preclinical Profile of 15-Methylprostaglandin E1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analog of prostaglandin (B15479496) E1 (PGE1), a naturally occurring lipid autacoid with a wide range of physiological effects. The methylation at the C-15 position confers resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its potency. This technical guide provides a comprehensive overview of the preclinical data on 15-mPGE1, focusing on its pharmacodynamics, pharmacokinetics, and toxicology in various animal models. The information presented herein is intended to support further research and drug development efforts.

Pharmacodynamics

The preclinical pharmacodynamic effects of 15-mPGE1 have been investigated in several animal models, revealing its influence on hematological parameters, smooth muscle contractility, gastric acid secretion, and its cytoprotective and neuroprotective potential.

Hematological Effects

In preclinical studies, 15-mPGE1 has demonstrated a significant impact on white blood cell counts.

Experimental Protocol: Neutrophilia Induction in Rats

  • Animal Model: Brown-Norway rats.

  • Drug Administration: A single subcutaneous injection of 15-mPGE1 at a dose of 1 mg/kg.

  • Sample Collection: Blood samples were collected before and at various time points after the injection.

  • Analysis: Absolute neutrophil and white blood cell counts were determined using standard hematological techniques.

A study in Brown-Norway rats showed that a 1 mg/kg subcutaneous dose of (15S)-15-methyl prostaglandin E1 induced a significant increase in absolute neutrophil count, peaking at 6 hours post-injection.[1][2] The absolute white blood cell count did not show a significant change, but a notable eosinopenia was observed.[1] Dose-response studies indicated that a maximum neutrophilia of 40-70% of the total white blood cell count was achieved with a 1000 µg/kg dose of various stable prostaglandin analogs, including M-PGE1.[2] A significant neutrophilia was observed with as little as 5 µg/kg of M-PGE1.[2]

Table 1: Hematological Effects of this compound in Brown-Norway Rats

ParameterBefore Injection (mean ± SD)6 Hours After Injection (mean ± SD)
Absolute Neutrophil Count (/mm³)2,451 ± 1,29813,457 ± 6,038

Data from a study involving subcutaneous injection of 1 mg/kg of (15S)-15-methyl prostaglandin E1.[1]

Effects on Smooth Muscle

Prostaglandin E1 and its analogs are known to modulate smooth muscle tone in various tissues.

Experimental Protocol: In Vitro Smooth Muscle Contraction Assay

  • Tissue Preparation: Smooth muscle strips are isolated from the target organ (e.g., uterus, gastrointestinal tract, blood vessels) of a suitable animal model (e.g., rabbit, rat).

  • Apparatus: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Measurement: Muscle contractions are recorded isometrically using a force transducer.

  • Procedure: After an equilibration period, cumulative concentrations of 15-mPGE1 are added to the organ bath to generate a dose-response curve.

While specific quantitative data for 15-mPGE1 on smooth muscle is limited in the provided search results, it is known that PGE1 analogs can induce uterine contractions.

Gastrointestinal Effects

Prostaglandins (B1171923) play a crucial role in maintaining the integrity of the gastric mucosa.

Experimental Protocol: Gastric Ulcer Protection in Rats

  • Animal Model: Rats (e.g., Sprague-Dawley).

  • Induction of Gastric Ulcers: Ulcers can be induced by various methods, such as administration of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, or exposure to stress.

  • Drug Administration: 15-mPGE1 is administered orally or parenterally before or after the ulcerogenic stimulus.

  • Assessment: The stomach is excised, and the number and severity of gastric lesions are scored.

Studies on related compounds like misoprostol, a synthetic methyl analog of PGE1, have shown significant cytoprotective effects against gastric mucosal damage induced by agents such as ethanol (B145695) and NSAIDs in animal models.[3]

Pharmacokinetics

Detailed pharmacokinetic data for 15-mPGE1 in preclinical models is not extensively available in the public domain. However, studies on other stable prostaglandin analogs provide some insights.

Experimental Protocol: Pharmacokinetic Analysis in Rats

  • Animal Model: Rats with cannulated jugular veins for serial blood sampling.

  • Drug Administration: 15-mPGE1 is administered via the intended clinical route (e.g., intravenous, subcutaneous, or oral).

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration.

  • Analysis: Plasma concentrations of 15-mPGE1 and its metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, and AUC are calculated using non-compartmental analysis.

Toxicology

The toxicological profile of 15-mPGE1 has been evaluated in preclinical studies to identify potential adverse effects.

Experimental Protocol: Acute Toxicity Study in Rats

  • Animal Model: Rats.

  • Drug Administration: A single high dose of 15-mPGE1 is administered via the intended route of exposure.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for a specified period (e.g., 14 days).

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

One study in rats investigated the effects of single daily injections of approximately 1 mg/kg of (15S)-15-methyl-PGE1.[4] This study reported increased lung weights in both normal and paraquat-exposed rats.[4] While neutrophilia was observed, there was no significant increase in lung lavage neutrophils or albumin.[4]

Mechanism of Action & Signaling Pathways

This compound, like other PGE1 analogs, is believed to exert its effects by binding to and activating specific prostaglandin E (EP) receptors, which are G-protein coupled receptors. The activation of these receptors initiates downstream signaling cascades that vary depending on the receptor subtype and the cell type.

The EP1 receptor, upon activation, couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.

15-Methylprostaglandin_E1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 15-Methyl- prostaglandin E1 EP1 EP1 Receptor PGE1->EP1 Binds to Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Response Cellular Responses (e.g., Smooth Muscle Contraction, Neutrophil Modulation) Ca_cyto->Response Leads to

15-mPGE1 signaling via the EP1 receptor.

Experimental Workflows

The following diagram illustrates a general workflow for a preclinical in vivo study investigating the effects of 15-mPGE1.

Preclinical_In_Vivo_Workflow start Study Initiation (Hypothesis & Design) animal_model Animal Model Selection (e.g., Rats, Dogs) start->animal_model acclimatization Acclimatization animal_model->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Drug Administration (15-mPGE1 or Vehicle) randomization->treatment observation In-life Observations (Clinical Signs, etc.) treatment->observation sampling Sample Collection (Blood, Tissues) observation->sampling analysis Data Analysis (Pharmacokinetics, Pharmacodynamics, Toxicology) sampling->analysis reporting Reporting of Findings analysis->reporting

General workflow for a preclinical in vivo study.

Conclusion

The preclinical data available for this compound suggest its potential as a therapeutic agent with diverse pharmacodynamic effects, including modulation of the immune system and protection of the gastrointestinal mucosa. Its enhanced stability compared to native PGE1 makes it an attractive candidate for further development. However, a more comprehensive understanding of its pharmacokinetic and toxicological profile in various preclinical species is necessary to support its translation to clinical applications. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field.

References

15-Methylprostaglandin E1: A Comprehensive Technical Guide to a Stable and Potent PGE1 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E1 (PGE1) is a potent endogenous lipid mediator with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection. However, its therapeutic potential is significantly limited by its rapid metabolic inactivation in vivo. This technical guide provides an in-depth overview of 15-Methylprostaglandin E1 (15-Methyl PGE1), a synthetic analog designed for enhanced stability and prolonged biological activity. This document details the chemical properties, mechanism of action, pharmacokinetics, and key experimental protocols relevant to the study and application of this important compound.

Introduction: The Need for a Stable PGE1 Analog

Prostaglandin E1 (PGE1), also known as alprostadil, is a member of the eicosanoid family of signaling molecules.[1] It exerts its diverse pharmacological effects by binding to specific G-protein coupled receptors known as EP receptors.[2] Despite its therapeutic promise in conditions such as peripheral artery disease, erectile dysfunction, and as a component of immunosuppressive therapies, the clinical utility of PGE1 is hampered by its rapid metabolism.[3][4] The primary route of inactivation is the oxidation of the hydroxyl group at the C-15 position, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][6] This metabolic vulnerability leads to a very short biological half-life, necessitating continuous infusion for sustained therapeutic effect.

To overcome this limitation, synthetic analogs have been developed. This compound is a structurally modified version of PGE1 where a methyl group replaces the hydrogen atom on the C-15 carbon. This seemingly minor modification profoundly impacts the molecule's stability by sterically hindering the enzymatic action of 15-PGDH.[5][6] This increased metabolic resistance translates to a longer duration of action and potentially improved therapeutic efficacy in vivo.

Physicochemical Properties and Stability

The introduction of a methyl group at the C-15 position enhances the stability of 15-Methyl PGE1 without drastically altering its core structure.

Table 1: Physicochemical Properties of PGE1 and 15-Methyl PGE1

PropertyProstaglandin E1 (PGE1)15(S)-15-Methylprostaglandin E1
Synonyms Alprostadil(15S)-15-methyl PGE1
Molecular Formula C₂₀H₃₄O₅C₂₁H₃₆O₅
Molecular Weight 354.5 g/mol 368.5 g/mol
CAS Number 745-65-335700-26-6

The enhanced stability of 15-Methyl PGE1 is primarily attributed to its resistance to degradation by 15-PGDH. This resistance allows the compound to persist in the circulation for a longer duration, thereby prolonging its biological effects.

Mechanism of Action and Signaling Pathways

Like its parent compound, 15-Methyl PGE1 exerts its biological effects by interacting with the four subtypes of the prostaglandin E2 receptor: EP1, EP2, EP3, and EP4.[2] These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.

  • EP1 Receptor: Activation of the EP1 receptor is coupled to Gq proteins, leading to an increase in intracellular calcium levels.[2]

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

  • EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels.[2]

The specific physiological response to 15-Methyl PGE1 depends on the tissue-specific expression pattern of these EP receptor subtypes.

PGE1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 15-Methyl_PGE1 15-Methyl PGE1 EP_Receptor EP Receptor (EP1, EP2, EP3, EP4) 15-Methyl_PGE1->EP_Receptor G_Protein G Protein (Gq, Gs, Gi) EP_Receptor->G_Protein Effector Effector (Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger (cAMP, Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Second_Messenger->Cellular_Response

Fig. 1: Generalized signaling pathway of 15-Methyl PGE1.

Comparative Data: 15-Methyl PGE1 vs. PGE1

While direct, side-by-side comparative studies are limited in the publicly available literature, the enhanced potency of other 15-methylated prostaglandins (B1171923) provides strong evidence for the improved characteristics of 15-Methyl PGE1. For instance, (15S)-15-methyl and 16,16-dimethyl analogs of PGE2 were found to be 40 times more active than PGE2 in inhibiting pentagastrin-stimulated acid secretion in rats when administered intravenously.[7] This suggests a significantly increased in vivo potency, likely attributable to enhanced metabolic stability.

Table 2: Comparative Potency of PGE2 and its Methyl Analogs[7]

CompoundRoute of AdministrationPotency Relative to PGE2 (Inhibition of Gastric Acid Secretion)
(15S)-15-Methyl PGE2Intravenous40x
16,16-Dimethyl PGE2Intravenous40x
(15S)-15-Methyl PGE2Subcutaneous100x
16,16-Dimethyl PGE2Subcutaneous100x

Note: Data for PGE2 analogs are presented as a surrogate for the expected increase in potency for 15-Methyl PGE1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and comparison of 15-Methyl PGE1 and PGE1.

In Vitro Stability Assay (Resistance to 15-PGDH Degradation)

Objective: To determine the in vitro stability of 15-Methyl PGE1 in the presence of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) compared to PGE1.

Materials:

  • 15(S)-15-Methylprostaglandin E1

  • Prostaglandin E1

  • Recombinant human 15-PGDH enzyme

  • NAD+

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 1 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare stock solutions of 15-Methyl PGE1 and PGE1 in ethanol.

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and either 15-Methyl PGE1 or PGE1.

  • Initiate the enzymatic reaction by adding a pre-determined amount of recombinant 15-PGDH to the reaction mixture.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the amount of remaining parent compound (15-Methyl PGE1 or PGE1).

  • The degradation rate and half-life of each compound can be calculated from the decrease in the parent compound concentration over time.

Stability_Assay_Workflow Prepare_Reactants Prepare Reaction Mixture (Buffer, NAD+, Prostaglandin) Add_Enzyme Add 15-PGDH Enzyme Prepare_Reactants->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Calculate Calculate Degradation Rate and Half-life HPLC_Analysis->Calculate

Fig. 2: Workflow for the in vitro stability assay.
Receptor Binding Assay

Objective: To determine and compare the binding affinities (Ki) of 15-Methyl PGE1 and PGE1 for the EP receptor subtypes.

Materials:

  • Cell lines stably expressing individual human EP receptor subtypes (EP1, EP2, EP3, EP4)

  • Radiolabeled PGE2 (e.g., [³H]-PGE2)

  • 15(S)-15-Methylprostaglandin E1

  • Prostaglandin E1

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell membranes from the EP receptor-expressing cell lines.

  • In a multi-well plate, add a fixed amount of cell membranes, a fixed concentration of [³H]-PGE2, and varying concentrations of either unlabeled 15-Methyl PGE1 or PGE1 (the competitor ligands).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The IC50 values (concentration of competitor ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Receptor_Binding_Assay Prepare_Membranes Prepare Cell Membranes (EP Receptor Expressing) Incubate Incubate Membranes with [3H]-PGE2 and Competitor Prepare_Membranes->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Counting Measure Radioactivity Wash->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis

Fig. 3: Workflow for the receptor binding assay.
Intracellular cAMP Measurement Assay

Objective: To measure the ability of 15-Methyl PGE1 and PGE1 to stimulate cAMP production in cells expressing EP2 or EP4 receptors.

Materials:

  • Cell line stably expressing either the human EP2 or EP4 receptor

  • 15(S)-15-Methylprostaglandin E1

  • Prostaglandin E1

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Seed the EP2 or EP4 expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate the cells with varying concentrations of either 15-Methyl PGE1 or PGE1 for a defined period.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC50 values (concentration of agonist that produces 50% of the maximal response) for each compound.

cAMP_Assay_Workflow Seed_Cells Seed EP2/EP4 Expressing Cells Pretreat Pre-treat with Phosphodiesterase Inhibitor Seed_Cells->Pretreat Stimulate Stimulate with Prostaglandins Pretreat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Quantify_cAMP Quantify cAMP (e.g., ELISA) Lyse_Cells->Quantify_cAMP Data_Analysis Generate Dose-Response Curves and Calculate EC50 Quantify_cAMP->Data_Analysis

Fig. 4: Workflow for the intracellular cAMP assay.

Applications in Research and Drug Development

The enhanced stability and prolonged activity of 15-Methyl PGE1 make it a valuable tool for both basic research and clinical applications.

  • Research Applications: 15-Methyl PGE1 can be used to investigate the long-term effects of EP receptor activation in various cellular and animal models, providing insights into the physiological and pathophysiological roles of the PGE1 signaling pathway. For example, it has been used to study its effects on neutrophilia in rats.[8]

  • Drug Development: The improved pharmacokinetic profile of 15-Methyl PGE1 makes it an attractive candidate for the development of new therapeutics for a range of conditions where sustained PGE1 activity is beneficial. These include peripheral vascular diseases, pulmonary hypertension, and organ transplantation.

Conclusion

This compound represents a significant advancement in the field of prostaglandin research and therapeutics. By overcoming the primary metabolic liability of its parent compound, PGE1, this stable analog offers a more potent and longer-lasting pharmacological agent. The detailed information and experimental protocols provided in this technical guide are intended to facilitate further research and development of 15-Methyl PGE1, ultimately unlocking its full therapeutic potential.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylprostaglandin E1 (15-M-PGE1) is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), a lipid autacoid with a wide range of physiological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 15-M-PGE1, focusing on its molecular mechanisms of action, effects on key inflammatory cells and mediators, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Prostaglandins, particularly those of the E series, are well-established modulators of the inflammatory process. This compound, a more stable analog of the naturally occurring PGE1, has demonstrated potent anti-inflammatory activities, positioning it as a molecule of significant interest for therapeutic development. This guide will delve into the technical details of its anti-inflammatory profile.

Effects on Inflammatory Cells and Mediators

15-M-PGE1 exerts its anti-inflammatory effects by modulating the function of various immune cells, most notably neutrophils, and by regulating the production of inflammatory mediators.

Neutrophil Function

Neutrophils are key players in the acute inflammatory response. Their recruitment to sites of inflammation and subsequent activation are critical for host defense but can also contribute to tissue damage. 15-M-PGE1 has been shown to inhibit several key functions of neutrophils.

Systemic administration of 15-M-PGE1 has been demonstrated to inhibit neutrophil-dependent immune complex tissue injury in a dose-dependent manner[1]. One of the proposed mechanisms for this is the modulation of the formyl peptide chemotactic receptor on neutrophils[1]. Specifically, 15-M-PGE1 can decrease the binding affinity of the potent chemoattractant formyl-methionyl-leucyl-phenylalanine (fMLP) to its receptor on the neutrophil plasma membrane, thereby potentially reducing neutrophil recruitment to inflammatory sites[1].

Furthermore, 15-M-PGE1 rapidly and reversibly inhibits fMLP-induced superoxide (B77818) production by human neutrophils[2]. This inhibitory effect is thought to be mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[2]. However, it does not affect superoxide production stimulated by phorbol (B1677699) myristate acetate (B1210297) or arachidonic acid, suggesting a selective mechanism of action[2]. PGE1 has also been shown to significantly decrease the generation of other reactive oxygen species (ROS) and to inhibit neutrophil phagocytosis and chemotaxis[3].

Interestingly, a study in Brown-Norway rats showed that a subcutaneous injection of 1 mg/kg of 15-M-PGE1 induced a marked increase in absolute neutrophil counts, peaking at 6 hours post-injection[4][5]. This suggests a complex role for 15-M-PGE1 in regulating neutrophil dynamics.

Cytokine Production

Pro-inflammatory cytokines are key signaling molecules that orchestrate the inflammatory response. PGE1 and its analogs have been shown to modulate the production of several important cytokines. In vitro studies have demonstrated that PGE1 can inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interferon-gamma (IFN-γ) by human peripheral blood mononuclear cells and rat macrophages[6]. These inhibitory effects were observed at concentrations below 500 nM[6].

Molecular Mechanisms of Action

The anti-inflammatory effects of 15-M-PGE1 are primarily mediated through its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling pathways.

Prostaglandin E (EP) Receptors

15-M-PGE1, like other E-series prostaglandins, exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.

  • EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.

  • EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

The specific anti-inflammatory effects of 15-M-PGE1 are dependent on the expression pattern of these receptors on different inflammatory cells and the specific signaling pathways they trigger.

Signaling Pathways

A central mechanism for the anti-inflammatory actions of 15-M-PGE1 involves the elevation of intracellular cAMP. The binding of 15-M-PGE1 to EP2 and EP4 receptors activates adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA). Activated PKA can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB can then modulate the expression of genes involved in the inflammatory response. The inhibition of fMLP-induced superoxide production in neutrophils by 15-M-PGE1 is thought to be mediated by this pathway[2].

cAMP_PKA_CREB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_M_PGE1 15-Methyl- prostaglandin E1 EP_Receptor EP2/EP4 Receptor 15_M_PGE1->EP_Receptor Binds G_Protein Gs EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Modulation of Inflammatory Gene Expression pCREB->Gene_Expression Regulates

Figure 1: cAMP/PKA/CREB Signaling Pathway.

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct studies on the effect of 15-M-PGE1 on these pathways are limited, the known immunomodulatory effects of PGE1 and cAMP suggest a potential for cross-talk. Elevated cAMP levels have been shown to interfere with NF-κB activation in some contexts. Further research is needed to fully elucidate the specific interactions of 15-M-PGE1 with the NF-κB and MAPK signaling cascades.

Quantitative Data

ParameterEffect of this compoundCell/SystemConcentration/DoseReference
Neutrophil Function
fMLP-induced Superoxide ProductionInhibitionHuman NeutrophilsNot specified[2]
Neutrophil CountIncrease (Absolute)Brown-Norway Rats1 mg/kg (subcutaneous)[4][5]
Cytokine Production
TNF-α, IL-1, IFN-γInhibitionHuman PBMCs, Rat Macrophages< 500 nM[6]

Experimental Protocols

Measurement of Superoxide Production in Human Neutrophils

This protocol is based on the methodology that would be used to assess the findings in the cited literature[2].

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Culture: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Pre-incubate the neutrophil suspension with various concentrations of 15-M-PGE1 or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

  • Stimulation: Initiate superoxide production by adding a stimulant such as fMLP (e.g., 1 µM).

  • Detection: Measure superoxide production using a suitable assay, such as the reduction of cytochrome c or a chemiluminescence-based assay.

  • Data Analysis: Quantify the rate of superoxide production and compare the results between the 15-M-PGE1-treated and control groups.

Superoxide_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Resuspend_Cells Resuspend in Buffer (1x10^6 cells/mL) Isolate_Neutrophils->Resuspend_Cells Pre_incubation Pre-incubate with 15-M-PGE1 or Vehicle Resuspend_Cells->Pre_incubation Stimulation Stimulate with fMLP Pre_incubation->Stimulation Measurement Measure Superoxide Production Stimulation->Measurement Data_Quantification Quantify Production Rate Measurement->Data_Quantification Comparison Compare Treated vs. Control Data_Quantification->Comparison

Figure 2: Experimental Workflow for Superoxide Assay.
Measurement of Intracellular cAMP Levels

This protocol outlines a general method for quantifying changes in intracellular cAMP levels.

  • Cell Preparation: Prepare a suspension of the desired inflammatory cells (e.g., neutrophils, macrophages) at a defined concentration.

  • Treatment: Incubate the cells with various concentrations of 15-M-PGE1 or vehicle control for different time points at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) can be included to prevent cAMP degradation.

  • Cell Lysis: Terminate the reaction and lyse the cells to release intracellular contents.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the cAMP concentration to the total protein content of the cell lysate.

cAMP_Measurement_Workflow Cell_Suspension Prepare Cell Suspension Incubation Incubate with 15-M-PGE1 Cell_Suspension->Incubation Lysis Lyse Cells Incubation->Lysis Quantification Quantify cAMP (EIA/RIA) Lysis->Quantification Normalization Normalize to Protein Content Quantification->Normalization

Figure 3: Workflow for Intracellular cAMP Measurement.

Conclusion

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of neutrophil function and cytokine production. Its mechanism of action is closely linked to the activation of EP2 and EP4 receptors, leading to an increase in intracellular cAMP and subsequent activation of the PKA/CREB signaling pathway. While the precise interactions with the NF-κB and MAPK pathways require further investigation, the existing data highlight the therapeutic potential of 15-M-PGE1 as an anti-inflammatory agent. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the anti-inflammatory capabilities of this potent prostaglandin analog.

References

Methodological & Application

Application Notes and Protocols for 15-Methylprostaglandin E1 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), a lipid mediator involved in a wide range of physiological processes. Due to its increased metabolic stability, 15-mPGE1 is a valuable tool for in vitro studies investigating the therapeutic potential of EP receptor agonists. These application notes provide an overview of the in vitro applications of 15-mPGE1, focusing on its cytoprotective and anti-inflammatory effects, along with detailed protocols for relevant cell-based assays.

Mechanism of Action

This compound, similar to its parent compound PGE1 and its stable analog misoprostol, exerts its biological effects by binding to and activating E-prostanoid (EP) receptors, a class of G protein-coupled receptors. Misoprostol has been shown to bind to EP2, EP3, and EP4 receptors with high affinity.[1] The primary signaling pathway mediating the anti-inflammatory and cytoprotective effects of PGE1 analogs involves the activation of EP2 and EP4 receptors, which are coupled to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function, including the inhibition of pro-inflammatory cytokine production.

Signaling Pathway of this compound

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15-mPGE1 This compound EP_Receptor EP2/EP4 Receptor 15-mPGE1->EP_Receptor Binds G_Protein Gαs EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Cytoprotective Cytoprotective Effects Gene_Expression->Cytoprotective

Caption: Signaling cascade of this compound.

In Vitro Applications and Experimental Data

This compound is utilized in a variety of in vitro cell culture experiments to investigate its biological activities. Key applications include the assessment of its anti-inflammatory and cytoprotective properties.

Anti-inflammatory Activity

PGE1 and its analogs have been demonstrated to suppress the production of pro-inflammatory cytokines.[2] For instance, PGE1 can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[3]

Table 1: Effect of PGE1 on TNF-α Production

Concentration of PGE1Inhibition of TNF-α ProductionCell Type
10-12 M - 10-8 MDose-dependent reductioneEnd.2 mouse endothelioma cells

Data inferred from studies on Prostaglandin E1.

Cytoprotective Effects

The cytoprotective effects of prostaglandin analogs are well-documented, particularly in the context of gastric mucosal protection. This protection is thought to be mediated by a direct cellular defense mechanism rather than preventing the entry of noxious agents.[4]

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophage Cell Line (RAW 264.7)

This protocol outlines the steps to determine the effect of 15-mPGE1 on the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Anti-inflammatory Assay Workflow Seed_Cells 1. Seed RAW 264.7 cells in 96-well plates Pretreat 2. Pretreat with 15-mPGE1 (various concentrations) Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect supernatant Incubate->Collect_Supernatant Assays 6. Perform Assays Collect_Supernatant->Assays Griess_Assay Griess Assay for NO Assays->Griess_Assay ELISA ELISA for TNF-α Assays->ELISA

Caption: Workflow for the anti-inflammatory assay.

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • TNF-α ELISA Kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of 15-mPGE1 in culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of 15-mPGE1. Include a vehicle control (DMSO).

    • Pre-incubate the cells with 15-mPGE1 for 2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I to each supernatant sample.

    • Add 50 µL of Griess Reagent II to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • TNF-α Measurement (ELISA):

    • Collect the remaining supernatant.

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of 15-mPGE1 on the cultured cells.

  • Cells of interest (e.g., RAW 264.7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of 15-mPGE1 for the desired time period (e.g., 24 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Intracellular cAMP Measurement

This protocol describes how to measure the effect of 15-mPGE1 on intracellular cAMP levels.

  • Cells of interest

  • This compound

  • cAMP ELISA Kit

  • Cell lysis buffer

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate and grow to confluence. Treat the cells with various concentrations of 15-mPGE1 for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.

  • cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol.

  • Data Analysis: Determine the concentration of cAMP in each sample using a standard curve and express the results as fold change over the vehicle-treated control.

Conclusion

This compound is a potent and stable analog of PGE1 that demonstrates significant anti-inflammatory and cytoprotective effects in vitro. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this compound in various cell culture models. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in drug development.

References

Application Notes and Protocols for the Quantification of 15-Methylprostaglandin E1 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for the quantification of 15-Methylprostaglandin E1 (15-mPGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), in various biological matrices. While 15-mPGE1 is primarily a synthetic compound, understanding its concentration in biological systems is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document outlines protocols for sample preparation and analysis using modern analytical techniques, discusses its likely signaling pathways, and presents available quantitative data for related compounds to serve as a reference.

Introduction

This compound is a structural analog of PGE1, modified with a methyl group at the C-15 position. This modification makes the compound more resistant to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life. Accurate quantification of 15-mPGE1 is essential for evaluating its therapeutic potential and understanding its distribution and clearance in preclinical and clinical studies. The primary analytical methods for prostaglandins (B1171923) and their analogs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Quantitative Data Summary

Endogenous levels of this compound in healthy, untreated individuals are not well-documented in scientific literature, as it is a synthetic compound. The quantitative data presented below are for the parent compound, Prostaglandin E1, and a closely related synthetic analog, 15-Methylprostaglandin E2, to provide a reference for expected concentration ranges in biological samples.

AnalyteBiological MatrixConcentration RangeAnalytical MethodCitation
Prostaglandin E1Human Plasma (Healthy)1-3 pg/mLGC-MS/MS[1]
Prostaglandin E1Human Plasma (Post-infusion)3-10 pg/mLGC-MS/MS[1]
Prostaglandin E1Human Plasma (Post-infusion)≤ 62 pg/mLNot Specified
15(R)- and 15(S)-Methylprostaglandin E2Human Plasma (Post-dosing)Quantitation Limit: 10 pg/mLHPLC

Signaling Pathway

Prostaglandin E1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling cascades. As a close structural analog, this compound is expected to interact with these same receptors. The specific downstream effects depend on which receptor subtype is activated.

PGE1_Signaling_Pathway Predicted Signaling Pathway of this compound cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 15-mPGE1 15-mPGE1 EP1 EP1 15-mPGE1->EP1 EP2 EP2 15-mPGE1->EP2 EP3 EP3 15-mPGE1->EP3 EP4 EP4 15-mPGE1->EP4 PLC Phospholipase C EP1->PLC Gq AC_inc Adenylate Cyclase (Stimulation) EP2->AC_inc Gs AC_dec Adenylate Cyclase (Inhibition) EP3->AC_dec Gi EP4->AC_inc Gs Ca_inc ↑ [Ca²⁺]i PLC->Ca_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Physiological_Response Physiological_Response Ca_inc->Physiological_Response PKA Protein Kinase A cAMP_inc->PKA cAMP_dec->Physiological_Response PKA->Physiological_Response

Figure 1: Predicted signaling pathway for this compound via EP receptors.

Experimental Protocols

The following protocols are generalized based on established methods for prostaglandins and their analogs. Validation for the specific quantification of this compound is required.

Sample Collection and Storage
  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge at 2-8°C to separate the plasma. To prevent ex vivo formation of prostaglandins, it is recommended to add an antioxidant such as butylated hydroxytoluene (BHT). Store plasma at -80°C until analysis.

  • Urine: Collect mid-stream urine in a sterile container. For timed collections, record the total volume. Centrifuge to remove particulate matter. Store at -80°C until analysis.

  • Tissues: Immediately after collection, snap-freeze tissues in liquid nitrogen and store at -80°C.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common method for cleaning up and concentrating prostaglandins from biological matrices prior to analysis.

SPE_Workflow Solid Phase Extraction (SPE) Workflow for 15-mPGE1 Start Biological Sample (Plasma, Urine, Tissue Homogenate) Acidify Acidify Sample (e.g., to pH 3-4) Start->Acidify Load Load Acidified Sample onto SPE Cartridge Acidify->Load Condition Condition SPE Cartridge (e.g., C18) with Methanol (B129727) and then Water Condition->Load Wash1 Wash with Aqueous Solution (to remove polar impurities) Load->Wash1 Wash2 Wash with Organic Solvent (e.g., Hexane) (to remove non-polar impurities) Wash1->Wash2 Elute Elute 15-mPGE1 with a suitable solvent (e.g., Ethyl Acetate, Methanol) Wash2->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase for Analysis Evaporate->Reconstitute End Analysis (LC-MS/MS or GC-MS) Reconstitute->End

Figure 2: General workflow for Solid Phase Extraction of 15-mPGE1.

Analytical Methodologies

LC-MS/MS is the preferred method for the quantification of prostaglandins due to its high sensitivity and specificity.

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: Water with a small percentage of acid (e.g., 0.1% formic acid) to aid in protonation.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to separate the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for 15-mPGE1 and its stable isotope-labeled internal standard.

Table 2: Example LC-MS/MS Parameters (Hypothetical for 15-mPGE1)

ParameterSetting
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transition (Precursor > Product)To be determined empirically

GC-MS requires derivatization to make the non-volatile prostaglandins amenable to gas chromatography.

  • Derivatization: A multi-step derivatization is necessary:

    • Esterification: The carboxylic acid group is converted to a pentafluorobenzyl (PFB) ester.

    • Methoximation: The ketone groups are converted to methoximes.

    • Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

  • Chromatography:

    • Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Negative Ion Chemical Ionization (NICI) is often used for high sensitivity with PFB esters.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 15-mPGE1.

While no specific commercial ELISA kits for this compound were identified, a competitive ELISA could be developed. This would involve:

  • Developing a specific antibody to 15-mPGE1.

  • Coating a microplate with a capture antibody.

  • Adding the sample/standard, a known amount of enzyme-conjugated 15-mPGE1, and the specific primary antibody.

  • The sample/standard 15-mPGE1 competes with the enzyme-conjugated 15-mPGE1 for binding to the primary antibody.

  • After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of 15-mPGE1 in the sample.

Conclusion

The quantification of this compound in biological samples is achievable through established analytical techniques such as LC-MS/MS and GC-MS. Due to the lack of commercially available standards and specific immunoassays, LC-MS/MS is the recommended approach, offering the best combination of sensitivity and specificity. The provided protocols, based on methods for similar prostaglandin compounds, offer a strong foundation for the development and validation of a robust analytical method for 15-mPGE1. Further research is needed to establish the physiological and pharmacological concentration ranges of this compound in various biological matrices.

References

Application Notes and Protocols for Studying 15-Methylprostaglandin E1 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and detailed protocols for investigating the physiological and pharmacological effects of 15-Methylprostaglandin E1 (15-mPGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). This document is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Introduction to this compound

This compound is a more stable and potent analog of the naturally occurring PGE1. It exhibits a wide range of biological activities, including vasodilation, anti-inflammatory, immunosuppressive, and cytoprotective effects. These properties make it a compound of interest for therapeutic applications in various fields, including immunology, inflammation, and reproductive medicine. Understanding its mechanism of action and effects in relevant biological systems is crucial for its development as a therapeutic agent.

In Vivo Experimental Models

Rat Model of Neutrophil-Dependent Immune Complex Tissue Injury

This model is used to evaluate the anti-inflammatory effects of 15-mPGE1. Systemic administration of 15-mPGE1 has been shown to inhibit tissue injury in a dose-dependent manner in this model.[1]

Experimental Protocol:

  • Animal Model: Male Lewis rats (150-200g) are used for this study.

  • Induction of Inflammation: Induce immune complex tissue injury, for example, by using a reverse passive Arthus reaction.

  • Treatment: Administer 15-mPGE1 systemically (e.g., intravenous or subcutaneous injection) at various doses. A dose of 1 mg/kg has been shown to induce neutrophilia in Brown-Norway rats.[2]

  • Assessment of Inflammation:

    • Measure paw swelling or other signs of local inflammation.

    • Collect tissue samples for histological analysis to assess neutrophil infiltration and tissue damage.

    • Isolate neutrophils from peripheral blood to assess their function ex vivo (e.g., chemotaxis, superoxide (B77818) production).

Rat Model of Experimental Autoimmune Myasthenia Gravis (EAMG)

This model is employed to study the immunosuppressive effects of 15-mPGE1 on autoimmune diseases.

Experimental Protocol:

  • Animal Model: Female Lewis rats are commonly used as they are susceptible to EAMG induction.

  • Induction of EAMG:

    • Immunize rats with purified acetylcholine (B1216132) receptor (AChR) from Torpedo californica or a synthetic peptide corresponding to the immunogenic region of the rat AChR α-subunit (e.g., R97–116).[1][3]

    • The antigen is emulsified in Complete Freund's Adjuvant (CFA) for the primary immunization and in Incomplete Freund's Adjuvant (IFA) for booster immunizations.[1][3]

    • A typical protocol involves a primary immunization followed by a booster immunization 30 days later.[1][3]

  • Treatment: Administer 15-mPGE1 daily, starting before or after the onset of clinical signs.

  • Assessment of Disease Severity:

    • Monitor clinical signs of muscle weakness and fatigue.

    • Measure serum levels of anti-AChR antibodies.

    • Perform electromyography to assess neuromuscular transmission.

Rat Model of Paraquat-Induced Lung Injury

This model is useful for investigating the effects of 15-mPGE1 on acute lung injury and fibrosis. However, it's important to note that high doses of a PGE1 analog have been shown to potentially have adverse effects in this model.[4]

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are suitable for this model.[5]

  • Induction of Lung Injury: Administer a single intraperitoneal injection of paraquat (B189505) (e.g., 35 mg/kg body weight).[5]

  • Treatment: Administer 15-mPGE1 at various doses and time points relative to paraquat administration.

  • Assessment of Lung Injury:

    • Monitor respiratory effort and survival rates.[4]

    • At specified time points, collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and protein levels.

    • Harvest lung tissue for histological examination to assess inflammation, edema, and fibrosis.

    • Measure lung wet/dry weight ratio as an indicator of pulmonary edema.

In Vitro Experimental Models

Neutrophil Function Assays

These assays are used to directly assess the effect of 15-mPGE1 on neutrophil activation.

Protocol for Neutrophil Chemotaxis Assay:

  • Neutrophil Isolation: Isolate human or rat neutrophils from peripheral blood using density gradient centrifugation.

  • Chemotaxis Assay:

    • Use a Boyden chamber or a microfluidic device.

    • Place the chemoattractant, such as N-Formyl-Met-Leu-Phe (fMLP) at a concentration of 100 nM, in the lower chamber.[6]

    • Add isolated neutrophils to the upper chamber, pre-incubated with different concentrations of 15-mPGE1.

    • Incubate at 37°C to allow cell migration.

    • Quantify the number of migrated cells by microscopy or a plate reader-based method.

Protocol for Superoxide Production Assay:

  • Neutrophil Preparation: Isolate neutrophils as described above.

  • Superoxide Measurement:

    • Use a cytochrome c reduction assay.

    • Pre-incubate neutrophils with 15-mPGE1 at various concentrations.

    • Stimulate neutrophils with fMLP.

    • Measure the change in absorbance at 550 nm to quantify superoxide production.

Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay evaluates the immunosuppressive effect of 15-mPGE1 on T-cell proliferation.

Experimental Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

  • One-Way MLR Setup:

    • Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.

    • Co-culture the "responder" PBMCs from the second donor with the treated stimulator cells in a 96-well plate.

    • Add varying concentrations of 15-mPGE1 to the co-cultures.

  • Proliferation Assessment:

    • After a 5-7 day incubation period, assess T-cell proliferation by:

      • [³H]-thymidine incorporation: Add [³H]-thymidine for the last 18-24 hours of culture and measure its incorporation into the DNA of proliferating cells.

      • CFSE or CellTrace Violet staining: Label responder cells with a fluorescent dye before co-culture and measure dye dilution by flow cytometry.

  • Cytokine Analysis: Collect supernatants from the co-cultures to measure the levels of cytokines such as IL-2, IFN-γ, TNF-α, and IL-6 using ELISA or multiplex bead arrays to assess the effect of 15-mPGE1 on cytokine production.

Myometrial Contractility Assay

This ex vivo model is used to study the effects of 15-mPGE1 on uterine smooth muscle contraction.

Experimental Protocol:

  • Tissue Preparation: Obtain myometrial biopsies from non-laboring women at term undergoing scheduled cesarean delivery.

  • Organ Chamber Setup:

    • Suspend myometrial strips in organ chambers containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

    • Record isometric tension using a force transducer.

  • Treatment: After a stabilization period, add cumulative doses of 15-mPGE1 to the organ bath.

  • Data Analysis: Measure the area under the contraction curve to quantify the contractile response at different concentrations of 15-mPGE1.[7][8]

Quantitative Data Summary

Experimental Model Parameter Measured Effect of this compound Analog Effective Concentration/Dose Reference
In Vivo: Rat Model of Neutrophil-Dependent Tissue Injury Inhibition of immune complex tissue injuryDose-dependent inhibitionNot specified in detail, but systemic administration is effective.[1]
In Vivo: Brown-Norway Rats Neutrophil CountInduces marked relative and absolute neutrophilia1 mg/kg (subcutaneous)[2]
In Vivo: Paraquat-Exposed Rats MortalityIncreased early mortality~1 mg/kg (single, daily injections)
In Vitro: Human Neutrophils fMLP-induced superoxide productionRapid and reversible inhibitionNot specified
In Vitro: Human Myometrial Strips Myometrial ContractilitySignificantly increased contractility10⁻⁵ mol/L[7][8]
In Vitro: Mixed Lymphocyte Reaction T-cell ProliferationInhibitionConcentrations as low as 10⁻⁸ to 10⁻⁹ M for PGE1/PGE2[9]
In Vitro: Human Monocytes Cytokine Production (LPS-stimulated)Inhibition of TNF-α, Enhancement of IL-6Below 500 nM (even as low as 10 nM) for PGE1 analogs[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

15-mPGE1, similar to PGE1 and PGE2, exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. The EP2 and EP4 receptors are primarily coupled to this Gs-cAMP-PKA pathway.[6][11]

15-mPGE1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15-mPGE1 15-mPGE1 EP_Receptor EP Receptor (EP2/EP4) 15-mPGE1->EP_Receptor G_Protein Gs Protein EP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene_Expression Gene Expression (e.g., anti-inflammatory or immunosuppressive genes) pCREB->Gene_Expression regulates Cellular_Response Cellular Response (e.g., decreased inflammation, immunosuppression) Gene_Expression->Cellular_Response leads to

Caption: 15-mPGE1 signaling via EP receptors, cAMP, and PKA.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies to assess the effects of 15-mPGE1.

In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., Lewis Rat) Disease_Induction Induce Disease Model (e.g., EAMG, Lung Injury) Animal_Model->Disease_Induction Treatment_Groups Establish Treatment Groups (Vehicle, 15-mPGE1 doses) Disease_Induction->Treatment_Groups Administer_Treatment Administer Treatment Treatment_Groups->Administer_Treatment Monitor_Animals Monitor Clinical Signs & Survival Administer_Treatment->Monitor_Animals Sample_Collection Collect Samples (Blood, Tissues, BALF) Monitor_Animals->Sample_Collection Analysis Analyze Samples (Histology, ELISA, Flow Cytometry) Sample_Collection->Analysis Data_Interpretation Data Interpretation & Conclusion Analysis->Data_Interpretation

Caption: General workflow for in vivo studies of 15-mPGE1.

Logical Relationship for In Vitro Immunosuppression Assay

This diagram outlines the logical steps involved in performing an in vitro immunosuppression assay, such as a Mixed Lymphocyte Reaction.

In Vitro Immunosuppression Workflow Isolate_PBMCs Isolate PBMCs (Donor A & Donor B) Prepare_Stimulators Prepare Stimulator Cells (Donor A, Mitomycin C treated) Isolate_PBMCs->Prepare_Stimulators Prepare_Responders Prepare Responder Cells (Donor B) Isolate_PBMCs->Prepare_Responders Co_culture Co-culture Stimulators & Responders with/without 15-mPGE1 Prepare_Stimulators->Co_culture Prepare_Responders->Co_culture Incubate Incubate for 5-7 Days Co_culture->Incubate Assess_Proliferation Assess Proliferation ([3H]-thymidine or CFSE) Incubate->Assess_Proliferation Assess_Cytokines Assess Cytokine Production (ELISA) Incubate->Assess_Cytokines Analyze_Results Analyze Results Assess_Proliferation->Analyze_Results Assess_Cytokines->Analyze_Results

Caption: Workflow for in vitro immunosuppression (MLR) assay.

References

Application Notes and Protocols for 15-Methylprostaglandin E1 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analogue of Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of lipid molecules. Prostaglandins (B1171923) are well-documented as potent modulators of smooth muscle tone, playing crucial roles in various physiological processes including uterine contraction, regulation of blood pressure, and gastrointestinal motility. The methylation at the C-15 position makes 15-mPGE1 more resistant to metabolic degradation compared to its parent compound, PGE1, resulting in a longer biological half-life and potentially enhanced potency.

These application notes provide a comprehensive overview and detailed protocols for utilizing 15-mPGE1 in in vitro smooth muscle contraction assays. The information is intended to guide researchers in pharmacology, physiology, and drug development in designing and executing robust experiments to characterize the effects of this compound and other potential smooth muscle modulators.

Mechanism of Action

This compound, similar to endogenous PGE1, exerts its effects by binding to and activating specific E-type prostanoid (EP) receptors on the surface of smooth muscle cells. The primary signaling pathway for PGE1-induced smooth muscle contraction involves the EP1 and EP3 receptor subtypes.[1] Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), the primary trigger for smooth muscle contraction.[2][3]

The binding of 15-mPGE1 to EP1/EP3 receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), leading to the release of stored Ca2+ into the cytosol. The elevated cytosolic Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol 15_mPGE1 This compound EP_Receptor EP1/EP3 Receptor 15_mPGE1->EP_Receptor Binds to G_Protein Gq/11 Protein EP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on SR->Ca2_release Induces Ca2 ↑ [Ca²⁺]i Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex Forms MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

Caption: Signaling pathway of this compound in smooth muscle cells.

Data Presentation

CompoundTissueSpeciesConcentration RangeObserved EffectReference
Prostaglandin E1 Myometrium (pregnant)Rat10⁻⁸ g/mLSignificant increase in contraction[2][3]
Myometrium (pregnant)Rat10⁻⁶ g/mLLarge, sustained contracture[2][3]
Urinary BladderRabbitNot specifiedContraction[4]
15(S)-15-methyl-PGF2α Myometrium (early pregnancy)HumanIn vivo10-20 times more potent than PGF2α[5]
Prostaglandin E2 MyometriumHuman10⁻⁸ - 10⁻⁶ MBiphasic: initial contraction followed by relaxation
Oxytocin MyometriumHuman0.5 nMPhasic contractions

Experimental Protocols

The following protocols describe the use of an isolated organ bath system to measure the contractile responses of smooth muscle tissue to 15-mPGE1. Uterine smooth muscle (myometrium) is used as a primary example due to its high sensitivity to prostaglandins.

Materials and Reagents
  • This compound: Prepare a stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions in physiological salt solution.

  • Tissues: Freshly isolated smooth muscle tissue (e.g., uterine horn from rat or human myometrial biopsies).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

  • Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.

  • Carbogen Gas: 95% O₂ / 5% CO₂ mixture.

  • Standard Agonists and Antagonists: (e.g., Oxytocin, KCl, specific EP receptor antagonists) for tissue viability checks and mechanistic studies.

Experimental Workflow

cluster_prep Tissue Preparation cluster_equilibration Equilibration cluster_viability Viability Check cluster_experiment Experiment cluster_analysis Data Analysis A Isolate Smooth Muscle Tissue B Dissect into Strips (e.g., 2x10 mm) A->B C Mount Strips in Organ Bath B->C D Equilibrate under Basal Tension (1-2g) C->D E Washout every 15-20 min for 60-90 min D->E F Challenge with High K⁺ Solution (e.g., 80mM KCl) E->F G Washout and Return to Baseline F->G H Cumulative Addition of 15-mPGE1 G->H I Record Contractile Response (Force, Frequency) H->I J Construct Dose-Response Curve I->J K Calculate EC50 and Emax J->K

Caption: General workflow for a smooth muscle contraction assay.

Detailed Protocol: Isolated Uterine Smooth Muscle Contraction Assay
  • Tissue Preparation:

    • Obtain a segment of uterine horn from a rat (in a specific stage of the estrous cycle or pregnancy, as required by the study) or a myometrial biopsy from consenting patients undergoing gynecological surgery.

    • Immediately place the tissue in ice-cold, carbogen-aerated PSS.

    • Under a dissecting microscope, carefully clean the tissue of any adhering fat and connective tissue.

    • Dissect the myometrium into longitudinal or circular strips of approximately 2 mm in width and 10 mm in length.

  • Mounting and Equilibration:

    • Mount the tissue strips vertically in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force-displacement transducer.

    • Apply an initial tension of 1-2 grams to the tissue strips and allow them to equilibrate for 60-90 minutes.

    • During the equilibration period, replace the PSS in the bath every 15-20 minutes to remove metabolic waste products.

  • Viability and Standardization:

    • After equilibration, assess the viability and contractile capacity of the tissue by challenging it with a high potassium (K⁺) solution (e.g., 80 mM KCl, prepared by replacing an equimolar amount of NaCl with KCl in the PSS).

    • This will induce a robust, sustained contraction. Once the contraction reaches a plateau, wash the tissue with fresh PSS until the tension returns to the baseline.

    • The response to high K⁺ can be used to normalize the responses to experimental compounds.

  • Dose-Response Experiment:

    • Once the tissue has returned to a stable baseline after the K⁺ challenge, begin the cumulative addition of 15-mPGE1.

    • Start with the lowest concentration and increase it in a stepwise manner (e.g., in half-log or log increments) once the response to the previous concentration has reached a stable plateau.

    • Record the contractile force and frequency continuously using the data acquisition system.

    • Continue adding increasing concentrations of 15-mPGE1 until a maximal response is achieved or the highest desired concentration is reached.

  • Data Analysis:

    • Measure the amplitude (force) of contraction at each concentration of 15-mPGE1.

    • Normalize the data to the maximal response to high K⁺ or the maximal response to 15-mPGE1.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.

    • From the dose-response curve, calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

This compound is a potent stimulant of smooth muscle contraction, with potential applications in various therapeutic areas. The provided protocols and background information offer a solid foundation for researchers to investigate the pharmacological effects of this compound. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data for the characterization of smooth muscle modulators. Further studies are warranted to precisely quantify the potency and efficacy of 15-mPGE1 on different smooth muscle types.

References

Application Notes and Protocols for Inducing Neutrophilia in Animal Models using 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-mPGE1), a stable analog of Prostaglandin (B15479496) E1 (PGE1), is a potent inducer of neutrophilia in animal models. This phenomenon is primarily attributed to the demargination of neutrophils from the vascular endothelium into the circulating blood. These application notes provide comprehensive protocols and data for utilizing 15-mPGE1 to establish a robust and reproducible model of neutrophilia in Brown-Norway rats. The information enclosed is intended to guide researchers in pharmacology, immunology, and hematology in studying the mechanisms of neutrophil trafficking and for the preclinical evaluation of novel therapeutics targeting neutrophil-mediated processes.

Mechanism of Action

This compound exerts its effects on neutrophils by binding to E-prostanoid (EP) receptors, specifically the EP2 and EP4 subtypes, on the neutrophil surface.[1][2][3][4] This interaction initiates a signaling cascade that elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] The increase in cAMP is believed to modulate the function of adhesion molecules on the neutrophil surface, leading to a decrease in their adhesiveness to the vascular endothelium. This results in the release of neutrophils from the marginal pool into the circulating bloodstream, causing a transient neutrophilia.[6] While the precise downstream effectors of cAMP in this process are still under investigation, evidence suggests a role for the modulation of L-selectin shedding and a decrease in the avidity of β2 integrins.

Quantitative Data

The administration of 15-mPGE1 to Brown-Norway rats leads to a dose-dependent and time-dependent increase in circulating neutrophils.

Table 1: Dose-Response of 15-mPGE1 on Neutrophil Count in Brown-Norway Rats

Dose of 15-mPGE1 (µg/kg, s.c.)Effect on Neutrophil Count
5Significant neutrophilia (P < 0.05)[6]
1000 (1 mg/kg)Maximum neutrophilia (40-70% of total WBC)[6]

Table 2: Time Course of Neutrophilia Induced by 15-mPGE1 (1 mg/kg, s.c.) in Brown-Norway Rats

Time Post-Injection (hours)Absolute Neutrophil Count (cells/mm³) (Mean ± SD)Total White Blood Cell CountEosinophil Count
0 (Baseline)2,451 ± 1,298No significant changeSignificant eosinopenia noted
6 (Peak)13,457 ± 6,038 (p < 0.001)No significant changeSignificant eosinopenia noted

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound (powder form)

  • Vehicle for dissolution (e.g., sterile saline, or a solution of 10% DMSO and 90% sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Brown-Norway rats (male)

  • 70% ethanol (B145695) wipes

Procedure:

  • Preparation of 15-mPGE1 Solution:

    • Aseptically weigh the desired amount of 15-mPGE1 powder.

    • Dissolve the powder in the chosen vehicle to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 250g rat receiving a 0.5 mL injection, the concentration would be 0.5 mg/mL).

    • Ensure complete dissolution by vortexing. Prepare fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Gently restrain the rat. The loose skin over the dorsal scapular region (scruff) is the preferred site for subcutaneous injection.

    • Clean the injection site with a 70% ethanol wipe and allow it to dry.

    • Lift the skin to form a "tent".

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Inject the 15-mPGE1 solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Blood Collection and Analysis

Materials:

  • Anesthetic (e.g., isoflurane) and vaporizer (optional, for survival blood collection)

  • Restraint device for rats

  • Sterile lancets (5mm) or 22-23 gauge needles

  • Capillary tubes or micro-collection tubes containing anticoagulant (e.g., EDTA)

  • Gauze sponges

  • Automated hematology analyzer or hemocytometer and microscope

Procedure (Survival Blood Collection - Saphenous Vein):

  • Place the rat in a restraint tube.

  • Gently extend one of the hind limbs and apply a tourniquet above the knee if necessary to visualize the saphenous vein.

  • Shave a small area of fur over the lateral aspect of the ankle to expose the vein.

  • Wipe the area with a 70% ethanol wipe.

  • Puncture the vein with a sterile lancet or needle.

  • Collect the blood into an EDTA-coated micro-collection tube.

  • After collecting the required volume (typically 50-100 µL for a complete blood count), release the tourniquet (if used) and apply gentle pressure with a gauze sponge to stop the bleeding.

  • Return the animal to its cage.

Procedure (Terminal Blood Collection - Cardiac Puncture):

  • Deeply anesthetize the rat. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Place the animal in a supine position.

  • Locate the point of maximal heartbeat.

  • Insert a 22-23 gauge needle attached to a syringe through the chest wall into the heart.

  • Gently aspirate to collect the blood.

  • Following blood collection, ensure euthanasia by an approved secondary method (e.g., cervical dislocation).

Blood Analysis:

  • Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for rat blood.

  • Alternatively, manual cell counts can be performed using a hemocytometer and Wright-Giemsa stained blood smears for a differential count.

Visualizations

G cluster_0 Experimental Workflow Prep Prepare 15-mPGE1 Solution Inject Subcutaneous Injection in Brown-Norway Rat Prep->Inject Wait Incubation Period (Peak at 6 hours) Inject->Wait Blood Blood Collection (e.g., Saphenous Vein) Wait->Blood Analyze Complete Blood Count (CBC) Analysis Blood->Analyze Data Data Interpretation (Neutrophil Count) Analyze->Data

Experimental workflow for inducing neutrophilia.

G cluster_pathway 15-mPGE1 Signaling Pathway in Neutrophils cluster_receptor Neutrophil Membrane mPGE1 This compound EP2 EP2 Receptor mPGE1->EP2 Binds to EP4 EP4 Receptor mPGE1->EP4 Binds to AC Adenylate Cyclase EP2->AC Activates EP4->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Adhesion ↓ Adhesion Molecule Function PKA->Adhesion Modulates Demargination Neutrophil Demargination Adhesion->Demargination Leads to Neutrophilia Neutrophilia Demargination->Neutrophilia Results in

Signaling pathway of 15-mPGE1 in neutrophils.

References

Application of 15-Methylprostaglandin E1 Analogs in Tissue Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Prostaglandin (B15479496) E1 (PGE1) and its synthetic analogs are recognized for their potent cytoprotective and tissue-regenerative properties. The methylation at the C15 position, as seen in 15-Methylprostaglandin E1 (15-mPGE1) and its analogs like Misoprostol, enhances their biological stability by reducing metabolic inactivation. This modification prolongs their half-life and enhances their therapeutic potential in various tissue injury models. These analogs have demonstrated significant efficacy in protecting against and promoting the healing of injuries in the gastrointestinal tract and have been investigated for their radioprotective effects.

The primary mechanism of action is believed to be multifactorial, extending beyond the inhibition of gastric acid secretion.[1] Key proposed mechanisms include the stimulation of mucus and bicarbonate secretion, enhancement of mucosal blood flow, and acceleration of cellular repair processes.[1][2] These cytoprotective effects are observed even against direct necrotizing agents like absolute ethanol (B145695), suggesting a direct cellular protective mechanism.[3]

This document provides an overview of the application of 15-mPGE1 analogs, primarily focusing on Misoprostol (a PGE1 analog) and Arbaprostil (a 15-methyl PGE2 analog), in preclinical and clinical models of tissue injury. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the implicated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative outcomes from studies utilizing 15-mPGE1 analogs in different tissue injury models.

Table 1: Effect of Misoprostol on Ischemia-Reperfusion Induced Intestinal Injury in Rats

ParameterSham + Saline (Group I)I/R + Saline (Group II)I/R + Misoprostol (50 µg/kg/day) (Group III)
TUNEL-positive cells (count) Lower than Group IIHigher than Group I & III (p<0.05)Higher than Group I, Lower than Group II (p<0.05)
Malondialdehyde (MDA) level Lower than Group II (p<0.05)Higher than Group I (p<0.05)No significant difference from Group I
Superoxide (B77818) Dismutase (SOD) activity Not significantly different from Group IIISignificantly higher than Group I & III (p<0.05)Not significantly different from Group I
iNOS immunoreactivity Not detectedModerateMild
Data extracted from a study on Wistar albino rats with ischemia-reperfusion induced intestinal injury.[4]

Table 2: Efficacy of Arbaprostil in Healing of Duodenal Ulcers in Humans

OutcomePlaceboArbaprostil (100 µg, q.i.d.)p-value
Complete Healing at 14 days 12%37%< 0.001
Complete Healing at 28 days 39%67%< 0.001
Ulcer Size Reduction at 14 & 28 days -Significantly smaller< 0.001
Data from a double-blind multicenter study in patients with active duodenal ulcers.[5]

Table 3: Cytoprotective Effect of Misoprostol against Ethanol-Induced Gastric Mucosal Damage in Humans

Treatment GroupEndoscopic Score (mean +/- SD) at 30 minp-value (vs. Placebo)p-value (vs. Cimetidine)
Placebo 5.5 +/- 0.9--
Cimetidine (300 mg) 4.5 +/- 1.70.04-
Misoprostol (200 µg) 1.0 +/- 1.70.00010.0002
Data from a randomized, double-blind, placebo-controlled endoscopic study in healthy male subjects.[6]

Experimental Protocols

Intestinal Ischemia-Reperfusion (I/R) Injury Model in Rats

This protocol is based on a study investigating the effect of Misoprostol on apoptosis in I/R-induced intestinal injury.[4]

Animal Model:

  • Species: Wistar albino rats (male)

  • Housing: Standard laboratory conditions with free access to food and water.

Experimental Groups:

  • Sham Group: Undergoes surgical procedures without inducing ischemia. Receives saline.

  • I/R Group: Subjected to intestinal ischemia followed by reperfusion. Receives saline.

  • I/R + Misoprostol Group: Subjected to I/R and treated with Misoprostol.

Procedure:

  • Anesthesia: Anesthetize the rats according to approved institutional protocols.

  • Misoprostol Administration: Administer Misoprostol (50 µg/kg/day) or saline via intragastric gavage for 3 consecutive days prior to the I/R procedure.[4]

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the superior mesenteric artery (SMA).

    • In the I/R and I/R + Misoprostol groups, occlude the SMA with a microvascular clamp to induce ischemia. The duration of ischemia should be empirically determined (e.g., 60 minutes).

    • In the Sham group, the SMA is isolated but not clamped.

    • After the ischemic period, remove the clamp to allow reperfusion (e.g., for 4 hours).

    • Close the abdominal incision in layers.

  • Tissue Collection and Analysis:

    • At the end of the reperfusion period, euthanize the animals.

    • Collect the terminal ileum for histological and biochemical analysis.

    • Histology: Fix tissue in formalin, embed in paraffin, and section for Hematoxylin & Eosin (H&E) staining and immunohistochemistry (e.g., for iNOS).

    • Apoptosis Detection: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tissue sections to quantify apoptotic cells.

    • Biochemical Analysis: Homogenize a portion of the ileum to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

Ethanol-Induced Gastric Mucosal Injury Model in Rats

This protocol is adapted from studies on the cytoprotective effects of prostaglandins (B1171923).[3]

Animal Model:

  • Species: Rats (e.g., Sprague-Dawley or Wistar)

  • Preparation: Fast the animals for 24 hours before the experiment, with free access to water.

Experimental Groups:

  • Control Group: Receives vehicle (e.g., saline or water) orally.

  • Ethanol Group: Receives vehicle orally followed by absolute ethanol.

  • Prostaglandin + Ethanol Group: Receives 15-mPGE1 analog (e.g., 16,16-Dimethyl PGE2 at 10 µg/kg) orally, 15-30 minutes before the administration of absolute ethanol.[3]

Procedure:

  • Drug Administration: Administer the 15-mPGE1 analog or vehicle by oral gavage.

  • Induction of Injury: 15-30 minutes after drug administration, administer 1-2 mL of absolute ethanol orally.[3]

  • Evaluation of Injury:

    • Euthanize the animals 1 hour after ethanol administration.

    • Remove the stomach, open it along the greater curvature, and rinse gently with saline.

    • Macroscopically evaluate the gastric mucosa for necrotic lesions. The severity of the lesions can be scored based on their number and length.

    • Collect tissue samples for histological examination (H&E staining) to assess the depth of necrosis, inflammation, and epithelial cell damage.

Mandatory Visualization

Signaling_Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects 15-mPGE1 15-Methyl- Prostaglandin E1 EP_Receptor EP Receptor (e.g., EP2, EP4) 15-mPGE1->EP_Receptor AC Adenylate Cyclase EP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion PKA->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow PKA->Blood_Flow Leads to Cell_Proliferation ↑ Cell Proliferation & Migration PKA->Cell_Proliferation Leads to Inflammation ↓ Inflammation PKA->Inflammation Leads to Gene_Expression Gene Expression (Cytoprotective Proteins, Growth Factors) CREB->Gene_Expression Promotes Gene_Expression->Mucus_Bicarb Gene_Expression->Blood_Flow Gene_Expression->Cell_Proliferation Gene_Expression->Inflammation

Caption: Signaling pathway of 15-mPGE1 analogs in cytoprotection.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Injury Induction Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Rats) Grouping Randomization into Experimental Groups Animal_Acclimation->Grouping Pretreatment Pre-treatment with 15-mPGE1 Analog or Vehicle Grouping->Pretreatment Anesthesia Anesthesia Pretreatment->Anesthesia Surgery Surgical Procedure (e.g., Laparotomy) Anesthesia->Surgery Injury Induction of Tissue Injury (e.g., I/R, Ethanol) Surgery->Injury Euthanasia Euthanasia & Tissue Collection Injury->Euthanasia Macroscopic Macroscopic Evaluation (e.g., Lesion Scoring) Euthanasia->Macroscopic Histology Histological Analysis (H&E, IHC, TUNEL) Euthanasia->Histology Biochemical Biochemical Assays (MDA, SOD) Euthanasia->Biochemical

Caption: General experimental workflow for tissue injury models.

Logical_Relationship Compound 15-Methyl- Prostaglandin E1 Analog Mechanism Mechanism of Action - ↑ Mucus/Bicarbonate - ↑ Blood Flow - Direct Cellular Protection Compound->Mechanism Exerts effects via Model Tissue Injury Model - Gastric Mucosal Injury - Intestinal I/R - Duodenal Ulcer Compound->Model is applied to Outcome Therapeutic Outcome - ↓ Lesion Score - ↓ Apoptosis - ↑ Healing Rate Mechanism->Outcome Leads to Model->Outcome is improved by

Caption: Logical relationship of 15-mPGE1 application.

References

Application Note: Quantitative Analysis of 15-Methylprostaglandin E1 in Biological Matrices using LC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of 15-Methylprostaglandin E1 (15-Me-PGE1) in biological samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Introduction

This compound is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1) with significant therapeutic potential. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. LC-HRMS offers high sensitivity and selectivity for the analysis of prostaglandins (B1171923), which are often present at low concentrations. This application note outlines a comprehensive protocol for the extraction, separation, and detection of 15-Me-PGE1.

Signaling Pathway of Prostaglandin E1

Prostaglandin E1, and its analogs like this compound, exert their biological effects by binding to specific G-protein coupled receptors known as EP receptors. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This pathway is predominantly mediated by EP2 and EP4 receptors.[1][2]

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 15-Methyl-PGE1 EP_Receptor EP2/EP4 Receptor PGE1->EP_Receptor G_Protein Gs Protein EP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP catalyzes cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: 15-Methyl-PGE1 signaling via the cAMP pathway.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of prostaglandins from biological fluids.

Workflow Diagram:

SPE_Workflow start Start: Biological Sample (e.g., Plasma, Urine) acidify Acidify Sample (e.g., to pH 3-4 with formic acid) start->acidify load Load Acidified Sample acidify->load condition Condition SPE Cartridge (e.g., C18 cartridge with methanol (B129727) then water) condition->load wash1 Wash 1: Remove Polar Interferences (e.g., with water/methanol) load->wash1 wash2 Wash 2: Remove Lipophilic Interferences (e.g., with hexane) wash1->wash2 elute Elute 15-Me-PGE1 (e.g., with ethyl acetate (B1210297) or methanol) wash2->elute dry Evaporate to Dryness (under gentle stream of nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-HRMS reconstitute->analyze

Caption: Solid-Phase Extraction workflow for 15-Me-PGE1.

Detailed Steps:

  • Acidification: Acidify the biological sample (e.g., 1 mL of plasma) to a pH of 3-4 with a dilute acid like formic acid. This ensures that the acidic prostaglandin is in its neutral form and will be retained on the reversed-phase SPE sorbent.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by acidified water (pH 3-4).

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with acidified water to remove polar impurities.

    • Wash with a non-polar solvent like hexane (B92381) to remove non-polar, interfering lipids.

  • Elution: Elute the 15-Me-PGE1 from the cartridge using a suitable solvent such as ethyl acetate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-HRMS analysis.

LC-HRMS Analysis

Liquid Chromatography Conditions (Example):

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

High-Resolution Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Full Scan followed by data-dependent MS/MS
Full Scan Range m/z 100-1000
Resolution > 60,000 FWHM
Collision Gas Nitrogen
Collision Energy Optimized for fragmentation of 15-Me-PGE1

Data Presentation

Predicted Mass and Fragmentation

The exact mass of this compound is 368.25627424 Da.[3] In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 367.2490. Based on the fragmentation of similar prostaglandins, the expected product ions would result from losses of water (H₂O) and carbon dioxide (CO₂).[4]

Table 1: Predicted m/z values for this compound.

IonFormulaPredicted m/z
[M-H]⁻ (Precursor) C₂₁H₃₅O₅⁻ 367.2490
[M-H-H₂O]⁻C₂₁H₃₃O₄⁻349.2381
[M-H-2H₂O]⁻C₂₁H₃₁O₃⁻331.2275
[M-H-H₂O-CO₂]⁻C₂₀H₃₃O₂⁻305.2486
Quantitative Data (Illustrative Example)

The following table presents hypothetical quantitative data for illustrative purposes. Actual performance characteristics such as the limit of detection (LOD) and limit of quantitation (LOQ) must be determined experimentally. For similar prostaglandins, LOQs in the low pg/mL range have been reported.[5]

Table 2: Hypothetical Calibration Curve Data for 15-Me-PGE1 in Plasma.

Concentration (pg/mL)Mean Peak Area%RSD (n=3)Accuracy (%)
10 (LOQ)1,5208.595.2
253,8506.2101.5
507,6804.898.9
10015,1203.5100.8
25037,9502.199.5
50075,2001.8102.1
1000150,5001.599.8

Conclusion

This application note provides a comprehensive framework for the development of a robust LC-HRMS method for the quantitative analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the predicted mass spectral data, serve as a strong starting point for method validation and implementation in a research or drug development setting. The high selectivity and sensitivity of this method make it well-suited for the demanding requirements of bioanalytical studies.

References

Application Notes and Protocols: 15-Methylprostaglandin E1 Encapsulation in Nanoparticles for Sustained Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analog of Prostaglandin E1 (PGE1) with potent vasodilatory and anti-inflammatory properties. Its clinical utility is often limited by a short biological half-life. Encapsulation of 15-mPGE1 into biodegradable nanoparticles offers a promising strategy to achieve sustained release, thereby prolonging its therapeutic effects and improving patient compliance. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro release testing of 15-mPGE1-loaded nanoparticles.

Data Presentation

The following tables summarize typical quantitative data obtained during the formulation and characterization of prostaglandin-loaded nanoparticles. Data for Prostaglandin E1 (PGE1) is used as a representative analog for this compound.

Table 1: Physicochemical Properties of PGE1-Loaded Nanoparticles

ParameterLipid NanoparticlesPLGA Nanoparticles (Illustrative)
Particle Size (nm) 68.1 ± 4.7250 ± 25
Polydispersity Index (PDI) Not Reported< 0.2
Zeta Potential (mV) -3.32 ± 0.37-15.0 ± 2.5
Encapsulation Efficiency (%) 92.1 ± 1.3~70-85
Drug Loading (%) Not Reported~5-10

Data for Lipid Nanoparticles is based on a study encapsulating Prostaglandin E1. PLGA Nanoparticle data is illustrative and based on typical values for small molecule encapsulation.

Table 2: Illustrative In Vitro Sustained Release Profile of a Small Molecule from PLGA Nanoparticles

Time (hours)Cumulative Release (%)
115
635
1250
2465
4880
7290
9695

This data is representative of a typical sustained-release profile for a small molecule from PLGA nanoparticles and serves as an example for what to expect with 15-mPGE1 encapsulation.

Experimental Protocols

Preparation of 15-mPGE1-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating 15-mPGE1 using a single emulsion-solvent evaporation technique.

Materials:

  • This compound (15-mPGE1)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and an appropriate amount of 15-mPGE1 (e.g., 10 mg) in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare 100 mL of a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at a moderate speed. Immediately sonicate the mixture using a probe sonicator on an ice bath. Sonicate for 2-3 minutes at an appropriate power setting to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the dichloromethane. Evaporate the solvent under reduced pressure at room temperature for 2-4 hours, or until all the organic solvent has been removed.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any unencapsulated drug and residual PVA.

  • Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and then lyophilized.

Characterization of Nanoparticles

a) Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration.

    • Measure the particle size and PDI using a DLS instrument at 25°C.

    • Perform the measurement in triplicate and report the average values.

b) Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water.

    • Measure the electrophoretic mobility to determine the zeta potential using a suitable instrument.

    • Perform the measurement in triplicate and report the average value.

c) Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Technique: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Total Drug (Wtotal): Use the initial amount of 15-mPGE1 added during the formulation.

    • Free Drug (Wfree): After the initial centrifugation to collect the nanoparticles, carefully collect the supernatant. Analyze the concentration of 15-mPGE1 in the supernatant using a validated HPLC method.

    • Encapsulated Drug (Wencapsulated): Wencapsulated = Wtotal - Wfree.

    • Calculate EE and DL:

      • EE (%) = (Wencapsulated / Wtotal) x 100

      • DL (%) = (Wencapsulated / Weight of Nanoparticles) x 100

In Vitro Sustained Release Study

This protocol describes a common method for evaluating the in vitro release of 15-mPGE1 from nanoparticles using a dialysis method.

Materials:

  • 15-mPGE1-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Resuspend a known amount of 15-mPGE1-loaded nanoparticles in a specific volume of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the sealed dialysis bag in a larger container with a known volume of PBS (e.g., 100 mL).

  • Incubate the system at 37°C with continuous gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.

  • Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of 15-mPGE1 in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_release In Vitro Release Organic_Phase 1. Organic Phase (PLGA + 15-mPGE1 in DCM) Emulsification 3. Emulsification (Sonication) Organic_Phase->Emulsification Aqueous_Phase 2. Aqueous Phase (PVA Solution) Aqueous_Phase->Emulsification Solvent_Evaporation 4. Solvent Evaporation (Rotary Evaporator) Emulsification->Solvent_Evaporation Collection 5. Collection & Washing (Centrifugation) Solvent_Evaporation->Collection Lyophilization 6. Lyophilization (Optional) Collection->Lyophilization DLS Particle Size & PDI (DLS) Collection->DLS Zeta Zeta Potential Collection->Zeta HPLC Encapsulation Efficiency & Drug Loading (HPLC) Collection->HPLC Dialysis Dialysis Setup Lyophilization->Dialysis Incubation Incubation at 37°C Dialysis->Incubation Sampling Sampling at Timepoints Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis

Caption: Experimental workflow for the preparation and characterization of 15-mPGE1-loaded nanoparticles.

G PGE1 This compound EP_Receptor EP Receptor (G-protein coupled) PGE1->EP_Receptor G_Protein G-protein Activation (Gs/Gq) EP_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Gs PLC Phospholipase C (PLC) G_Protein->PLC Gq cAMP ↑ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified signaling pathway of Prostaglandin E1 analogs via EP receptors.

Application Notes and Protocols: Intramuscular Injection of 15-Methylprostaglandin E1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylprostaglandin E1 (15-methyl PGE1) analogs are synthetic derivatives of the naturally occurring prostaglandin (B15479496) E1. The addition of a methyl group at the C-15 position protects the molecule from rapid metabolic inactivation, thereby prolonging its biological activity.[1] These analogs are potent therapeutic agents with applications in various fields, including obstetrics, gynecology, and gastroenterology.[2][3][4] This document provides detailed application notes and protocols for the intramuscular (IM) injection of this compound analogs, with a focus on misoprostol (B33685), a widely used analog.

Data Presentation

The following tables summarize quantitative data from clinical studies on the use of prostaglandin analogs. It is important to note that specific pharmacokinetic data for the intramuscular route of 15-methyl PGE1 analogs is limited in publicly available literature. Therefore, data for other routes of administration of misoprostol and for intramuscular administration of other 15-methylprostaglandin analogs are provided for reference.

Table 1: Pharmacokinetic Profile of Misoprostol (a PGE1 Analog) via Various Routes of Administration

Route of AdministrationPeak Plasma Concentration (Tmax)BioavailabilityOnset of Action
Sublingual~12 ± 3 minutes[5]Higher than oralRapid[5]
Oral~30 minutes[6]Subject to first-pass metabolismRapid
Vaginal~75 minutes[6]Higher than oralSlower than sublingual and oral
RectalSlower than sublingualLower peak plasma levels than sublingualSlower onset

Note: Data is primarily based on studies of misoprostol. Individual pharmacokinetics can vary.[5]

Table 2: Clinical Efficacy of Intramuscular 15-Methylprostaglandin Analogs in Mid-trimester Abortion

AnalogDosage RegimenSuccess Rate (within 48 hours)Mean Induction-Abortion Interval
15-methyl PGF2α250 mcg every 2 hours90%13.5 hours
15-methyl PGE2 methyl ester5 mcg every 4 hours85%21 hours

Note: These are examples from specific clinical trials and dosages may vary depending on the clinical scenario.

Experimental Protocols

Protocol 1: Preparation of a this compound Analog (Misoprostol) Solution for Intramuscular Injection in a Research Setting

Materials:

  • Misoprostol powder

  • Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a suitable oil-based vehicle)

  • Sterile vials

  • Syringes and needles of appropriate gauge

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate the required amount of misoprostol and vehicle based on the desired final concentration and the total volume needed for the experiment.

  • Aseptically weigh the misoprostol powder in a sterile environment (e.g., a laminar flow hood).

  • Transfer the powder to a sterile vial.

  • Add a small amount of the sterile vehicle to the vial to create a slurry.

  • Vortex the vial until the powder is completely dissolved or suspended. For oil-based vehicles, gentle warming may be necessary to aid dissolution.

  • Add the remaining vehicle to reach the final desired volume.

  • Mix the solution thoroughly by vortexing or gentle inversion.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile vial if the vehicle is aqueous and the compound is heat-labile. Oil-based solutions may not be suitable for sterile filtration.

  • Store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a specified temperature.

Protocol 2: Intramuscular Injection Technique in Rodents (Rats)

Materials:

  • Prepared this compound analog solution

  • Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)[7]

  • 70% ethanol

  • Animal restrainer (if necessary)

Procedure:

  • Properly restrain the animal to ensure its safety and the accuracy of the injection.[8]

  • Identify the injection site. The quadriceps or gluteal muscles of the hind limb are commonly used.[8]

  • Clean the injection site with a swab soaked in 70% ethanol.[8]

  • Insert the needle into the muscle at a 90-degree angle. Be cautious to avoid the sciatic nerve, which runs along the caudal aspect of the femur.[9]

  • Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.[9]

  • Inject the solution slowly and steadily to minimize tissue damage. The recommended maximum injection volume per site in a rat is typically 0.2 mL.[7]

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitor the animal for any adverse reactions after the injection.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prostaglandin E1 Analogs

Prostaglandin E1 analogs, including 15-methyl PGE1, exert their effects by binding to specific G-protein coupled receptors known as EP receptors.[10] There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), and their activation triggers distinct intracellular signaling cascades.[10]

PGE1_Signaling PGE1_analog 15-Methyl PGE1 Analog EP1 EP1 PGE1_analog->EP1 EP2 EP2 PGE1_analog->EP2 EP3 EP3 PGE1_analog->EP3 EP4 EP4 PGE1_analog->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA experimental_workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis A Animal Model Selection & Acclimatization C Baseline Data Collection (e.g., blood pressure, temperature) A->C B Preparation of 15-Methyl PGE1 Analog Solution D Intramuscular Injection B->D C->D E Post-injection Monitoring (behavioral and physiological) D->E F Sample Collection (blood, tissues) E->F G Biochemical/Histological Analysis F->G H Data Analysis & Interpretation G->H

References

Troubleshooting & Optimization

15-Methylprostaglandin E1 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-Methylprostaglandin E1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound is best kept as a solution in methyl acetate (B1210297) at -20°C, where it is stable for at least two years.[1] If supplied as a crystalline solid, it should also be stored at -20°C and is expected to be stable for at least two years.

Q2: How should I prepare aqueous solutions of this compound for my experiments?

A2: It is recommended to first dissolve this compound in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF), where its solubility is high (>50 mg/mL).[1] Subsequently, this stock solution can be further diluted into aqueous buffers or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects in your experimental system. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of 15(S)-15-methyl Prostaglandin E1 in various solvents is provided in the table below.

SolventApproximate Solubility
Dimethylformamide (DMF)>100 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)>50 mg/mL
Ethanol>50 mg/mL
Phosphate (B84403) Buffered Saline (PBS), pH 7.2>1.6 mg/mL
Data sourced from Cayman Chemical product information.[1]

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on its structural similarity to Prostaglandin E1 (PGE1), the primary degradation pathway in aqueous solution is likely dehydration to form the corresponding Prostaglandin A-type compound, 15-methylprostaglandin A1. In basic solutions (pH > 7.4), PGE1 is known to degrade to Prostaglandin A and Prostaglandin B compounds.[2] Epimerization at various chiral centers is also a potential degradation route, particularly under acidic conditions, as observed with the related compound 15-methylprostaglandin F2α.

Q5: How does pH affect the stability of this compound in solution?

A5: Prostaglandins (B1171923) of the E-series are generally more stable in slightly acidic to neutral aqueous solutions. For Prostaglandin E1, maximum stability is observed between pH 6-7.[3] In contrast, basic conditions (pH > 7.4) can lead to rapid degradation.[2] For the related compound, 15-methylprostaglandin F2α, increased stability was observed at a higher pH (around 9.55). While direct data for this compound is limited, it is advisable to maintain the pH of aqueous solutions in the slightly acidic to neutral range for short-term experiments.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
Possible Cause Troubleshooting Step
Degradation of this compound in aqueous solution. Prepare fresh aqueous solutions for each experiment. Avoid storing aqueous solutions for more than a day.[2] If using a stock solution in an organic solvent, ensure it has been stored properly at -20°C.
Improper pH of the experimental buffer. Check the pH of your buffer. For prostaglandins of the E-series, a slightly acidic to neutral pH is generally recommended for better stability in aqueous solutions. Avoid basic conditions.[2][3]
Adsorption to plasticware. The use of plastic tubes should be avoided when working with dilute aqueous solutions of prostaglandins, as hydrophobic interactions can lead to loss of the compound. If possible, use glass or polypropylene (B1209903) containers.
Presence of residual organic solvent from stock solution preparation. Ensure that the amount of organic solvent carried over into the final aqueous solution is insignificant, as it may have unintended physiological effects.
Issue 2: Difficulty dissolving this compound directly in aqueous buffer.
Possible Cause Troubleshooting Step
Low aqueous solubility of the crystalline solid. Prepare a concentrated stock solution in an organic solvent like ethanol, DMSO, or DMF first.[1] Then, slowly dilute an aliquot of the stock solution into the aqueous buffer with gentle mixing to avoid precipitation.
Precipitation upon dilution. When diluting the organic stock solution into the aqueous buffer, add the stock solution dropwise to the buffer while vortexing or stirring to ensure rapid and even dispersion.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Aqueous Solutions
  • Stock Solution Preparation (e.g., 10 mg/mL in Ethanol):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Aseptically add the required volume of absolute ethanol to the vial to achieve a concentration of 10 mg/mL.

    • Cap the vial tightly and vortex gently until the solid is completely dissolved.

    • Store the stock solution at -20°C.

  • Preparation of an Aqueous Working Solution (e.g., 10 µg/mL in PBS, pH 7.2):

    • On the day of the experiment, thaw the stock solution.

    • Calculate the volume of the stock solution needed to prepare the desired final concentration and volume of the working solution.

    • Slowly add the calculated volume of the stock solution to the appropriate volume of sterile PBS (pH 7.2) while gently vortexing.

    • Use the freshly prepared aqueous working solution immediately. Do not store for more than 24 hours.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for a specified period. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Place a solid sample of this compound in a hot air oven at a high temperature (e.g., 70°C) for a specified period. Also, incubate a solution of the compound at a high temperature.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified period. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 3 for a general method). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. An ideal extent of degradation for validating a stability-indicating method is between 5-20%.[5]

Protocol 3: General Stability-Indicating HPLC Method

This protocol is a general starting point and should be optimized and validated for the specific analysis of this compound and its degradation products. A similar method has been successfully used for the analysis of PGE1 and its primary degradant, PGA1.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH2PO4, adjusted to pH 3 with phosphoric acid) in a ratio of approximately 37:63 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Prostaglandins of the E-series have low UV absorbance. Detection is typically performed at a low wavelength, around 205 nm. If Prostaglandin A-type degradation products are expected, a secondary wavelength of around 230 nm can be monitored.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Prostaglandin E1 Signaling Pathways

PGE1_Signaling Prostaglandin E1 (PGE1) Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 15-Methyl-PGE1 EP1 EP1 Receptor PGE1->EP1 EP2 EP2 Receptor PGE1->EP2 EP3 EP3 Receptor PGE1->EP3 EP4 EP4 Receptor PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ [Ca2+] IP3->Ca2_increase PKC PKC DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2_increase->Cellular_Response1 PKC->Cellular_Response1 AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_increase ↑ cAMP AC_stim->cAMP_increase produces PKA PKA cAMP_increase->PKA Cellular_Response2 Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response2 AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease inhibits production Cellular_Response3 Cellular Response (e.g., Inhibition of Neurotransmission) cAMP_decrease->Cellular_Response3

Caption: Signaling pathways of Prostaglandin E1 receptors.

Experimental Workflow for Stability Testing

Stability_Workflow Workflow for Stability Testing of 15-Methyl-PGE1 cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Prep_Samples Prepare Samples for Forced Degradation Prep_Stock->Prep_Samples Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep_Samples->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Prep_Samples->Base Oxidation Oxidation (3% H2O2, RT) Prep_Samples->Oxidation Thermal Thermal Stress (70°C) Prep_Samples->Thermal Photo Photolytic Stress (UV/Vis Light) Prep_Samples->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Peak Purity, % Degradation) HPLC->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for stability testing.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results Start Inconsistent or Low Biological Activity Check_Solution Was the aqueous solution prepared fresh? Start->Check_Solution Prepare_Fresh Prepare a fresh solution for each experiment. Check_Solution->Prepare_Fresh No Check_pH Is the buffer pH between 6.0 and 7.4? Check_Solution->Check_pH Yes Prepare_Fresh->Check_pH Adjust_pH Adjust buffer pH and repeat the experiment. Check_pH->Adjust_pH No Check_Storage Was the stock solution stored at -20°C? Check_pH->Check_Storage Yes Adjust_pH->Start New_Stock Prepare a new stock solution from solid. Check_Storage->New_Stock No Consider_Other Consider other experimental variables (e.g., cell viability, reagent quality). Check_Storage->Consider_Other Yes New_Stock->Start

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing 15-Methylprostaglandin E1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 15-Methylprostaglandin E1 (15-mPGE1) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for 15-mPGE1 in in vivo studies?

A1: The optimal starting dose of 15-mPGE1 is highly dependent on the animal model, the research application (e.g., inflammation, tissue repair, neuroprotection), and the route of administration. Based on available preclinical data, a general starting point for systemic administration in rodents is in the range of 10-100 µg/kg. However, it is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions. For local administration, the dose may be significantly lower.

Q2: What are the common routes of administration for 15-mPGE1 in animal studies?

A2: Common routes of administration for 15-mPGE1 in in vivo studies include intravenous (IV), subcutaneous (SC), intraperitoneal (IP), and oral gavage. The choice of administration route will depend on the desired pharmacokinetic profile and the target tissue. For example, IV administration will result in rapid systemic distribution, while SC or local injection can provide a more sustained local effect.

Q3: How should I prepare 15-mPGE1 for in vivo administration?

A3: 15-mPGE1 is typically supplied as a solid or in a solution. For in vivo use, it is often dissolved in a biocompatible vehicle such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a small amount of a solubilizing agent like ethanol (B145695) or DMSO, which is then further diluted with saline or PBS. It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals. Always prepare fresh solutions for each experiment to ensure stability and potency. A detailed protocol for solution preparation should be developed and validated for your specific study.

Q4: What are the known side effects of 15-mPGE1 in animal models?

A4: High doses of 15-mPGE1 can lead to adverse effects. In rats, a daily dose of approximately 1 mg/kg has been associated with increased respiratory effort and neutrophilia (an increase in neutrophils)[1]. Other potential side effects, extrapolated from studies on PGE1 and its analogs, may include diarrhea, vasodilation, and changes in blood pressure[2][3]. Careful monitoring of the animals for any signs of distress is essential, especially during initial dose-finding studies.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Lack of Efficacy - Suboptimal Dose: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The administration route may not be optimal for reaching the target tissue. - Compound Instability: The 15-mPGE1 solution may have degraded.- Perform a dose-response study to identify the effective dose range. - Consider alternative routes of administration (e.g., IV for systemic effects, local injection for targeted delivery). - Prepare fresh solutions of 15-mPGE1 for each experiment and store the stock compound according to the manufacturer's instructions.
Adverse Events Observed (e.g., respiratory distress, lethargy) - Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose.- Reduce the dose of 15-mPGE1. - Consider a different administration route that may reduce systemic exposure. - Monitor animals closely for any adverse signs and establish clear humane endpoints for the study. A study in rats indicated adverse respiratory effects at a daily dose of 1 mg/kg[1].
Inconsistent Results Between Experiments - Variability in Drug Preparation: Inconsistent preparation of the 15-mPGE1 solution can lead to variations in the actual administered dose. - Animal Variability: Biological differences between animals can contribute to varied responses.- Standardize the protocol for preparing the 15-mPGE1 solution, including the source and handling of the compound and the vehicle. - Ensure consistency in animal characteristics (e.g., age, weight, strain) and experimental conditions. Increase the number of animals per group to improve statistical power.
Solubility Issues with 15-mPGE1 - Incorrect Solvent: 15-mPGE1 may have limited solubility in aqueous solutions.- Use a small amount of an organic solvent like ethanol or DMSO to initially dissolve the 15-mPGE1 before diluting with a sterile aqueous buffer. Ensure the final concentration of the organic solvent is safe for the animals. - Consult the manufacturer's instructions for recommended solvents.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages and Effects of this compound and Analogs

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectsReference
(15S)-15-Methylprostaglandin E1Rat~1 mg/kg (daily)InjectionIncreased respiratory effort, neutrophilia.[1]
This compoundRatDose-dependentSystemicInhibition of neutrophil-dependent immune complex tissue injury.[4]
Misoprostol (PGE1 analog)Human800 mcg (daily)OralDiarrhea (13-40% incidence), abdominal pain (13-20% incidence).[2]

Experimental Protocols

General Protocol for In Vivo Administration of 15-mPGE1
  • Preparation of 15-mPGE1 Solution:

    • Accurately weigh the required amount of 15-mPGE1 powder.

    • If necessary, dissolve the powder in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

    • Slowly add sterile saline or PBS to the desired final volume while vortexing to ensure complete dissolution.

    • The final concentration of the organic solvent should be kept to a minimum (typically <1% for in vivo use).

    • Prepare fresh solutions on the day of the experiment.

  • Animal Handling and Dosing:

    • Acclimatize animals to the experimental conditions before the study begins.

    • Accurately determine the body weight of each animal to calculate the correct dose volume.

    • Administer the 15-mPGE1 solution via the chosen route (e.g., IV, IP, SC).

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Monitoring:

    • Closely monitor the animals for any signs of adverse effects, particularly within the first few hours after administration.

    • Record all observations systematically.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, similar to Prostaglandin (B15479496) E1 (PGE1), exerts its effects by binding to and activating four subtypes of G-protein coupled prostanoid E receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers distinct downstream signaling cascades.

PGE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ep1 EP1 Pathway cluster_ep2_ep4 EP2/EP4 Pathway cluster_ep3 EP3 Pathway 15_mPGE1 15-Methyl- prostaglandin E1 EP1 EP1 15_mPGE1->EP1 EP2 EP2 15_mPGE1->EP2 EP3 EP3 15_mPGE1->EP3 EP4 EP4 15_mPGE1->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi G1213 Gα12/13 EP3->G1213 EP4->Gs PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Rho Rho G1213->Rho

Caption: Signaling pathways of this compound via EP receptors.

Experimental Workflow for Dose-Response Study

Dose_Response_Workflow start Start: Define Study Objectives animal_prep Animal Model Selection and Acclimatization start->animal_prep dose_selection Select Dose Range (e.g., 10, 50, 100, 500 µg/kg) animal_prep->dose_selection group_allocation Randomly Allocate Animals to Treatment Groups (including vehicle control) dose_selection->group_allocation dosing Administer 15-mPGE1 or Vehicle group_allocation->dosing monitoring Monitor for Clinical Signs and Adverse Effects dosing->monitoring endpoint_measurement Measure Primary and Secondary Endpoints (e.g., biomarkers, behavioral tests) monitoring->endpoint_measurement data_analysis Statistical Analysis of Dose-Response Data endpoint_measurement->data_analysis conclusion Determine Optimal Dose and Conclude Study data_analysis->conclusion

References

Technical Support Center: 15-Methylprostaglandin E1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methylprostaglandin E1 (15-MPEG-E1).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for optimal stability?

Due to the inherent instability of prostaglandins (B1171923), proper storage is critical. For long-term stability, 15-MPEG-E1 should be stored at -80°C.[1][2] For shorter periods, storage at -20°C is acceptable for up to one month, preferably under nitrogen.[2] It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]

Q2: What is the recommended solvent for preparing this compound solutions?

The choice of solvent depends on the experimental application. For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used to prepare concentrated stock solutions. For in vivo experiments, a multi-solvent system is often necessary to ensure solubility and biocompatibility. A typical vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Always confirm the solubility of your specific lot of 15-MPEG-E1 in the chosen solvent.

Q3: My this compound solution appears to have precipitated. What should I do?

If precipitation occurs during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution.[2] It is also crucial to ensure that the solvent percentages are accurate, as this can significantly impact solubility. For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use to minimize the risk of precipitation and degradation.[2]

Troubleshooting Guides

In Vitro Experiment Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low cell viability after treatment 1. Solvent toxicity.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%).- Run a solvent-only control to assess its effect on cell viability.
2. High concentration of 15-MPEG-E1.- Perform a dose-response experiment to determine the optimal concentration.- Review literature for typical concentrations used in similar cell types.
3. Cell sensitivity.- Primary cells can be particularly sensitive; ensure proper handling and culture conditions.[3]
Inconsistent or unexpected results 1. Degradation of 15-MPEG-E1.- Prepare fresh working solutions for each experiment from a properly stored stock.- Avoid repeated freeze-thaw cycles of the stock solution.[1]
2. Inaccurate pipetting.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
3. Cell culture variability.- Ensure consistent cell seeding density and passage number.- Monitor cell health and morphology throughout the experiment.
In Vivo Experiment Troubleshooting
Problem Possible Cause Troubleshooting Steps
Adverse effects observed in animals (e.g., respiratory distress) 1. High dose of 15-MPEG-E1.- A study in rats showed that large intermittent doses of a PGE1 analog could adversely affect the respiratory system.[4]- Conduct a dose-escalation study to find a well-tolerated dose.
2. Off-target effects.- 15-methylated prostaglandins can interact with multiple prostaglandin (B15479496) receptors.[5]- Consider the potential for off-target effects and monitor relevant physiological parameters.
Lack of efficacy 1. Insufficient dosage or bioavailability.- Review the literature for effective dose ranges in your animal model.- Optimize the formulation and route of administration to improve bioavailability.
2. Rapid metabolism.- Although the 15-methyl group increases metabolic stability, clearance can still occur.[5]- Consider the timing of administration and sample collection.

Data Presentation

Table 1: Solubility of a Related Compound, 15(S)-15-Methyl Prostaglandin F2α

SolventSolubility
10 mM Na2CO3>6.5 mg/ml
DMF>100 mg/ml
DMSO>100 mg/ml
Ethanol>100 mg/ml
PBS (pH 7.2)>10 mg/ml

Data is for a related compound and should be used as a reference.[6] Always determine the solubility of your specific compound and lot.

Table 2: Stability of Prostaglandin E1 Solutions

ConcentrationStorage ConditionsStability (≥90% of initial concentration)
1.5 µg/mL in 10% dextrosePolypropylene (B1209903) syringes, unprotected from light, 30°C48 hours[7]
15 µg/mL in 10% dextrosePolypropylene syringes, unprotected from light, 30°C48 hours[7]

This data is for Prostaglandin E1 and provides an indication of stability in solution.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of 15-MPEG-E1 to equilibrate to room temperature before opening.

  • Add a sufficient volume of an appropriate solvent (e.g., DMSO) to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of In Vivo Working Solution

  • Thaw a single aliquot of the 15-MPEG-E1 stock solution.

  • In a sterile tube, combine the following solvents in the specified order, mixing well after each addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Add the required volume of the 15-MPEG-E1 stock solution to the vehicle to achieve the final desired concentration.

  • Vortex the final solution to ensure homogeneity.

  • This working solution should be prepared fresh on the day of the experiment.[2]

Visualizations

experimental_workflow General Experimental Workflow for 15-MPEG-E1 cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis reagent_prep Reagent Preparation (15-MPEG-E1 Solution) cell_prep Cell/Animal Preparation treatment Treatment with 15-MPEG-E1 cell_prep->treatment incubation Incubation/ Observation Period treatment->incubation data_collection Data Collection (e.g., Viability Assay, Imaging) incubation->data_collection data_analysis Data Analysis data_collection->data_analysis troubleshooting_guide Troubleshooting Decision Tree for In Vitro Experiments start Unexpected Experimental Outcome check_reagents Are reagents (including 15-MPEG-E1) properly prepared and stored? start->check_reagents check_protocol Was the experimental protocol followed correctly? check_reagents->check_protocol Yes reprepare Reprepare reagents and repeat experiment. check_reagents->reprepare No check_cells Are the cells healthy and at the correct density? check_protocol->check_cells Yes review_protocol Review protocol for errors and repeat. check_protocol->review_protocol No optimize_cells Optimize cell culture conditions and repeat. check_cells->optimize_cells No consult Consult literature or technical support. check_cells->consult Yes signaling_pathway Simplified Prostaglandin E Receptor Signaling cluster_receptors Prostaglandin E Receptors (EP) PGE1_analog 15-Methyl- Prostaglandin E1 EP2 EP2 PGE1_analog->EP2 EP3 EP3 PGE1_analog->EP3 EP4 EP4 PGE1_analog->EP4 G_alpha_s Gαs EP2->G_alpha_s G_alpha_i Gαi EP3->G_alpha_i EP4->G_alpha_s AC Adenylate Cyclase (AC) G_alpha_s->AC activates G_alpha_i->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA phys_response Physiological Response PKA->phys_response

References

improving solubility of 15-Methylprostaglandin E1 for research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15-Methylprostaglandin E1

This guide provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing this compound (15-methyl PGE1) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: 15(S)-15-methyl Prostaglandin E1 (15-methyl PGE1) is a synthetic, metabolically stable analog of Prostaglandin E1 (PGE1).[1][2] It is an organic compound with the molecular formula C21H36O5 and a molecular weight of 368.5 g/mol .[1][2] Unlike PGE1, which has bronchodilatory effects, 15-methyl PGE1 acts as a weak constrictor of smooth muscle in the human respiratory tract.[2] It is typically supplied as a solution in methyl acetate (B1210297) and should be stored at -20°C for long-term stability of up to two years.[2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in various organic solvents and sparingly soluble in aqueous buffers. The solubility data, primarily derived from its parent compound PGE1, is summarized in the table below.[1][2]

SolventSolubilityConcentration (mM)
Dimethylformamide (DMF)>100 mg/mL>271.37 mM
Dimethyl sulfoxide (B87167) (DMSO)>50 mg/mL>135.68 mM
Ethanol>50 mg/mL>135.68 mM
PBS (pH 7.2)>1.6 mg/mL>4.34 mM
Data sourced from Cayman Chemical product information for the closely related PGE1.[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use an organic solvent. Given its high solubility, DMSO, ethanol, or DMF are suitable choices. The compound is often supplied in methyl acetate, which should be evaporated under a gentle stream of nitrogen before adding the desired solvent. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Can I dilute my organic stock solution directly into an aqueous buffer or cell culture medium?

A4: Direct dilution of a concentrated organic stock into aqueous solutions can cause the compound to precipitate. This happens because the final concentration of the organic solvent may be too low to maintain solubility. To avoid this, perform serial dilutions or add the stock solution to the aqueous medium while gently vortexing to ensure rapid and even distribution.[3] Pre-warming the aqueous medium to 37°C can also help.[3]

Q5: How should I store stock solutions?

A5: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound is an oil or residue and will not dissolve. The compound was likely supplied in a solvent (e.g., methyl acetate) which has been evaporated, leaving a thin film.Ensure all the original solvent is removed under a gentle stream of nitrogen. Add your chosen organic solvent (e.g., DMSO, ethanol) and vortex thoroughly. Gentle warming or brief sonication can aid dissolution.[4][5]
Compound precipitates out of solution upon dilution in aqueous buffer/media. The final concentration of the compound exceeds its aqueous solubility limit. The final percentage of the organic co-solvent is too low to keep the compound dissolved.Check Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in cell culture, as higher levels can be cytotoxic.[3] Perform Serial Dilutions: Instead of a single large dilution, dilute the stock in a smaller volume of serum-free media first, mix, then add this to the final volume.[3] Enhance Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate rapid dispersion.[3]
Low or inconsistent solubility in PBS. The solubility of prostaglandins (B1171923) in aqueous buffers is pH-dependent.[5] The compound may be less stable at certain pH values.For prostaglandins like PGE2, solubility increases at a pH above 6.[5] Consider using a buffer with a slightly alkaline pH if your experiment allows. Alternatively, using a sodium carbonate solution can also improve solubility for some prostaglandins.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution.

Materials:

  • This compound (as supplied, typically in methyl acetate)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Nitrogen gas supply

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Evaporate Shipping Solvent: If the compound is in methyl acetate, carefully evaporate the solvent under a gentle stream of dry nitrogen gas. A thin film or oily residue of the compound will remain.

  • Calculate Required Mass and Volume: The molecular weight of 15-methyl PGE1 is 368.5 g/mol . To make 1 mL of a 10 mM stock solution, you will need 3.685 mg of the compound.

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the dried compound. For 1 mg of compound, add 271.37 µL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is fully dissolved.

  • Aid Dissolution (if necessary): If the compound does not dissolve completely, place the vial in an ultrasonic water bath for 10-15 minutes or warm it gently.[3][5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.[4]

Visualizations

Experimental Workflow: Solubilization of this compound

G cluster_start Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_storage Step 3: Storage & Use start Start with 15-Methyl PGE1 in Methyl Acetate evap Evaporate Solvent (Nitrogen Stream) start->evap add_dmso Add Anhydrous Organic Solvent (e.g., DMSO) evap->add_dmso vortex Vortex Vigorously add_dmso->vortex check Fully Dissolved? vortex->check sonicate Optional: Warm / Sonicate check->sonicate No stock 10 mM Stock Solution check->stock Yes sonicate->vortex aliquot Aliquot & Store (-20°C or -80°C) stock->aliquot dilute Prepare Working Solution (Serial Dilution) stock->dilute

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway: Prostaglandin E Receptor Action

15-Methyl PGE1 is an analog of PGE1, which, like PGE2, exerts its biological effects by binding to G-protein coupled receptors known as EP receptors. There are four subtypes (EP1-EP4), which couple to different intracellular signaling pathways.

G cluster_receptors Prostaglandin E (EP) Receptors cluster_pathways Downstream Signaling compound 15-Methyl PGE1 (PGE1 Analog) EP1 EP1 compound->EP1 EP2 EP2 compound->EP2 EP3 EP3 compound->EP3 EP4 EP4 compound->EP4 Gq Gq Protein EP1->Gq Gs Gs Protein EP2->Gs Gi Gi Protein EP3->Gi EP4->Gs PLC PLC Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation Modulation) Ca->response AC_Gs Adenylate Cyclase Activation Gs->AC_Gs cAMP_inc ↑ cAMP AC_Gs->cAMP_inc cAMP_inc->response AC_Gi Adenylate Cyclase Inhibition Gi->AC_Gi cAMP_dec ↓ cAMP AC_Gi->cAMP_dec cAMP_dec->response

Caption: Simplified signaling pathways for Prostaglandin E (EP) receptors.

References

minimizing side effects of 15-Methylprostaglandin E1 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of 15-Methylprostaglandin E1 (15-mPGE1) in animal studies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments with 15-mPGE1, offering potential solutions and mitigation strategies.

Gastrointestinal Side Effects

Q1: We are observing a high incidence of diarrhea in our rat model following 15-mPGE1 administration. How can we manage this?

A1: Prostaglandin-induced diarrhea is a common side effect resulting from increased intestinal secretion and motility.[1][2] Co-administration of an anti-diarrheal agent like loperamide (B1203769) has been shown to be effective in mitigating this effect in rats.[1][3][4] Loperamide primarily acts on μ-opioid receptors in the gut to decrease propulsive peristalsis and increase intestinal transit time.[5]

  • Troubleshooting Steps:

    • Introduce Loperamide: Administer loperamide prior to or concurrently with 15-mPGE1.

    • Dose Adjustment: An effective oral dose of loperamide to counteract prostaglandin-induced diarrhea in rats is approximately 0.24 mg/kg.[4]

    • Monitor Efficacy: Observe the animals for a reduction in the incidence and severity of diarrhea. Adjust the loperamide dose as necessary based on pilot studies.

Q2: Our mice are experiencing significant vomiting after being treated with 15-mPGE1. What are our options to reduce this side effect?

A2: Vomiting is a known side effect of prostaglandins (B1171923) due to their smooth muscle contractile properties.[6] While rodents like rats and mice do not vomit, other animal models such as ferrets or dogs that have a vomiting reflex can be used to study this side effect. In species that do exhibit emesis, the use of antiemetic drugs can be an effective strategy.

  • Troubleshooting Steps:

    • Antiemetic Pre-treatment: Consider the prophylactic administration of a 5-HT3 receptor antagonist, a common class of antiemetics used in preclinical studies.[7]

    • Dose-Response Assessment: Determine the minimal effective dose of 15-mPGE1 that achieves the desired therapeutic effect while minimizing emesis.

    • Dietary Management: In some cases, providing smaller, more frequent meals and avoiding fatty or spicy foods in the diet of the animal model can help manage gastrointestinal upset, though this is more established in human clinical practice.

Thermoregulation Side Effects

Q3: We have noted a transient increase in the body temperature of our rats following 15-mPGE1 injection. How should we address this?

A3: Prostaglandins, particularly of the E series, are known to be involved in thermoregulation and can induce fever.

  • Troubleshooting Steps:

    • Monitor Core Body Temperature: Use appropriate methods (e.g., rectal probes, telemetry) to accurately monitor the changes in body temperature.

    • Control Ambient Temperature: House the animals in a thermoneutral environment to prevent exacerbation of pyrexia.

    • Consider Antipyretics: In cases of severe or prolonged fever, the use of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin (B15479496) synthesis could be considered, but this may interfere with the primary experimental goals. Careful consideration of the experimental design is crucial.

Respiratory Side Effects

Q4: We are concerned about potential respiratory side effects of 15-mPGE1 in our animal model. How can we monitor for and mitigate these?

A4: High doses of prostaglandin analogs have been associated with respiratory effects.

  • Troubleshooting Steps:

    • Monitor Respiratory Rate and Effort: Observe the animals for any signs of respiratory distress, such as labored breathing, cyanosis, or changes in respiratory rate.

    • Dose-Escalation Studies: Begin with lower doses of 15-mPGE1 and carefully escalate to determine a therapeutic window that avoids significant respiratory side effects.

    • Pulmonary Function Tests: For in-depth studies, consider using whole-body plethysmography to non-invasively measure respiratory parameters in rodents.

Quantitative Data Summary

The following tables summarize quantitative data related to the side effects of prostaglandins and the efficacy of mitigation strategies in animal models.

Table 1: Prostaglandin-Induced Diarrhea in Rodents

Animal ModelProstaglandin AnalogDoseRoute of AdministrationOnset of DiarrheaReference
MouseProstaglandin E2200 µg/kgIntraperitoneal~7 minutes[2]
RatProstaglandin E1-Intravenous-[4]

Table 2: Efficacy of Loperamide in Mitigating Prostaglandin-Induced Diarrhea in Rats

Loperamide Dose (oral)Protection Against PGE1-induced Diarrhea (ED50)Duration of ProtectionReference
0.24 mg/kg50%2 hours[4]

Table 3: Dose-Dependent Nausea-Like Behavior (Pica) in Rats

CompoundDoseRoute of AdministrationOutcomeReference
GDF1520 µg/kgIntraperitonealSignificant kaolin (B608303) consumption (pica) at 3 hours[8]
GDF15100 µg/kgIntraperitonealSignificant kaolin consumption (pica) at 3 hours[8]

Experimental Protocols

Protocol 1: Mitigation of 15-mPGE1-Induced Diarrhea in Rats using Loperamide

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Vehicle Control (15-mPGE1 vehicle + Loperamide vehicle)

    • 15-mPGE1 Treatment (15-mPGE1 + Loperamide vehicle)

    • Loperamide Pre-treatment (15-mPGE1 + Loperamide)

  • Loperamide Administration:

    • Prepare a solution of loperamide hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer loperamide orally (p.o.) via gavage at a dose of 0.24 mg/kg.[4]

    • Administer the vehicle to the control and 15-mPGE1 treatment groups.

  • 15-mPGE1 Administration:

    • Thirty to sixty minutes after loperamide or vehicle administration, administer 15-mPGE1 at the desired experimental dose and route.

  • Observation:

    • Place each rat in an individual cage with a pre-weighed absorbent paper lining.

    • Observe the animals for the onset, frequency, and severity of diarrhea for a defined period (e.g., 4 hours).

    • At the end of the observation period, weigh the absorbent paper to quantify the diarrheal output.

  • Data Analysis: Compare the incidence and severity of diarrhea between the different treatment groups.

Protocol 2: Assessment of Nausea-like Behavior (Pica) in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation and Diet: Acclimate rats to individual housing and provide them with standard chow and water. Additionally, provide a pre-weighed amount of kaolin (a non-nutritive clay) in a separate food container.

  • Baseline Measurement: Measure daily food, water, and kaolin intake for several days to establish a baseline.

  • 15-mPGE1 Administration: Administer 15-mPGE1 or vehicle at the desired doses and route.

  • Post-treatment Monitoring: Continue to measure food, water, and kaolin intake at regular intervals (e.g., 1, 3, 6, 24 hours) post-administration.

  • Data Analysis: An increase in kaolin consumption is indicative of pica, which is a surrogate marker for nausea and emesis in rats.[8] Compare the amount of kaolin consumed between the 15-mPGE1 and vehicle-treated groups.

Visualizations

Signaling Pathways of Prostaglandin E1 (PGE1)

PGE1_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE1 15-mPGE1 EP1 EP1 Receptor PGE1->EP1 EP2_4 EP2/EP4 Receptors PGE1->EP2_4 EP3 EP3 Receptor PGE1->EP3 Gq Gq EP1->Gq Gs Gs EP2_4->Gs Gi Gi EP3->Gi PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_increase ↑ cAMP AC_stim->cAMP_increase PKA_stim PKA Activation cAMP_increase->PKA_stim AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease Mitigation_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Refinement dose_selection Dose Range Finding for 15-mPGE1 side_effect_id Identify Potential Side Effects dose_selection->side_effect_id mitigation_strategy Select Mitigation Strategy side_effect_id->mitigation_strategy pretreatment Administer Mitigation Agent (e.g., Loperamide) mitigation_strategy->pretreatment pge1_admin Administer 15-mPGE1 pretreatment->pge1_admin monitoring Monitor for Side Effects (e.g., Diarrhea, Pica) pge1_admin->monitoring data_collection Quantify Side Effects monitoring->data_collection analysis Analyze Efficacy of Mitigation Strategy data_collection->analysis refinement Refine Protocol analysis->refinement refinement->dose_selection Iterate GI_Side_Effect_Management cluster_pathway Mechanism of Side Effect cluster_symptoms Observed Side Effects cluster_intervention Mitigation Strategies PGE1_admin 15-mPGE1 Administration receptor_activation EP Receptor Activation in Gut PGE1_admin->receptor_activation smooth_muscle_stim ↑ Smooth Muscle Contraction receptor_activation->smooth_muscle_stim secretion_increase ↑ Intestinal Secretion receptor_activation->secretion_increase vomiting Vomiting (in susceptible species) smooth_muscle_stim->vomiting diarrhea Diarrhea smooth_muscle_stim->diarrhea secretion_increase->diarrhea antiemetic Antiemetic (e.g., 5-HT3 antagonist) antiemetic->vomiting Inhibits antidiarrheal Antidiarrheal (e.g., Loperamide) antidiarrheal->diarrhea Inhibits

References

Technical Support Center: pH-Dependent Degradation of Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent degradation of prostaglandin (B15479496) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of common prostaglandin analogs?

The optimal pH for stability varies depending on the chemical structure of the prostaglandin analog. Prostaglandin analogs that are isopropyl esters, such as latanoprost (B1674536), travoprost (B1681362), and tafluprost (B1681877), exhibit maximum stability in a pH range of 5.5 to 6.7.[1][2] In contrast, bimatoprost (B1667075), which is a prostamide (an amide derivative), is most stable in a pH range of 6.8 to 7.8.[1][2] Unoprostone (B1682063) isopropyl is formulated at a pH of 5.0-6.5.[3][4][5][6]

Q2: Why is there a difference in optimal pH for stability between different prostaglandin analogs?

The difference in optimal pH is primarily due to the functional group that is susceptible to hydrolysis. Latanoprost, travoprost, and tafluprost are all ester prodrugs.[7][8][9][10] Esters are generally more susceptible to hydrolysis under both acidic and alkaline conditions, but the rate of hydrolysis is often minimized in a slightly acidic to neutral pH range. Bimatoprost, being an amide, is inherently more resistant to hydrolysis compared to esters.[1][2] Amides are generally most stable at a neutral to slightly alkaline pH.

Q3: What are the primary degradation pathways for prostaglandin analogs?

The primary degradation pathway for ester-containing prostaglandin analogs like latanoprost in aqueous solutions is hydrolysis of the isopropyl ester to form the corresponding biologically active free acid.[3][4][5][6][7][8][9][10][11][12] For example, latanoprost degrades to latanoprost acid.[11] Further degradation can occur, and extreme pH conditions, oxidation, light, and heat can lead to the formation of various impurities.[11][13][14]

Q4: How does temperature affect the pH-dependent degradation of prostaglandin analogs?

Temperature significantly accelerates the degradation of prostaglandin analogs. Studies have shown that the degradation of latanoprost and travoprost is measurable at elevated temperatures (37°C and 50°C), while bimatoprost remains more stable under the same conditions.[1][15][16][17][18] The rate of degradation at a given pH will increase with temperature. It is crucial to consider both pH and temperature when designing experiments and storing prostaglandin analog solutions.

Q5: What are the common degradation products of latanoprost?

Forced degradation studies of latanoprost have identified several degradation products.[14] Besides the hydrolysis to latanoprost acid, other impurities can be formed under stress conditions like extreme pH, oxidation, and heat.[11][13][14]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays using a prostaglandin analog.

  • Possible Cause: Degradation of the prostaglandin analog in the cell culture medium due to suboptimal pH.

  • Troubleshooting Steps:

    • Verify the pH of your cell culture medium: Ensure the pH is within the optimal stability range for the specific prostaglandin analog you are using.

    • Prepare fresh solutions: Prepare the prostaglandin analog stock solution and working solutions immediately before use. Avoid long-term storage of diluted solutions, especially at room temperature or higher.

    • Consider the buffer: If you are preparing solutions in a buffer, select a buffer system that maintains the pH within the optimal range for the prostaglandin analog's stability.

    • Perform a stability check: If the problem persists, consider performing a simple stability study by incubating the prostaglandin analog in your cell culture medium for the duration of your experiment and then analyzing the remaining concentration using a suitable analytical method like HPLC or LC-MS/MS.

Issue 2: Low potency of a prostaglandin analog solution that has been stored for a period of time.

  • Possible Cause: Degradation due to improper storage conditions (pH, temperature, light exposure).

  • Troubleshooting Steps:

    • Review storage recommendations: Check the manufacturer's instructions for the recommended storage temperature and any specific instructions regarding pH and protection from light. Latanoprost, for instance, often requires refrigeration before opening.[15]

    • Evaluate the formulation pH: If you prepared the solution yourself, verify that the pH of the solution is within the optimal stability range for the prostaglandin analog.

    • Protect from light: Store solutions in amber vials or protect them from light, as light can be a significant factor in degradation.[11][13][14]

    • Aliquot and freeze: For long-term storage, consider preparing aliquots of the stock solution and storing them at -20°C or -80°C to minimize degradation. Before use, thaw the aliquot and use it immediately. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Optimal pH for Stability of Common Prostaglandin Analogs

Prostaglandin AnalogChemical ClassOptimal pH Range for Maximum Stability
LatanoprostIsopropyl Ester5.5 - 6.7[1][2]
TravoprostIsopropyl Ester5.5 - 6.7[1][2]
TafluprostIsopropyl Ester5.5 - 6.7[1][2]
BimatoprostProstamide (Amide)6.8 - 7.8[1][2]
Unoprostone IsopropylIsopropyl Ester5.0 - 6.5[3][4][5][6]

Table 2: Temperature-Dependent Degradation Rates of Prostaglandin Analogs

Prostaglandin AnalogTemperatureDegradation Rate (µg/mL/day)
Latanoprost37°C0.15[1][16][17]
Latanoprost50°C0.29[1][16][17]
Travoprost50°C0.46[1][15][16][17]
Bimatoprostup to 50°CNo measurable degradation[1][15][16][17][18]

Experimental Protocols

Protocol: Determination of pH-Dependent Stability of a Prostaglandin Analog

This protocol outlines a general method for assessing the stability of a prostaglandin analog at different pH values.

1. Materials:

  • Prostaglandin analog standard

  • Buffer solutions of various pH values (e.g., pH 4, 5, 6, 7, 8, 9). Use buffers with known stability and low reactivity (e.g., phosphate, acetate, or citrate (B86180) buffers).

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC or LC-MS/MS system

  • Calibrated pH meter

  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of the prostaglandin analog in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration.

  • Prepare a series of buffer solutions covering the desired pH range. Verify the pH of each buffer solution using a calibrated pH meter.

  • Prepare the test solutions: Dilute the stock solution with each buffer to a final concentration suitable for analysis.

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of each test solution using a validated HPLC or LC-MS/MS method to determine the initial concentration of the prostaglandin analog.

  • Incubation: Store the remaining test solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 25°C, 37°C, or 50°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and weekly), withdraw an aliquot from each test solution and analyze it for the concentration of the prostaglandin analog.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point for each pH value.

    • Plot the percentage of remaining prostaglandin analog versus time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order degradation).

Analytical Method: A common analytical method for prostaglandin analogs is reverse-phase high-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[1][19][20] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid to improve peak shape.

Mandatory Visualization

Degradation_Pathway cluster_ester Ester-based Prostaglandin Analogs cluster_amide Amide-based Prostaglandin Analog Latanoprost Latanoprost Active_Acid Biologically Active Free Acid Latanoprost->Active_Acid Hydrolysis (pH dependent) Travoprost Travoprost Travoprost->Active_Acid Hydrolysis (pH dependent) Tafluprost Tafluprost Tafluprost->Active_Acid Hydrolysis (pH dependent) Bimatoprost Bimatoprost Degradation_Products Further Degradation Products Bimatoprost->Degradation_Products More Resistant to Hydrolysis Active_Acid->Degradation_Products Stress Conditions (Heat, Light, Extreme pH) Troubleshooting_Workflow Start Inconsistent Experimental Results Check_pH Verify pH of Solution/Medium is in Optimal Range Start->Check_pH Fresh_Solutions Prepare Fresh Solutions Before Each Experiment Check_pH->Fresh_Solutions Storage Review Storage Conditions (Temp, Light, pH) Fresh_Solutions->Storage Stability_Test Conduct a Stability Study in Experimental Medium Storage->Stability_Test Resolved Issue Resolved Stability_Test->Resolved Not_Resolved Issue Persists Stability_Test->Not_Resolved

References

Technical Support Center: 15-Methylprostaglandin E1 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 15-Methylprostaglandin E1 (15-mPGE1) solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (15-mPGE1) is a synthetic, metabolically stable analog of Prostaglandin (B15479496) E1 (PGE1). Its stability makes it a valuable tool for research into the physiological and pathological roles of PGE1 signaling.

Q2: How should I prepare a stock solution of this compound?

A2: 15-mPGE1 is often supplied as a solution in methyl acetate (B1210297). To prepare a stock solution, the methyl acetate can be evaporated under a gentle stream of nitrogen. The compound can then be dissolved in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer.

Q3: Can I store diluted this compound solutions for later use?

A3: It is highly recommended to prepare working solutions fresh for each experiment. If storage of a diluted solution is necessary, it should be for a short duration at low temperatures. For instance, Prostaglandin E1 solutions in 10% dextrose have been shown to be stable for up to 48 hours at 30°C[1][2]. However, long-term stability of diluted aqueous solutions is not guaranteed and may lead to degradation and inconsistent results.

Q4: What are the primary cellular targets of this compound?

A4: 15-mPGE1, like PGE1, exerts its effects by binding to and activating the four E Prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways.

Storage and Stability of this compound Solutions

Proper storage of 15-mPGE1 solutions is critical to maintain their biological activity and ensure reproducible experimental outcomes. The stability of these solutions depends on the solvent, storage temperature, and concentration.

Recommended Storage Conditions
Solution TypeSolventStorage TemperatureRecommended Duration
Stock Solution Ethanol, DMSO-20°CUp to 6 months
-80°CUp to 1 year
Working Solution Aqueous Buffer (e.g., PBS, cell culture media)2-8°CPrepare fresh, use within 24 hours

Note: The stability of 15-mPGE1 in aqueous solutions is pH-dependent. Maximum stability is observed between pH 6 and 7.

Solubility Data
SolventSolubility
Dimethylformamide (DMF)>100 mg/mL
Dimethyl sulfoxide (DMSO)>50 mg/mL
Ethanol>50 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2>1.6 mg/mL

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in stock solution upon thawing. The compound may have come out of solution at low temperatures.Gently warm the solution to 37°C and vortex or sonicate to redissolve.
Inconsistent or no biological effect observed. 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the working solution. 3. Cellular tolerance or desensitization to the agonist.1. Prepare fresh stock and working solutions. Ensure proper storage conditions are maintained. 2. Verify the concentration of your stock solution and ensure accurate dilution. 3. Use the lowest effective concentration and minimize the duration of cell exposure.
Difficulty dissolving the compound in aqueous buffer. 15-mPGE1 has limited solubility in aqueous solutions.First, dissolve the compound in a small volume of a water-miscible organic solvent (e.g., ethanol or DMSO) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Signaling Pathways of this compound

15-mPGE1 activates one or more of the four EP receptors, each coupled to a different G-protein, initiating distinct intracellular signaling cascades.

PGE1_Signaling This compound Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE1 15-mPGE1 EP1 EP1 Receptor PGE1->EP1 EP2 EP2 Receptor PGE1->EP2 EP3 EP3 Receptor PGE1->EP3 EP4 EP4 Receptor PGE1->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC_act Adenylyl Cyclase (Activated) Gs->AC_act activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP_inc ↑ cAMP AC_act->cAMP_inc produces cAMP_dec ↓ cAMP AC_inhib->cAMP_dec leads to Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 leads to Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response1 PKA Protein Kinase A (PKA) cAMP_inc->PKA activates MAPK MAPK Pathway cAMP_inc->MAPK can influence Cellular_Response3 Cellular Response (e.g., Inhibition of Neurotransmission) cAMP_dec->Cellular_Response3 Cellular_Response2 Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response2

15-mPGE1 signaling through EP receptors.

Experimental Protocols

General Experimental Workflow for a Cell-Based Assay

This workflow outlines the key steps for assessing the activity of 15-mPGE1 in a cell-based assay, such as measuring changes in second messenger levels (e.g., cAMP or intracellular calcium).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Prepare Cells (Plate cells expressing target EP receptor) prep_solution 2. Prepare 15-mPGE1 Solution (Dilute stock to working concentrations) prep_cells->prep_solution treat_cells 3. Treat Cells (Add 15-mPGE1 to cell culture) prep_solution->treat_cells incubate 4. Incubate (Allow time for cellular response) treat_cells->incubate lyse_cells 5. Lyse Cells (if required) incubate->lyse_cells measure_signal 6. Measure Signal (e.g., cAMP levels, calcium fluorescence) lyse_cells->measure_signal analyze_data 7. Analyze Data (Generate dose-response curves) measure_signal->analyze_data

General workflow for a cell-based assay.
Detailed Methodology: Calcium Flux Assay for EP1 Receptor Activation

This protocol is adapted from a method used for screening PGE1 and PGE2 activity on the EP1 receptor and can be applied to 15-mPGE1.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human EP1 receptor in appropriate media.

    • Seed cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Loading with Calcium Indicator:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • After incubation, wash the cells to remove excess dye.

  • Preparation of 15-mPGE1 Solutions:

    • Prepare a series of dilutions of 15-mPGE1 in the assay buffer to create a dose-response curve.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject the 15-mPGE1 dilutions into the wells and immediately begin recording the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration of 15-mPGE1.

    • Plot the change in fluorescence against the log of the 15-mPGE1 concentration to generate a dose-response curve.

    • Calculate the EC50 value, which represents the concentration of 15-mPGE1 that elicits a half-maximal response.

References

troubleshooting 15-Methylprostaglandin E1 assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methylprostaglandin E1 (15-MPEG1) assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of 15-MPEG1, primarily focusing on competitive ELISA, a common immunoassay format for this analyte.

Issue 1: High Variability Between Replicate Wells (High CV%)

Question: My duplicate or triplicate sample readings are not consistent, showing a high coefficient of variation (CV). What are the potential causes and solutions?

Answer: A high CV is a common issue and can obscure the real results of your experiment.[1] A CV of less than 20% is generally desirable.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use fresh, correctly fitting pipette tips for each standard and sample to avoid cross-contamination.[2][3] When adding reagents, especially viscous ones, pre-rinse the tip with the solution. Pipette samples and standards to the bottom of the wells consistently.[3]
Inadequate Plate Washing Ensure all wells are washed equally and thoroughly. Automated plate washers can improve consistency.[1] If washing manually, make sure to completely aspirate the contents of the wells after each wash and tap the inverted plate on absorbent paper to remove residual buffer.[3]
Poor Reagent Mixing Vortex or gently mix all reagents, standards, and samples thoroughly before adding them to the plate.[1]
Edge Effects Temperature or humidity gradients across the plate can cause "edge effects," where outer wells behave differently from inner ones. To mitigate this, ensure the plate and all reagents are at room temperature before starting. During incubations, use a plate sealer and avoid stacking plates.[2]
Bubbles in Wells Bubbles can interfere with optical readings. Be careful during pipetting to avoid introducing them. If bubbles are present, gently remove them before reading the plate.

A logical workflow for troubleshooting high CV is presented below.

G start High CV% Observed (>20%) check_pipetting Review Pipetting Technique - Calibrated pipettes? - Proper tip usage? - Consistent dispensing? start->check_pipetting check_washing Evaluate Plate Washing - Uniform washing? - Complete aspiration? - No residual buffer? start->check_washing check_reagents Assess Reagent Preparation - Thoroughly mixed? - Correct dilutions? start->check_reagents check_environment Consider Environmental Factors - Plate sealer used? - Plates stacked? - Bubbles present? start->check_environment resolve_pipetting Action: Recalibrate pipettes. Refine pipetting technique. check_pipetting->resolve_pipetting Issue Identified resolve_washing Action: Optimize wash protocol. Use automated washer if possible. check_washing->resolve_washing Issue Identified resolve_reagents Action: Prepare fresh reagents. Double-check calculations. check_reagents->resolve_reagents Issue Identified resolve_environment Action: Use new plate sealers. Incubate plates separately. Remove bubbles. check_environment->resolve_environment Issue Identified rerun_assay Re-run Assay resolve_pipetting->rerun_assay resolve_washing->rerun_assay resolve_reagents->rerun_assay resolve_environment->rerun_assay

Troubleshooting workflow for high assay variability.

Issue 2: Weak or No Signal

Question: My standard curve is flat, or my sample optical densities (ODs) are very low. What could be the cause?

Answer: A weak or absent signal suggests a problem with one of the critical binding or detection steps in the assay.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Reagent Preparation Double-check all dilution calculations for standards, antibodies, and conjugates. Ensure reagents were reconstituted correctly.[3]
Reagent Degradation Reagents may have expired or been stored improperly. Avoid multiple freeze-thaw cycles. Use fresh reagents and store them according to the manufacturer's instructions.
Insufficient Incubation Time Incubation times are optimized for binding kinetics. Ensure you are following the protocol's recommended incubation periods.[3]
Analyte Concentration Below Detection Limit The concentration of 15-MPEG1 in your samples may be too low for the assay's sensitivity. Consider concentrating your samples or using a more sensitive assay format if available.[3]
Incorrect Assay Setup Review the protocol to ensure all steps were performed in the correct order and that the correct reagents were added to the appropriate wells.[3]

Issue 3: High Background Signal

Question: The OD values for my negative controls or zero standard (B0) wells are excessively high. How can I fix this?

Answer: High background can mask the specific signal and reduce the dynamic range of the assay. It is often caused by non-specific binding of assay components.[4]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time during washes to more effectively remove unbound antibodies and conjugates.[1][2]
Ineffective Blocking The blocking buffer may not be adequately preventing non-specific binding. You may need to try a different blocking agent or increase the blocking incubation time.[1]
Contaminated Reagents The substrate solution may be contaminated. It should be clear and colorless before use.[2] Use fresh, clean reagent reservoirs for each step.[2]
Excessive Antibody/Conjugate Concentration The concentration of the detection antibody or enzyme conjugate may be too high. Titrate these reagents to find the optimal concentration that provides a good signal without high background.[2][3]
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in the sample matrix.[2] Ensure the antibody is specific for 15-MPEG1.

Frequently Asked Questions (FAQs)

Q1: How should I collect and handle biological samples for 15-MPEG1 analysis?

Proper sample collection and handling are critical for accurate results. Prostaglandins (B1171923) can be unstable and are susceptible to enzymatic degradation.

  • Plasma: Collect blood into tubes containing an anticoagulant like EDTA or heparin.[4] It is crucial to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (at a final concentration of ~10 µg/mL), immediately after collection to prevent ex vivo synthesis of prostaglandins.[4][5] Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[4] Aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.[4][6]

  • Cell Culture Supernatants: Collect the media, centrifuge to remove cells and debris, and add a COX inhibitor.[5] Store aliquots at -80°C.[6]

  • Urine: Collect urine into a clean container. For timed collections, keep the container refrigerated. Centrifuge to remove sediment, aliquot, and store at -80°C.[4]

Q2: My 15-MPEG1 levels seem very low. Do I need to extract my samples?

If the expected concentration of 15-MPEG1 in your samples is below the detection limit of the assay, an extraction and concentration step may be necessary.[5] A common method is solid-phase extraction (SPE) using a C18 reverse-phase column.[4][5] This procedure helps to remove interfering substances from the sample matrix and concentrate the analyte.

Q3: What are typical performance characteristics for a 15-MPEG1 ELISA?

Performance can vary between different commercial kits. However, typical values are summarized below. Always refer to the specific kit insert for expected performance.

ParameterTypical Value
Intra-Assay CV% < 10%[7][8]
Inter-Assay CV% < 12%[7][8]
Assay Range Varies widely, e.g., 31.25 - 2000 pg/mL[7]
Sensitivity Can range from <10 pg/mL to ~40 pg/mL[4]

Q4: What is the basic signaling mechanism of Prostaglandin E1?

This compound is a synthetic analog of Prostaglandin E1 (PGE1). PGE1 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors. There are four subtypes: EP1, EP2, EP3, and EP4, which trigger different downstream signaling pathways.[9][10]

  • EP2 and EP4 Receptors: These receptors couple to the Gs alpha subunit (Gαs), which activates adenylyl cyclase (AC). AC then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[11][12][13]

  • EP1 Receptor: This receptor couples to the Gq alpha subunit (Gαq), activating Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[14][15]

  • EP3 Receptor: This receptor typically couples to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][12]

The diagram below illustrates these primary pathways.

G cluster_membrane Cell Membrane PGE1 PGE1 / 15-MPEG1 EP24_receptor EP2 / EP4 Receptor PGE1->EP24_receptor EP1_receptor EP1 Receptor PGE1->EP1_receptor EP3_receptor EP3 Receptor PGE1->EP3_receptor Gs Gs EP24_receptor->Gs Gq Gq EP1_receptor->Gq Gi Gi EP3_receptor->Gi AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates Gi->AC inhibits cAMP cAMP AC->cAMP converts Response_inhib Inhibition of Cellular Response IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response_stim Cellular Response (e.g., Relaxation) PKA->Response_stim PIP2 PIP2 PIP2->PLC Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC PKC DAG->PKC Response_stim2 Cellular Response (e.g., Contraction) Ca2->Response_stim2 PKC->Response_stim2

Simplified signaling pathways of Prostaglandin E1.

References

Prostaglandin E1 (PGE1) Forced Degradation Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Prostaglandin (B15479496) E1 (PGE1).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of PGE1 under forced degradation conditions?

A1: The primary degradation pathway of Prostaglandin E1 (PGE1) involves dehydration to form Prostaglandin A1 (PGA1). Under certain conditions, particularly basic or high thermal stress, PGA1 can further isomerize to Prostaglandin B1 (PGB1).[1][2] Other potential, but typically minor, degradation products that may be observed include various epimers such as 8-iso-PGE1, 11-epi-PGE1, 15-epi-PGE1, and 8-epi-PGA1, as well as the oxidative degradation product 15-keto-PGE1.[1]

Q2: What are the typical stress conditions used in forced degradation studies of PGE1?

A2: Forced degradation studies for PGE1, in line with ICH guidelines, typically involve exposure to the following stress conditions to assess its stability profile:[1][3]

  • Acidic Hydrolysis: Treatment with an acid such as 0.1 M hydrochloric acid.

  • Basic Hydrolysis: Exposure to a base like 0.1 M sodium hydroxide (B78521) or 5% ammonium (B1175870) hydroxide.

  • Oxidative Degradation: Use of an oxidizing agent, for example, 15% hydrogen peroxide.

  • Thermal Stress: Heating the sample, often in water, at elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Exposing the sample to a controlled source of UV light.

Q3: Why is a stability-indicating analytical method crucial for PGE1 studies?

A3: A stability-indicating method is essential as it can accurately quantify the active pharmaceutical ingredient (PGE1) without interference from its degradation products, process impurities, or other excipients.[1] This ensures that the measured decrease in PGE1 concentration is due to degradation and not an artifact of the analytical method, providing a true reflection of the drug's stability.

Q4: What are the common analytical techniques used for PGE1 forced degradation studies?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are the most common analytical techniques for stability-indicating assays of PGE1.[4] Due to PGE1's low UV absorbance, methods may employ low UV wavelengths for detection (e.g., 205 nm) or use post-column derivatization to enhance detectability.[1]

Q5: How stable is PGE1 in solution under typical storage conditions?

A5: The stability of PGE1 in solution is highly dependent on pH, temperature, and the composition of the solution. For instance, in a 10% dextrose solution stored at 30°C, PGE1 was found to be stable (retaining ≥90.0% of its initial concentration) for 48 hours.[4] At 37°C in a solution with a pH of 7.4, 95% of PGE1 degraded within 14 days, whereas in more acidic solutions (pH 4.5-4.7), it was more stable, with 75% degradation occurring over 32 days.[5] When stored at 4°C, PGE1 can be chemically stable for at least 30 days in polypropylene (B1209903) syringes.[6]

Troubleshooting Guides

Analytical Method Troubleshooting (HPLC/LC-MS)
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH or solvent strength.- Use a different column with end-capping or a different stationary phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the sample is dissolved in the mobile phase.[7]
Inconsistent Retention Times - Fluctuations in pump flow rate.- Inadequate column equilibration between injections.- Changes in mobile phase composition.- Temperature fluctuations.- Check the pump for leaks and ensure proper solvent degassing.- Increase the column equilibration time.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.[8]
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Insufficiently mixed mobile phase.- Use high-purity solvents and filter the mobile phase.- Flush the detector flow cell.- Degas the mobile phase using sonication or an online degasser.- Ensure thorough mixing of mobile phase components.[7]
Low Signal/Sensitivity for PGE1 - Low UV absorbance of PGE1.- Inappropriate detection wavelength.- Sample degradation in the autosampler.- Use a detector with a low-noise baseline at low UV wavelengths (e.g., 205 nm).- Consider post-column derivatization to a more chromophoric compound.- Use a mass spectrometer for detection (LC-MS).- Keep the autosampler tray cooled.[1]
Co-elution of Degradation Products - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Use a column with a different selectivity or higher efficiency (smaller particle size).- Adjust the gradient slope in gradient elution.

Quantitative Data from Forced Degradation Studies

The extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration, temperature, duration of exposure). The following table summarizes indicative data from various studies.

Stress Condition Reagent/Parameter Temperature Duration Remaining PGE1 (%) Primary Degradant(s) Observed Reference
Acid Hydrolysis 0.1 M HCl25°C3 hoursNot specified, but degradation observedPGA1[4]
Base Hydrolysis 0.1 M NaOH25°C3 hoursExtensively degradedPGA1, PGB1, epimers[4]
Base Hydrolysis 5% NH₄OH25°C3 hoursExtensively degradedPGA1, PGB1, epimers[4]
Oxidative 15% H₂O₂25°C3 hoursExtensively degraded15-keto-PGE1, PGA1[4]
Thermal Water80°C3 hoursExtensively degradedPGA1, PGB1, epimers[4]
Photolytic UV light30°C3 hoursNo significant degradation-[4]
Long-term Thermal pH 7.4 buffer37°C14 days~5%Not specified[5]
Long-term Thermal pH 4.5-4.7 saline37°C32 days~25%Not specified[5]

Detailed Experimental Protocols

Protocol 1: Forced Degradation of Prostaglandin E1

This protocol is a general guideline and may require optimization based on the specific formulation of PGE1.

  • Preparation of PGE1 Stock Solution: Prepare a stock solution of PGE1 in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the PGE1 stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration of PGE1.

    • Incubate the solution at 25°C for 3 hours.[4]

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the PGE1 stock solution with 0.1 M sodium hydroxide.

    • Incubate the solution at 25°C for 3 hours.[4]

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the PGE1 stock solution with 15% hydrogen peroxide.

    • Incubate the solution at 25°C for 3 hours.[4]

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Dissolve PGE1 in water.

    • Heat the solution in a water bath at 80°C for 3 hours.[4]

    • Cool the solution to room temperature.

    • Dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Place a solution of PGE1 in a photostability chamber and expose it to UV light at 30°C for 3 hours.[4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Dilute the samples with the mobile phase for analysis.

  • Analysis: Analyze all samples, including a control sample of undegraded PGE1, using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be adapted for the analysis of PGE1 and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.02 M KH₂PO₄ adjusted to pH 3) in a ratio of approximately 37:63 (v/v).[1] The exact ratio may need optimization.

  • Flow Rate: A gradient or ramp flow rate can be used to optimize the separation of PGE1 and its degradation products. For example, 1.0 mL/min for the initial and final parts of the run, and 1.5 mL/min during the elution of later-eluting degradants.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 100 µL.[1]

  • Detection: UV detection at 205 nm for PGE1 and 230 nm for PGA1.[1]

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.

Visualizations

PGE1_Degradation_Pathway PGE1 Prostaglandin E1 (PGE1) PGA1 Prostaglandin A1 (PGA1) PGE1->PGA1 Dehydration (Acid/Base/Heat) Epimers Epimers (e.g., 8-iso-PGE1) PGE1->Epimers Epimerization (Acid/Base) Oxidation_Product 15-keto-PGE1 PGE1->Oxidation_Product Oxidation (H2O2) PGB1 Prostaglandin B1 (PGB1) PGA1->PGB1 Isomerization (Base/Heat)

Caption: Major degradation pathways of Prostaglandin E1 under stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples PGE1_Sample PGE1 Drug Substance / Product PGE1_Sample->Acid PGE1_Sample->Base PGE1_Sample->Oxidation PGE1_Sample->Thermal PGE1_Sample->Photolytic Analysis Stability-Indicating HPLC / LC-MS Analysis Stressed_Samples->Analysis Data_Evaluation Data Evaluation: - Identify Degradants - Quantify PGE1 Loss - Establish Degradation Profile Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study of Prostaglandin E1.

References

avoiding precipitation of 15-Methylprostaglandin E1 in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-Methylprostaglandin E1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation and ensuring the stability of this compound in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in aqueous formulations?

A1: Precipitation of this compound in aqueous solutions is primarily due to its low aqueous solubility and chemical instability. Key contributing factors include:

  • pH-Dependent Degradation: Prostaglandins of the E-series are susceptible to degradation, particularly in neutral to alkaline conditions (pH > 7.4). This degradation can lead to the formation of less soluble byproducts, such as Prostaglandin (B15479496) A and B compounds, which then precipitate out of solution.

  • Low Intrinsic Aqueous Solubility: As a lipophilic molecule, this compound has limited solubility in aqueous buffers. Exceeding its solubility limit will result in precipitation.

  • Temperature Effects: While specific data for this compound is limited, freezing aqueous solutions of other prostaglandins, like PGE2, can cause the active agent to precipitate. Gentle shaking or brief sonication upon thawing may be required to redissolve the compound.[1]

  • Improper Dissolution Technique: Direct addition of crystalline this compound to an aqueous buffer can be challenging and may lead to incomplete dissolution and the appearance of precipitate.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To ensure complete dissolution and minimize the risk of precipitation, it is recommended to first prepare a concentrated stock solution in an organic solvent.

  • Select a suitable organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).

  • Dissolve the crystalline this compound in the chosen solvent to create a concentrated stock solution.

  • For subsequent aqueous dilutions, slowly add the desired volume of the organic stock solution to your aqueous buffer or isotonic saline with gentle agitation.

  • It is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with the experimental system, as organic solvents can have physiological effects.

Q3: How can I enhance the aqueous solubility and prevent precipitation of this compound in my final formulation?

A3: Several formulation strategies can be employed to improve the solubility and stability of this compound in aqueous media:

  • Co-solvents: The use of a water-miscible organic solvent, such as ethanol, in the final formulation can significantly increase the solubility of this compound.

  • Surfactants: Non-ionic surfactants can be used to create micellar formulations that encapsulate the lipophilic prostaglandin, thereby increasing its apparent aqueous solubility.

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with prostaglandin molecules.[2][3][4][5] This complexation shields the hydrophobic parts of the molecule, increasing its solubility and protecting it from degradation.[2][3][5]

  • pH Control: Maintaining the pH of the aqueous formulation in a slightly acidic to neutral range (ideally below pH 7.4) is critical to minimize degradation and subsequent precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding the organic stock solution to the aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent is not sufficiently miscible or is added too quickly.Decrease the final concentration of this compound. Increase the proportion of co-solvent (e.g., ethanol) in the final formulation, if experimentally permissible. Add the stock solution dropwise while vigorously stirring the aqueous buffer. Consider using a surfactant or cyclodextrin (B1172386) to enhance solubility.
The solution is initially clear but a precipitate forms over time. Chemical degradation of this compound is occurring, leading to the formation of less soluble degradation products. This is often accelerated by a pH above 7.4.Prepare fresh solutions daily. Store stock solutions at -20°C. Ensure the pH of the final aqueous formulation is maintained below 7.4. Consider incorporating a stabilizing agent like a cyclodextrin.
A precipitate is observed after a freeze-thaw cycle of an aqueous formulation. The prostaglandin has precipitated out of the solution at low temperatures.[1]Before use, gently warm the solution and agitate or sonicate briefly to redissolve the precipitate.[1] To avoid this, consider preparing fresh dilutions from a frozen organic stock solution for each experiment.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethylformamide (DMF)> 100 mg/mL
Dimethyl Sulfoxide (DMSO)> 50 mg/mL
Ethanol> 50 mg/mL
Phosphate (B84403) Buffered Saline (PBS), pH 7.2> 1.6 mg/mL

Data is based on information for Prostaglandin E1, which is structurally similar.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Formulation using an Ethanol Co-solvent

This protocol is adapted from general procedures for prostaglandin preparation.

Objective: To prepare a 100 µg/mL aqueous solution of this compound in phosphate buffer with a final ethanol concentration of 1%.

Materials:

  • This compound (crystalline)

  • Absolute Ethanol (ACS grade or higher)

  • 0.1 M Phosphate Buffer (pH 6.5)

  • Sterile, polypropylene (B1209903) tubes

  • Calibrated pipettes

Procedure:

  • Prepare a Stock Solution:

    • Weigh out 1 mg of this compound.

    • Dissolve it in 1 mL of absolute ethanol to obtain a 1 mg/mL stock solution.

    • Ensure the prostaglandin is completely dissolved. This stock solution can be stored at -20°C for future use.

  • Prepare the Final Aqueous Formulation:

    • In a sterile polypropylene tube, add 9.9 mL of 0.1 M Phosphate Buffer (pH 6.5).

    • While gently vortexing the buffer, slowly add 100 µL of the 1 mg/mL ethanolic stock solution.

    • Continue to mix for a few minutes to ensure homogeneity.

    • The final solution will have a concentration of 10 µg/mL of this compound in phosphate buffer containing 1% ethanol.

    • Visually inspect for any signs of precipitation.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on studies demonstrating the successful use of cyclodextrins to solubilize and stabilize prostaglandins.[2][3][4][5]

Objective: To prepare an aqueous solution of this compound using HP-β-CD to enhance solubility.

Materials:

  • This compound (crystalline)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).

    • Stir until the HP-β-CD is completely dissolved.

  • Form the Inclusion Complex:

    • Add the crystalline this compound directly to the HP-β-CD solution to achieve the target final concentration.

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Final Preparation:

    • After the incubation period, visually inspect the solution for any undissolved particles.

    • If necessary, filter the solution through a 0.22 µm sterile filter to remove any particulates.

    • The resulting clear solution contains the this compound:HP-β-CD complex.

Visualizations

experimental_workflow Experimental Workflow for Formulation Preparation cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Formulation cluster_final Final Product stock_prep Dissolve 15-MPGE1 in Organic Solvent aq_dilution Dilute Stock into Buffer stock_prep->aq_dilution Add dropwise with stirring aq_prep Prepare Aqueous Buffer aq_prep->aq_dilution final_sol Final Aqueous Formulation aq_dilution->final_sol

Caption: Workflow for preparing an aqueous formulation of this compound.

troubleshooting_logic Troubleshooting Precipitation Issues action_node action_node obs_node obs_node start Precipitate Observed? time_of_precip When did it precipitate? start->time_of_precip obs_immediate Exceeded Solubility time_of_precip->obs_immediate Immediately obs_over_time Degradation time_of_precip->obs_over_time Over Time action_decrease_conc Decrease Concentration obs_immediate->action_decrease_conc Solution action_add_solubilizer Add Co-solvent/ Surfactant/Cyclodextrin obs_immediate->action_add_solubilizer Solution action_check_ph Ensure pH < 7.4 obs_over_time->action_check_ph Solution action_prepare_fresh Prepare Fresh Daily obs_over_time->action_prepare_fresh Solution

Caption: A logical diagram for troubleshooting precipitation of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 15-Methylprostaglandin E1 and Prostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the naturally occurring Prostaglandin (B15479496) E1 (PGE1) and its synthetic analog, 15-Methylprostaglandin E1. The inclusion of a methyl group at the 15-position significantly alters the metabolic stability and, consequently, the biological activity and clinical applications of the molecule. This comparison is supported by experimental data on receptor binding and functional potency, along with detailed methodologies for the key experiments cited.

Introduction to Prostaglandin E1 and its 15-Methyl Analog

Prostaglandin E1 (PGE1), also known clinically as alprostadil, is a member of the eicosanoid family of signaling molecules. It is involved in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[1][2] Its therapeutic applications are diverse, ranging from maintaining a patent ductus arteriosus in newborns with congenital heart defects to treating erectile dysfunction.[1][3] However, the clinical utility of PGE1 is often limited by its rapid metabolism and short biological half-life.[4][5]

To overcome this limitation, synthetic analogs such as this compound have been developed. A prominent example is Misoprostol (B33685), a 15-methylated analog of PGE1.[4] The key structural modification is the addition of a methyl group at the carbon-15 (B1200482) position. This change sterically hinders the enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the rapid inactivation of prostaglandins (B1171923).[6][7] This increased metabolic stability results in a longer duration of action and enhanced potency in various biological systems, leading to distinct therapeutic applications, including cervical ripening, labor induction, and the prevention of NSAID-induced gastric ulcers.[4][8]

Comparative Analysis of Biological Activity

The biological effects of both PGE1 and its 15-methylated analogs are mediated through their interaction with a family of four G-protein coupled receptors (GPCRs) known as the E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different intracellular signaling pathway, leading to a variety of cellular responses.

ReceptorG-Protein CouplingSecond MessengerPrimary Cellular Response
EP1 Gq↑ Intracellular Ca²⁺Smooth muscle contraction
EP2 Gs↑ cAMPSmooth muscle relaxation, vasodilation
EP3 Gi↓ cAMPInhibition of adenylate cyclase, smooth muscle contraction
EP4 Gs↑ cAMPSmooth muscle relaxation, modulation of inflammation

The following table summarizes the available quantitative data on the binding affinity (Ki) of Prostaglandin E1 and its 15-methyl analog, Misoprostol, to the four EP receptor subtypes.

LigandEP1 Ki (nM)EP2 Ki (nM)EP3 Ki (nM)EP4 Ki (nM)Reference
Misoprostol 1202506767

Note: Data for Misoprostol is from cloned mouse receptors. A direct comparative study with PGE1 on human recombinant receptors with Ki values for all four subtypes was not available in the searched literature. However, qualitative studies indicate the relative potency to be PGE1 ≥ PGE2 > Misoprostol.[7]

Signaling Pathways and Metabolic Fate

The differential activation of EP receptor subtypes by PGE1 and 15-Methyl-PGE1 initiates distinct intracellular signaling cascades. The prolonged action of 15-Methyl-PGE1 is primarily due to its resistance to metabolic degradation.

Prostaglandin E Receptor Signaling Pathways Prostaglandin E Receptor Signaling Pathways cluster_ligands Ligands cluster_receptors EP Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers PGE1 Prostaglandin E1 (PGE1) EP1 EP1 PGE1->EP1 EP2 EP2 PGE1->EP2 EP3 EP3 PGE1->EP3 EP4 EP4 PGE1->EP4 MePGE1 15-Methyl-PGE1 (e.g., Misoprostol) MePGE1->EP1 MePGE1->EP2 MePGE1->EP3 MePGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC + Gi->AC - cAMP_down ↓ cAMP Gi->cAMP_down leads to IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_up ↑ cAMP AC->cAMP_up Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Smooth Muscle Relaxation Smooth Muscle Relaxation cAMP_up->Smooth Muscle Relaxation Inhibition of AC Inhibition of AC cAMP_down->Inhibition of AC Smooth Muscle Contraction Smooth Muscle Contraction Ca->Smooth Muscle Contraction

Caption: Signal transduction pathways of EP receptors.

Metabolic Pathway Comparison Metabolic Pathway Comparison PGE1 Prostaglandin E1 PGDH 15-hydroxyprostaglandin dehydrogenase (15-PGDH) PGE1->PGDH Rapid Oxidation MePGE1 15-Methyl-PGE1 MePGE1->PGDH Metabolism Blocked by Methyl Group Long_Action Prolonged Biological Activity MePGE1->Long_Action Inactive_PGE1 15-keto-PGE1 (Inactive Metabolite) PGDH->Inactive_PGE1

Caption: Metabolic resistance of 15-Methyl-PGE1.

Experimental Protocols

The determination of binding affinities and functional potencies for prostaglandin analogs involves standardized in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., 15-Methyl-PGE1) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]PGE2) from its receptor.

Protocol:

  • Membrane Preparation: Cells or tissues expressing the target EP receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined.[9]

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand ([³H]PGE2) and varying concentrations of the unlabeled competing ligand (PGE1 or 15-Methyl-PGE1).[9]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[9]

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[9]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined and used to calculate the Ki value.[9]

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate filtrate Separate Bound/Free Ligand via Filtration incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count analyze Analyze Data (IC50 -> Ki calculation) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.
Functional Assays

1. cAMP Accumulation Assay (for EP2, EP3, EP4 receptors): This assay measures the ability of a ligand to stimulate (via Gs) or inhibit (via Gi) the production of the second messenger cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Cells expressing the EP receptor of interest (EP2, EP3, or EP4) are cultured in multi-well plates.[10]

  • Compound Addition: Cells are treated with varying concentrations of the test compound (PGE1 or 15-Methyl-PGE1). For Gi-coupled receptors (EP3), cells are co-stimulated with an adenylyl cyclase activator like forskolin.[11]

  • Incubation: The cells are incubated for a specific time to allow for cAMP production.

  • Cell Lysis: A lysis buffer is added to release the intracellular cAMP.[10]

  • Detection: The amount of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[6][10]

  • Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

2. Intracellular Calcium Mobilization Assay (for EP1 receptors): This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Protocol:

  • Cell Culture and Dye Loading: Cells expressing the EP1 receptor are seeded in a multi-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][12]

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Varying concentrations of the test compound are automatically injected into the wells.[1]

  • Detection: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.[1]

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The primary difference between this compound and Prostaglandin E1 lies in their pharmacokinetic profiles, driven by a single structural modification. The addition of a methyl group at the C-15 position renders 15-Methyl-PGE1 resistant to rapid degradation by 15-PGDH, significantly extending its biological half-life and duration of action. While both compounds interact with the same family of EP receptors, this enhanced stability allows 15-methylated analogs like misoprostol to exert more sustained and potent effects in clinical settings. This makes them particularly suitable for applications requiring prolonged prostaglandin activity, such as labor induction and gastric protection, whereas the short-acting nature of PGE1 is advantageous for indications like maintaining ductus arteriosus patency where rapid clearance is desirable. The choice between these agents in research and drug development should be guided by the desired duration of action and the specific EP receptor-mediated response being targeted.

References

A Comparative Analysis of 15-Methylprostaglandin E1 and Misoprostol in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two synthetic prostaglandin (B15479496) E1 analogs, 15-Methylprostaglandin E1 and misoprostol (B33685), reveals distinct profiles in their utility and effects within research models. While both are derivatives of the naturally occurring Prostaglandin E1 (PGE1), their structural modifications lead to differences in potency, stability, and biological activity, making them subjects of interest for researchers in various fields, including gastroenterology, reproductive medicine, and inflammation.

Misoprostol, a widely studied and clinically utilized PGE1 analog, is known for its cytoprotective effects on the gastric mucosa, its potent uterotonic activity, and its role in modulating inflammatory responses. In contrast, this compound, a less extensively researched compound, also exhibits significant biological activities, including effects on uterine contractility and inflammation. This guide provides a comparative overview of these two compounds, drawing upon available data from in vitro and in vivo research models to assist researchers, scientists, and drug development professionals in their selection and application.

Chemical Structures and Key Differences

The fundamental difference between this compound and misoprostol lies in their chemical structures, which in turn dictates their metabolic stability and receptor interactions. This compound features a methyl group at the C-15 position, a modification that protects the hydroxyl group from rapid oxidation, thereby prolonging its biological half-life compared to natural PGE1.

Misoprostol, on the other hand, is a more complex synthetic analog. It possesses a methyl ester at the C-1 position and a hydroxyl group at the C-16 position, along with a methyl group also at C-16. This unique structure not only enhances its oral bioavailability and duration of action but also contributes to its distinct pharmacological profile.

Comparative Efficacy in Research Models

To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and misoprostol across key research areas. It is important to note that direct head-to-head comparative studies are limited, and the data presented is synthesized from various independent research articles.

Uterine Contractility
CompoundModelConcentration/DoseEffectCitation
This compound Pregnant rat uterine strips (in vitro)Not SpecifiedIncreased contractile frequency and force
Misoprostol Pregnant human myometrial strips (in vitro)1 µMSignificant increase in uterine contractility
Gastric Acid Secretion
CompoundModelDoseEffect on Acid SecretionCitation
This compound Rat (in vivo)Not SpecifiedInhibition of basal and stimulated acid secretion
Misoprostol Human (in vivo)200 µg (oral)Potent inhibition of basal and nocturnal gastric acid secretion[1][2]
Anti-inflammatory Activity
CompoundModelDoseEffectCitation
(15S)-15-Methyl-PGE1 Rat (in vivo)~1 mg/kgInhibition of neutrophil-dependent tissue injury
Misoprostol Various inflammatory modelsVariedReduction in pro-inflammatory cytokine production

Experimental Protocols

In Vitro Uterine Contractility Assay

To assess the uterotonic activity of prostaglandin analogs, myometrial tissue strips are isolated from pregnant animal models (e.g., rats) or human biopsies. The experimental workflow is as follows:

G cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition and Analysis A Myometrial Tissue Isolation B Dissection into Longitudinal Strips A->B C Mounting in Organ Bath B->C D Equilibration in Krebs-Henseleit Solution C->D E Induction of Spontaneous Contractions D->E F Addition of Test Compound E->F G Isometric Tension Recording F->G H Measurement of Contraction Frequency and Amplitude G->H I Dose-Response Curve Generation H->I

Experimental workflow for in vitro uterine contractility assay.

Methodology:

  • Tissue Preparation: Myometrial tissue is obtained and immediately placed in chilled Krebs-Henseleit solution. The tissue is then carefully dissected into longitudinal strips of a standardized size (e.g., 2x10 mm).

  • Experimental Setup: Each strip is mounted in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution and bubbled with 95% O2 and 5% CO2. The strips are allowed to equilibrate for a set period (e.g., 60 minutes) under a specific resting tension (e.g., 1 g).

  • Data Acquisition: Once stable spontaneous contractions are established, the test compound (this compound or misoprostol) is added to the organ bath in a cumulative or non-cumulative manner. The isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: The frequency and amplitude of contractions before and after the addition of the test compound are measured and analyzed. Dose-response curves can be generated to determine the potency (e.g., EC50) of each compound.

Signaling Pathways

Both this compound and misoprostol are analogs of PGE1 and are expected to exert their effects primarily through the E-prostanoid (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling cascades. The specific receptor subtype activation can vary depending on the tissue and the subtle structural differences between the analogs.

G cluster_0 Ligand-Receptor Binding cluster_1 EP Receptors cluster_2 Downstream Signaling & Cellular Response L 15-Methyl-PGE1 / Misoprostol EP1 EP1 L->EP1 EP2 EP2 L->EP2 EP3 EP3 L->EP3 EP4 EP4 L->EP4 PLC ↑ PLC → ↑ IP3/DAG → ↑ Ca2+ EP1->PLC AC_inc ↑ Adenylyl Cyclase → ↑ cAMP EP2->AC_inc AC_dec ↓ Adenylyl Cyclase → ↓ cAMP EP3->AC_dec EP4->AC_inc Uterine_Contraction Uterine Contraction PLC->Uterine_Contraction Inflammation_mod Modulation of Inflammation AC_inc->Inflammation_mod Gastric_Acid_dec ↓ Gastric Acid Secretion AC_dec->Gastric_Acid_dec AC_dec->Inflammation_mod

Simplified signaling pathways for PGE1 analogs.

Pathway Description:

  • EP1 Receptor: Activation of the EP1 receptor typically couples to Gq proteins, leading to the activation of phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels, often leading to smooth muscle contraction.

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is often associated with smooth muscle relaxation and modulation of inflammatory and immune responses.

  • EP3 Receptor: The EP3 receptor is unique in that it can couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. This pathway is a key mechanism for the inhibition of gastric acid secretion by PGE1 analogs.

The specific affinity of this compound and misoprostol for each EP receptor subtype will ultimately determine their precise biological effects in different tissues.

Conclusion

References

A Comparative Guide to Prostaglandin Analogs in Obstetrics and Gynecology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of several key prostaglandin (B15479496) analogs used in obstetrics and gynecology, with a particular focus on prostaglandin E1 (PGE1) analogs and their alternatives. While the term "15-Methylprostaglandin E1" is a specific chemical name, the most clinically evaluated and widely utilized PGE1 analogs in this context are Misoprostol (B33685) and Gemeprost (B1671425).[1][2] This guide will focus on these and other critical prostaglandin analogs, including Dinoprostone (PGE2) and Carboprost (B24374) (15-methyl PGF2α), presenting experimental data to facilitate an objective comparison of their performance.

Efficacy and Safety Profiles: A Tabular Comparison

The following tables summarize the quantitative data from various clinical trials, offering a comparative view of the efficacy and side-effect profiles of different prostaglandin analogs across various clinical applications.

Labor Induction & Cervical Ripening
ParameterMisoprostol (PGE1 analog)Dinoprostone (PGE2)Reference(s)
Induction to Delivery Interval Significantly shorterLonger[3][4]
Vaginal Delivery within 24 hours 71.9%31.3%[4]
Need for Oxytocin (B344502) Augmentation 56%84%[4]
Cesarean Section Rate 15.8%32.6%[3]
Uterine Tachysystole Higher incidenceLower incidence[4]
Change in Bishop Score Statistically significant improvementSignificant improvement[3]
Termination of Pregnancy (Second Trimester)
ParameterMisoprostol (PGE1 analog)Gemeprost (PGE1 analog)Reference(s)
Induction-Abortion Interval (Median) 14.1 hours19.5 hours[5]
Successful Abortion within 24 hours 80.0%58.6%[5]
Combined with Mifepristone (B1683876) (Median I-A Interval) 8.7 hours10.8 hours[6]
Combined with Mifepristone (Abortion rate at 24h) 94%96%[7]
Side Effects (Diarrhea) Less common (24.3%)More common (40.0%)[5]
Side Effects (Fever) More commonLess common[5]
Prevention of Postpartum Hemorrhage (PPH)
ParameterCarboprost (15-methyl PGF2α)OxytocinReference(s)
Mean Blood Loss 183.44 ml285.77 ml[8]
Duration of Third Stage of Labor (Mean) 6.18 minutes6.71 minutes[8]
Need for Additional Uterotonics 3%15.8%[8]
Side Effects (Vomiting) More commonLess common[9]
Side Effects (Diarrhea) More commonLess common[9]

Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation. Below is a representative experimental protocol for a clinical trial comparing prostaglandin analogs for labor induction.

Objective: To compare the efficacy and safety of intravaginal Misoprostol (PGE1 analog) versus intracervical Dinoprostone (PGE2) gel for cervical ripening and labor induction.

Study Design: A randomized controlled trial.

Participants: Nulliparous women with a term, singleton pregnancy in cephalic presentation, with no prior uterine surgery, and an unfavorable cervix (Bishop score ≤ 6).

Randomization: Participants are randomly assigned to one of two treatment groups.

Intervention:

  • Group A (Misoprostol): Receive 50 mcg of Misoprostol intravaginally every 4 hours for a maximum of 4 doses.

  • Group B (Dinoprostone): Receive 0.5 mg of Dinoprostone as an intracervical gel every 6 hours for a maximum of 2 doses.[10]

Data Collection and Outcome Measures:

  • Primary Outcome: Time from induction to vaginal delivery.

  • Secondary Outcomes:

    • Change in Bishop score after the intervention.

    • Need for oxytocin augmentation.

    • Mode of delivery (vaginal vs. cesarean section).

    • Incidence of uterine tachysystole (more than five contractions in 10 minutes for two consecutive 10-minute periods).

    • Maternal side effects (e.g., fever, nausea, vomiting, diarrhea).

    • Neonatal outcomes (e.g., Apgar scores, admission to neonatal intensive care unit).

Statistical Analysis: Data are analyzed using appropriate statistical tests to compare the outcomes between the two groups. For continuous variables like induction-to-delivery time, a t-test or Mann-Whitney U test may be used. For categorical variables like mode of delivery, a chi-square or Fisher's exact test is appropriate.

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes can provide deeper insights. The following diagrams, created using the DOT language, illustrate the Prostaglandin E1 signaling pathway and a typical experimental workflow.

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE1 PGE1 Analog (e.g., Misoprostol) EP_receptor Prostaglandin E Receptor (EP2/EP3/EP4) PGE1->EP_receptor Binds to G_protein G-protein EP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates Calcium Increased Intracellular Calcium (Ca2+) G_protein->Calcium Influences cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_expression Gene Expression (e.g., for collagenases) PKA->Gene_expression Phosphorylates transcription factors Uterine_Contraction Uterine Contraction Calcium->Uterine_Contraction Stimulates Cervical_Ripening Cervical Ripening Gene_expression->Cervical_Ripening Leads to

Caption: Prostaglandin E1 Signaling Pathway in Myometrial Cells.

Experimental_Workflow cluster_GroupA Group A cluster_GroupB Group B Patient_Recruitment Patient Recruitment (e.g., Term pregnancy, Unfavorable cervix) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Intervention_A Administer Prostaglandin Analog A (e.g., Misoprostol) Randomization->Intervention_A Assign to Intervention_B Administer Prostaglandin Analog B (e.g., Dinoprostone) Randomization->Intervention_B Assign to Monitoring_A Monitor Maternal and Fetal Well-being Intervention_A->Monitoring_A Data_Collection Data Collection (Efficacy and Safety Outcomes) Monitoring_A->Data_Collection Monitoring_B Monitor Maternal and Fetal Well-being Intervention_B->Monitoring_B Monitoring_B->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results and Comparison Statistical_Analysis->Results

Caption: Typical Experimental Workflow for a Randomized Controlled Trial.

Concluding Remarks

The choice of a prostaglandin analog is dependent on the specific clinical indication, desired efficacy, and the side-effect profile that is most acceptable for the patient. Misoprostol, a PGE1 analog, often demonstrates a shorter time to effect but may be associated with a higher incidence of uterine tachysystole compared to Dinoprostone (PGE2) for labor induction.[4] In the context of second-trimester pregnancy termination, both Misoprostol and Gemeprost are effective, particularly when used in conjunction with mifepristone.[5][6][7] For the prevention of postpartum hemorrhage, Carboprost (a PGF2α analog) has shown superior efficacy in reducing blood loss compared to oxytocin.[8]

This guide serves as a comparative tool to aid researchers and drug development professionals in their understanding and evaluation of these important therapeutic agents. The provided data and protocols should be considered in the context of the specific patient populations and clinical settings from which they were derived. Further research and clinical trials are continually refining our understanding of the optimal use of these prostaglandin analogs.

References

A Comparative Guide to the Anti-Inflammatory Effects of 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 15-Methylprostaglandin E1 against other established anti-inflammatory agents. The information is supported by experimental data to validate its effects and mechanisms of action.

Executive Summary

This compound, a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), demonstrates significant anti-inflammatory activity. Its primary mechanism involves the inhibition of neutrophil-dependent immune responses.[1] This guide compares its efficacy with the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, focusing on their effects on key inflammatory mediators and signaling pathways.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its comparators. The data has been compiled from various in vitro studies.

CompoundTarget Cell LineInflammatory StimulusMeasured MediatorInhibition (%) / IC50
This compound (as PGE1) THP-1 (human monocytic cells)Lipopolysaccharide (LPS)TNF-αDose-dependent reduction
Dexamethasone THP-1 (human monocytic cells)Interleukin-1β (IL-1β)MCP-1>80% inhibition, IC50: 3 nM[2]
Dexamethasone THP-1 (human monocytic cells)Interleukin-1β (IL-1β)MIP-1αPartial inhibition, IC50: 332 nM[2]
Dexamethasone RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)IL-6Significant inhibition[3]
Indomethacin RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2)Significant inhibition[4]
Indomethacin THP-1 (human monocytic cells)Lipopolysaccharide (LPS)G-CSF50% inhibition[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the activation of E prostanoid (EP) receptors, leading to downstream signaling cascades that modulate inflammatory responses.

This compound Anti-Inflammatory Signaling Pathway 15-M-PGE1 15-Methyl- prostaglandin E1 EP_Receptor EP2/EP4 Receptor 15-M-PGE1->EP_Receptor Binds AC Adenylate Cyclase EP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates IKK IKK Complex PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (Inhibited) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates (Inhibited) Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_active->Proinflammatory_Genes

Caption: Anti-inflammatory signaling of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.

In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol is widely used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of pro-inflammatory cytokines.

Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_workflow Experimental Workflow A 1. Cell Seeding (RAW 264.7 or THP-1 cells) B 2. Pre-treatment (15-M-PGE1, Dexamethasone, Indomethacin) A->B C 3. Inflammatory Stimulus (Lipopolysaccharide - LPS) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (ELISA for TNF-α and IL-6) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for assessing anti-inflammatory activity in vitro.

Protocol:

  • Cell Culture: Culture RAW 264.7 (murine macrophages) or THP-1 (human monocytic) cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound at different concentrations compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration at which 50% of the cytokine release is inhibited).

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins.

Protocol:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing a chromogenic substrate.

  • Compound Incubation: Add various concentrations of this compound, Dexamethasone, or Indomethacin to the reaction mixture and incubate with the enzyme for a specified time.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Measurement: Measure the absorbance of the product at a specific wavelength using a spectrophotometer. The change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC50 values for both COX-1 and COX-2.

Conclusion

This compound demonstrates considerable anti-inflammatory potential, primarily by modulating neutrophil activity and inhibiting the NF-κB signaling pathway. While direct comparative data with Dexamethasone and Indomethacin on cytokine inhibition is still emerging, the available evidence suggests it is a potent anti-inflammatory agent. Its mechanism of action, distinct from corticosteroids and traditional NSAIDs, presents a promising avenue for the development of novel anti-inflammatory therapeutics. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and safety profile.

References

comparative analysis of 15-Methylprostaglandin E1 and PGE2 in labor induction models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of 15-Methylprostaglandin E1 (as represented by its analog Misoprostol) and Prostaglandin (B15479496) E2 (Dinoprostone) in labor induction models. This document provides a detailed comparison of their efficacy, safety, mechanisms of action, and the experimental protocols used for their evaluation.

Prostaglandins (B1171923) of the E series are critical endogenous compounds involved in the initiation and progression of human labor, primarily by inducing cervical ripening and uterine contractions.[1][2] Synthetic analogs of Prostaglandin E1 (PGE1), notably Misoprostol (B33685), and Prostaglandin E2 (PGE2), known as Dinoprostone (B10761402), are widely used pharmacologic agents for the induction of labor.[3][4] While both are effective, they exhibit distinct pharmacological profiles that influence their clinical application, efficacy, and associated side effects.[5] This guide presents a comparative analysis of these two prostaglandin analogs, supported by experimental data, to inform further research and drug development in obstetrics.

Quantitative Comparison of Efficacy and Safety

The clinical efficacy and safety of Misoprostol (PGE1 analogue) and Dinoprostone (PGE2) have been extensively compared in numerous randomized controlled trials. The following tables summarize key quantitative outcomes from these studies.

Table 1: Efficacy in Labor Induction

OutcomeMisoprostol (PGE1 Analog)Dinoprostone (PGE2)Notes
Induction-to-Delivery Interval ShorterLongerMisoprostol is associated with a significantly shorter time to delivery.[6][7][8]
Vaginal Delivery within 24 hours Higher RateLower RateStudies show a higher likelihood of achieving vaginal delivery within 24 hours with Misoprostol.[6]
Need for Oxytocin (B344502) Augmentation LowerHigherPatients induced with Misoprostol are less likely to require subsequent oxytocin administration.[9][10]
Cesarean Section Rate No Significant DifferenceNo Significant DifferenceMost studies report no statistically significant difference in the overall rate of cesarean sections between the two agents.[6][10]

Table 2: Safety Profile

Adverse EventMisoprostol (PGE1 Analog)Dinoprostone (PGE2)Notes
Uterine Tachysystole Higher IncidenceLower IncidenceMisoprostol is more frequently associated with uterine tachysystole (excessive uterine contractions).[6][11]
Uterine Hyperstimulation with Fetal Heart Rate Changes Higher IncidenceLower IncidenceThe increased uterine activity with Misoprostol can sometimes lead to fetal heart rate changes.[10]
Maternal Gastrointestinal Side Effects (Nausea, Vomiting, Diarrhea) More CommonLess CommonThese side effects are more frequently reported with Misoprostol.[12]
Meconium-Stained Liquor Higher IncidenceLower IncidenceSome studies have reported a higher incidence of meconium-stained amniotic fluid with Misoprostol.[13]

Mechanism of Action and Signaling Pathways

Both PGE1 and PGE2 exert their effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The differential activation of these receptors and their downstream signaling cascades in the myometrium and cervix accounts for their observed clinical effects.

Prostaglandin E Receptor Signaling

The binding of PGE1 and PGE2 to their receptors initiates distinct intracellular signaling pathways.

PGE_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE PGE1 / PGE2 EP1 EP1 Receptor PGE->EP1 EP2 EP2 Receptor PGE->EP2 EP3 EP3 Receptor PGE->EP3 EP4 EP4 Receptor PGE->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC PLC Gq->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 leads to Contraction Myometrial Contraction Ca2->Contraction AC_stim Adenylate Cyclase Gs->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces Relaxation Myometrial Relaxation Cervical Ripening cAMP_inc->Relaxation AC_inhib Adenylate Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec reduces cAMP_dec->Contraction promotes

Caption: Signaling pathways of PGE1 and PGE2 via EP receptors.

Table 3: Prostaglandin E Receptor Binding Affinities (Ki in nM)

Receptor SubtypePGE1 (Misoprostol) AffinityPGE2 (Dinoprostone) AffinityPrimary Downstream Effect
EP1 ModerateLow (Ki ≈ 10-36 nM)[3][14]↑ Intracellular Ca²⁺ (Contraction)
EP2 LowLow (Ki > 10 nM)[14]↑ cAMP (Relaxation/Cervical Ripening)
EP3 HighHigh (Ki < 1 nM)[14]↓ cAMP (Contraction)
EP4 HighHigh (Ki < 1 nM)[14]↑ cAMP (Relaxation/Cervical Ripening)
Note: Specific Ki values for Misoprostol are less consistently reported but it is known to have high affinity for EP3 and EP4 receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the effects of this compound and PGE2 in labor induction models.

In Vitro Myometrial Strip Contraction Assay

This assay assesses the direct effect of prostaglandins on the contractility of uterine smooth muscle.

Myometrial_Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis T1 Obtain myometrial biopsy (e.g., during Cesarean section) T2 Dissect myometrial strips (~10 x 2 x 2 mm) T1->T2 S1 Mount strips in organ baths containing physiological salt solution S2 Maintain at 37°C and gas with 95% O₂ / 5% CO₂ S1->S2 S3 Connect strips to force transducers S2->S3 E1 Equilibrate and allow spontaneous contractions to develop E2 Record baseline contractile activity E1->E2 E3 Add cumulative concentrations of PGE1 analog or PGE2 E2->E3 E4 Record changes in contraction force, frequency, and duration E3->E4 A1 Calculate Area Under the Curve (AUC) to quantify contractility A2 Compare dose-response curves of PGE1 analog and PGE2 A1->A2

Caption: Workflow for in vitro myometrial contraction assay.

Methodology:

  • Tissue Procurement: Myometrial biopsies are obtained from consenting patients undergoing cesarean section.[15][16]

  • Preparation: The tissue is placed in a physiological salt solution (e.g., Krebs-Henseleit solution). Strips of myometrium (approximately 10 x 2 x 2 mm) are carefully dissected.[15]

  • Mounting: Each strip is mounted vertically in an organ bath chamber containing the physiological salt solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.[16] One end of the strip is attached to a fixed point, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a set tension until spontaneous, rhythmic contractions are established.

  • Drug Administration: Cumulative concentrations of the test compounds (PGE1 analog or PGE2) are added to the organ baths.

  • Data Acquisition: The force, frequency, and duration of myometrial contractions are recorded continuously.

  • Analysis: The contractile activity, often quantified as the area under the curve (AUC), is measured and compared between the different treatment groups to determine the potency and efficacy of each compound.[16]

In Vivo Labor Induction Model (Rat)

Animal models are used to study the systemic effects of prostaglandins on the induction of labor.

Methodology:

  • Animal Model: Pregnant rats (e.g., Sprague-Dawley) at a specific gestational day (e.g., day 18) are used.[17][18]

  • Drug Administration: The prostaglandin analog is administered via a specific route, such as subcutaneous or intravenous infusion, often using a microinfusion pump to control the dosage.[17][18]

  • Monitoring: Intrauterine pressure is monitored using telemetry to record the frequency and intensity of uterine contractions. The time to onset of labor and delivery of pups is recorded.[17]

  • Outcome Measures: Key parameters for comparison include the time from drug administration to the delivery of the first pup, the total duration of labor, and the number of live births.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[17]

Prostaglandin Receptor Binding Assay

This assay determines the affinity of the prostaglandin analogs for their specific receptor subtypes.

Methodology:

  • Receptor Preparation: Cell membranes expressing the specific human EP receptor subtypes (EP1, EP2, EP3, or EP4) are prepared from cell lines (e.g., CHO or HEK293 cells) that have been transfected to express these receptors.

  • Radioligand Binding: The membranes are incubated with a radiolabeled prostaglandin (e.g., [³H]PGE2).

  • Competitive Binding: Increasing concentrations of the unlabeled test compounds (PGE1 analog or PGE2) are added to compete with the radioligand for binding to the receptors.

  • Separation and Detection: The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value.

Conclusion

The comparative analysis of the PGE1 analog Misoprostol and PGE2 (Dinoprostone) reveals significant differences in their profiles for labor induction. Misoprostol generally demonstrates greater efficacy in terms of a shorter induction-to-delivery interval but is associated with a higher incidence of uterine tachysystole.[6][7][8] These differences can be attributed to their interactions with the various EP receptor subtypes and the resulting downstream signaling cascades. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and development of novel uterotonic agents with improved efficacy and safety profiles for labor induction.

References

Limited Cross-Reactivity Data Available for 15-Methylprostaglandin E1 in Commercial Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of Prostaglandin (B15479496) E1 (PGE1), a critical consideration is the potential cross-reactivity of structurally similar compounds, such as the synthetic analog 15-Methylprostaglandin E1. However, a comprehensive review of commercially available immunoassay kits reveals a significant lack of published data on the specific cross-reactivity of this compound.

While manufacturers of Prostaglandin E1 ELISA kits provide cross-reactivity data for a variety of other prostaglandins (B1171923), including PGE2, PGE3, and various metabolites, information regarding this compound is consistently absent from product datasheets. This data gap presents a challenge for researchers who may be working with samples containing both the natural prostaglandin and its synthetic counterpart.

Understanding the Potential for Cross-Reactivity

Prostaglandin E1 is a lipid autacoid derived from dihomo-γ-linolenic acid (DGLA). This compound is a synthetic analog of PGE1, characterized by the addition of a methyl group at the C-15 position. This structural modification is designed to increase the metabolic stability of the molecule. While this structural similarity suggests a potential for cross-reactivity in immunoassays that utilize antibodies raised against PGE1, the extent of this cross-reactivity can only be determined through empirical testing. Without explicit data from manufacturers, researchers should exercise caution when interpreting PGE1 immunoassay results from samples that may contain this compound.

Prostaglandin E1 Signaling Pathway

Prostaglandin E1 exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades. The activation of these pathways ultimately leads to a variety of cellular responses.

PGE1_Signaling_Pathway Prostaglandin E1 (PGE1) Signaling Pathway cluster_receptors EP Receptors cluster_downstream Downstream Signaling PGE1 Prostaglandin E1 EP1 EP1 PGE1->EP1 EP2 EP2 PGE1->EP2 EP3 EP3 PGE1->EP3 EP4 EP4 PGE1->EP4 Gq Gq EP1->Gq Gs1 Gs EP2->Gs1 Gi Gi EP3->Gi Gs2 Gs EP4->Gs2 PLC PLC Gq->PLC AC1 Adenylate Cyclase Gs1->AC1 AC2 Adenylate Cyclase Gi->AC2 AC3 Adenylate Cyclase Gs2->AC3 IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP1 ↑ cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 Cellular_Response Cellular Response PKA1->Cellular_Response cAMP2 ↓ cAMP AC2->cAMP2 cAMP2->Cellular_Response cAMP3 ↑ cAMP AC3->cAMP3 PKA2 PKA cAMP3->PKA2 PKA2->Cellular_Response Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response

PGE1 Receptor Signaling

Typical Immunoassay Workflow

Immunoassays for the detection of small molecules like prostaglandins are typically competitive assays. In this format, the prostaglandin in the sample competes with a labeled prostaglandin for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the prostaglandin in the sample.

Immunoassay_Workflow Competitive Immunoassay Workflow cluster_steps Experimental Steps cluster_wells Microplate Wells Step1 1. Add Sample/Standard and Labeled PGE1 Well1 Well with Immobilized Antibody Step1->Well1 Step2 2. Add Anti-PGE1 Antibody Well2 Competition for Antibody Binding Step2->Well2 Step3 3. Incubate Well3 Bound Labeled PGE1 Step3->Well3 Step4 4. Wash Well4 Unbound Components Removed Step4->Well4 Step5 5. Add Substrate Well5 Signal Generation Step5->Well5 Step6 6. Measure Signal Well6 Signal Detection Step6->Well6 Well1->Well2 Well2->Step3 Well3->Step4 Well4->Step5 Well5->Step6

Competitive Immunoassay Workflow

Experimental Protocol for a Generic Prostaglandin E1 ELISA

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Prostaglandin E1. Researchers should always refer to the specific protocol provided with their chosen immunoassay kit.

Materials:

  • PGE1 ELISA Plate

  • PGE1 Standard

  • Assay Buffer

  • Wash Buffer

  • PGE1 Conjugate (e.g., HRP-labeled PGE1)

  • Anti-PGE1 Antibody

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Microplate Reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Pipette standards and samples into the appropriate wells of the microplate.

  • Conjugate and Antibody Addition: Add the PGE1 conjugate and the anti-PGE1 antibody to each well.

  • Incubation: Incubate the plate for the time and at the temperature specified in the protocol to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Incubation: Incubate the plate to allow for color development.

  • Stop Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of PGE1 in the samples by comparing their absorbance to the standard curve.

Conclusion

The absence of specific cross-reactivity data for this compound in commercially available Prostaglandin E1 immunoassays underscores the importance of assay validation. Researchers working with samples that may contain this synthetic analog should consider performing their own cross-reactivity studies to ensure the accuracy and specificity of their results. Alternatively, chromatographic methods such as LC-MS/MS can provide a more definitive and specific quantification of both Prostaglandin E1 and this compound.

15-Methylprostaglandin E1: A Comparative Guide to its Therapeutic Potential in Obstetrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 15-Methylprostaglandin E1 (15-mPGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). Due to the limited availability of extensive clinical trial data specifically for 15-mPGE1, this guide will draw comparisons with its close and widely studied analogue, Misoprostol (B33685), as well as other prostaglandins (B1171923) used in obstetrics, such as Dinoprostone (B10761402) (PGE2) and Carboprost (15-methyl PGF2α).

Executive Summary

Prostaglandins are critical mediators in cervical ripening and the induction of labor.[1] Synthetic prostaglandin analogs have been developed to harness these effects for clinical applications. While Misoprostol and Dinoprostone are the most commonly used prostaglandin analogs for labor induction, 15-mPGE1 has been investigated as a potentially stable and effective alternative. This guide synthesizes the available data to evaluate its performance against established alternatives.

Comparative Clinical Efficacy and Safety

The primary therapeutic application explored for 15-mPGE1 has been in cervical ripening prior to surgical abortion and for the induction of labor. The available data, though limited, suggests its potential, but also highlights the need for more robust clinical trials.

Cervical Ripening Prior to First-Trimester Abortion

A key area of investigation for 15-mPGE1 has been its ability to dilate the cervix before vacuum aspiration.

Table 1: Comparison of 15-Methylprostaglandin F2α and Misoprostol for Cervical Dilation

ParameterIntramuscular 15-Methyl-PGF2α (125 µg)Sublingual Misoprostol (400 µg)
Mean Cervical Dilation (mm) 7.68.8 (p<0.01)
Preoperative Adverse Effects More FrequentLess Frequent (p<0.05)
Procedure Duration SimilarSimilar
Intraoperative Blood Loss SimilarSimilar
Patient Acceptability 76.6%93.3%

Data from a randomized controlled trial comparing sublingual misoprostol with intramuscular 15-methyl-prostaglandin F2alpha for cervical dilation prior to first-trimester vacuum aspiration.[2]

This study indicates that while a PGF2α analogue was used, the comparison with Misoprostol, a PGE1 analogue like 15-mPGE1, provides valuable insights. Misoprostol demonstrated superior cervical dilation with fewer side effects, suggesting that PGE1 analogues may offer a better safety and efficacy profile for this indication.[2]

Labor Induction

While direct comparisons of 15-mPGE1 with other agents for labor induction are scarce, extensive data exists for Misoprostol and Dinoprostone.

Table 2: Comparison of Misoprostol (PGE1 Analogue) and Dinoprostone (PGE2) for Labor Induction

OutcomeMisoprostolDinoprostone
Vaginal Delivery within 24 hours Higher RateLower Rate
Time to Vaginal Delivery ShorterLonger
Need for Oxytocin Augmentation Less FrequentMore Frequent
Uterine Tachysystole Increased RiskLower Risk
Cesarean Section Rate SimilarSimilar

Data synthesized from multiple clinical trials and systematic reviews comparing Misoprostol and Dinoprostone for labor induction.[3][4][5][6][7][8][9]

Misoprostol, as a PGE1 analogue, generally shows a shorter induction-to-delivery interval compared to Dinoprostone.[10] However, it is also associated with a higher incidence of uterine tachysystole.[11][12]

Mechanism of Action and Signaling Pathways

Prostaglandin E1 and its analogues exert their effects by binding to specific G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling pathways.[13][14][15] The activation of these receptors in the cervix and myometrium leads to the clinical effects observed.

The primary mechanism for cervical ripening involves the activation of collagenase and an increase in glycosaminoglycans, leading to the softening and dilation of the cervix.[16] Uterine contractions are stimulated by an increase in intracellular calcium levels in myometrial cells.[16]

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_effects Cellular Responses PGE1_Analogue 15-mPGE1 / Misoprostol EP_Receptor EP Receptor (EP1, EP2, EP3, EP4) PGE1_Analogue->EP_Receptor Binds to G_Protein G-Protein Activation EP_Receptor->G_Protein Second_Messengers Second Messengers (cAMP, IP3, DAG, Ca2+) G_Protein->Second_Messengers Protein_Kinases Protein Kinase Activation Second_Messengers->Protein_Kinases Cervical_Ripening Cervical Ripening (Collagen breakdown, Glycosaminoglycan synthesis) Protein_Kinases->Cervical_Ripening Myometrial_Contraction Myometrial Contraction (Increased intracellular Ca2+) Protein_Kinases->Myometrial_Contraction

Caption: Signaling pathway of PGE1 analogues in cervical and myometrial cells.

Experimental Protocols

Detailed experimental protocols for clinical trials specifically involving 15-mPGE1 are not widely published. However, a general methodology for a randomized controlled trial comparing prostaglandin analogues for labor induction can be outlined.

Experimental_Workflow cluster_screening Patient Recruitment cluster_intervention Intervention cluster_monitoring Monitoring and Data Collection cluster_analysis Analysis Eligibility Pregnant women requiring labor induction (e.g., post-term, PROM) Informed_Consent Informed Consent Obtained Eligibility->Informed_Consent Baseline Baseline Assessment (Bishop Score, Fetal HR) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: 15-mPGE1 (or Misoprostol) Randomization->Group_A Group_B Group B: Alternative (e.g., Dinoprostone, Placebo) Randomization->Group_B Monitoring Continuous Monitoring: - Uterine Contractions - Fetal Heart Rate - Maternal Vital Signs Group_A->Monitoring Group_B->Monitoring Data_Collection Data Collection: - Time to Delivery - Mode of Delivery - Adverse Events - Neonatal Outcomes Monitoring->Data_Collection Statistical_Analysis Statistical Analysis: - Comparison of Efficacy - Comparison of Safety Data_Collection->Statistical_Analysis

Caption: Generalized workflow for a clinical trial of labor induction agents.

Conclusion and Future Directions

This compound shows promise as a stable and effective agent for cervical ripening and labor induction. However, the current body of evidence is insufficient to definitively establish its therapeutic potential compared to widely used alternatives like Misoprostol and Dinoprostone. The limited data suggests that, similar to other PGE1 analogues, it may offer advantages in terms of efficacy but requires careful monitoring for side effects such as uterine hyperstimulation.

Future research should focus on conducting large-scale, randomized controlled trials to directly compare the efficacy, safety, and cost-effectiveness of 15-mPGE1 with standard-of-care prostaglandins. These studies should include detailed pharmacokinetic and pharmacodynamic assessments to optimize dosing regimens and minimize adverse events. Such research is crucial to determine the ultimate role of 15-mPGE1 in modern obstetric practice.

References

A Comparative Guide to Intramuscular and Intravenous Administration of 15-Methyl Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the intramuscular (IM) and intravenous (IV) routes of administration for 15-methyl prostaglandin (B15479496) analogs, synthetic derivatives of naturally occurring prostaglandins (B1171923) that are resistant to rapid metabolic inactivation. These potent therapeutic agents are utilized across various clinical applications, primarily in obstetrics and gynecology, for their uterotonic and cervical ripening properties. This document synthesizes available experimental data to offer an objective comparison of their performance, aiding in the selection of the most appropriate administration route for specific research and clinical objectives.

Pharmacokinetic Profile: A Tale of Two Routes

The route of administration significantly influences the absorption, distribution, and subsequent bioavailability of 15-methyl prostaglandin analogs, thereby dictating the onset and duration of their therapeutic effects. While direct head-to-head pharmacokinetic studies comparing IM and IV administration of the same 15-methyl prostaglandin analog are limited in the available literature, we can draw comparisons from studies on individual routes for prominent analogs such as carboprost (B24374) (a 15-methyl PGF2α analog) and sulprostone (B1662612) (a PGE2 analog).

Table 1: Comparative Pharmacokinetic Parameters of 15-Methyl Prostaglandin Analogs

ParameterIntramuscular (IM) AdministrationIntravenous (IV) Administration
Time to Peak Plasma Concentration (Tmax) Carboprost: 15 to 60 minutes.[1][2] Sulprostone: 10 to 20 minutes.[3]Generally immediate, as the drug is introduced directly into the systemic circulation.
Peak Plasma Concentration (Cmax) Carboprost: Following a single 250 µg IM dose, Cmax has been measured at an average of 2060 pg/mL.[4] A subsequent dose can lead to a slightly higher Cmax.[2][4] Sulprostone: After a 500 µg IM injection, peak levels ranged from 0.25-0.77 ng/ml.[3]Expected to be higher initially compared to IM administration for the same dose, with a rapid distribution phase.
Bioavailability High, but less than 100% due to absorption from the muscle tissue.100% by definition.
Half-life (t½) Sulprostone: Approximately 34 minutes.[3]Data for 15-methyl prostaglandin analogs is not readily available, but would reflect the elimination half-life without an absorption phase.

Clinical Efficacy and Safety: A Balancing Act

The choice between IM and IV administration often hinges on the desired clinical outcome, the urgency of the situation, and the potential for adverse effects.

Uterine Contraction and Clinical Response

Intravenous administration is generally associated with a more rapid onset of action. One study comparing IV and IM administration of prostaglandin E2 for missed abortion found that the mean evacuation time was significantly lower with the IV route (9.65 hours) compared to the IM route (17.91 hours).[5][6]

For postpartum hemorrhage, IV infusion of 15-methyl-prostaglandin F2α has been shown to result in a contracted uterus and cessation of bleeding within a mean time of 12.5 minutes.[7] Intramuscular carboprost is also highly effective in controlling postpartum hemorrhage, with success rates around 84.6% in patients who have not responded to conventional therapies.[8]

A multicenter trial on sulprostone for second-trimester abortion found that while IV infusion was considered the safest route, IM injection was the most practical.[9]

Table 2: Comparative Clinical Efficacy of 15-Methyl Prostaglandin Analogs

IndicationIntramuscular (IM) AdministrationIntravenous (IV) Administration
Second Trimester Abortion (Sulprostone) 84% success rate at 24 hours.[9]67% success rate at 24 hours.[9]
Postpartum Hemorrhage Carboprost has demonstrated an 84.6% success rate in refractory cases.[8]IV infusion of 15-methyl-PGF2α led to bleeding cessation in a mean of 12.5 minutes.[7] IV sulprostone has an 89% success rate in uterine atony.[10]
Side Effect Profile

The systemic administration of prostaglandins can lead to side effects due to their action on smooth muscle in other parts of the body. The incidence and severity of these side effects can be influenced by the route of administration.

Table 3: Common Side Effects Associated with IM and IV Administration

Side EffectIntramuscular (IM) AdministrationIntravenous (IV) Administration
Gastrointestinal (Vomiting, Diarrhea) Common with carboprost.[11]Can be frequent and dose-dependent.[9]
Fever/Pyrexia Reported with carboprost.[11]Can occur with sulprostone infusion.[5]
Cardiovascular (Hypertension, Bronchoconstriction) Carboprost can cause transient bronchoconstriction and an increase in blood pressure at high doses.[1]Close monitoring is required, especially with pre-existing cardiovascular conditions.
Local Site Reactions Pain at the injection site.Venous irritation at the infusion site has been reported with sulprostone.[5]

Signaling Pathways of 15-Methyl Prostaglandin Analogs

15-methyl prostaglandin analogs exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. Their primary targets in the myometrium are the prostaglandin F receptor (FP receptor) for PGF2α analogs like carboprost, and the prostaglandin E2 receptors (EP receptors) for PGE2 analogs like sulprostone.

PGF2α (FP Receptor) Signaling

Activation of the FP receptor by PGF2α analogs primarily couples to the Gq protein. This initiates a signaling cascade that leads to increased intracellular calcium concentrations, a key trigger for smooth muscle contraction.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a 15-Methyl PGF2α (e.g., Carboprost) FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction PKC->Contraction PGE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 15-Methyl PGE2 (e.g., Sulprostone) EP1_receptor EP1 Receptor PGE2->EP1_receptor EP3_receptor EP3 Receptor PGE2->EP3_receptor Gq Gq Protein EP1_receptor->Gq Activates Gi Gi Protein EP3_receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Decreased production IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Induces Contraction Myometrial Contraction Ca2_release->Contraction Experimental_Workflow Start Patient Population (e.g., Postpartum Hemorrhage) Randomization Randomization Start->Randomization Group_IM Intramuscular (IM) Group (e.g., 250 µg Carboprost) Randomization->Group_IM Group 1 Group_IV Intravenous (IV) Group (e.g., Sulprostone Infusion) Randomization->Group_IV Group 2 PK_Sampling Pharmacokinetic Sampling (Blood draws at defined time points) Group_IM->PK_Sampling PD_Monitoring Pharmacodynamic Monitoring (Uterine tone, bleeding) Group_IM->PD_Monitoring Safety_Assessment Safety Assessment (Adverse event monitoring) Group_IM->Safety_Assessment Group_IV->PK_Sampling Group_IV->PD_Monitoring Group_IV->Safety_Assessment Data_Analysis Data Analysis (PK parameters, efficacy, safety) PK_Sampling->Data_Analysis PD_Monitoring->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Conclusion (Comparative efficacy and safety profile) Data_Analysis->Conclusion

References

A Comparative Guide to 15-Methylprostaglandin F2α and Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 15-Methylprostaglandin F2α (Carboprost) and its parent compound, Prostaglandin (B15479496) F2α (PGF2α or Dinoprost). As a synthetic analog, 15-Methylprostaglandin F2α was designed to improve upon the therapeutic profile of the naturally occurring PGF2α. This document outlines their mechanisms of action, comparative efficacy, metabolic stability, and side effect profiles, supported by experimental data.

Introduction

Prostaglandin F2α (PGF2α) is a naturally occurring prostanoid that plays a critical role in various physiological processes, most notably in reproductive functions such as uterine contraction and luteolysis.[1][2] Its therapeutic applications, however, are limited by its rapid metabolism in the body. To overcome this limitation, a synthetic analog, 15-Methylprostaglandin F2α (also known as Carboprost), was developed. The key structural modification is the addition of a methyl group at the C-15 position, which significantly enhances its metabolic stability and duration of action.[3][4]

Mechanism of Action and Signaling Pathway

Both PGF2α and its 15-methyl analog exert their effects by binding to and activating the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][5] Activation of the FP receptor primarily couples to the Gq subtype of G proteins.[5] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction.[6]

PGF2α/15-Methyl-PGF2α Signaling Pathway

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α or 15-Methyl-PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Mediates

Caption: Signaling pathway of PGF2α and 15-Methyl-PGF2α via the FP receptor.

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing the potency and selectivity of 15-Methylprostaglandin F2α and PGF2α.

Table 1: Receptor Activation Potency and Selectivity

CompoundReceptorPotency (EC50)Selectivity (FP vs. EP3)Reference
15-Methyl-PGF2α (Carboprost) FPSimilar to PGF2α~10-fold[7]
EP3Similar to FP receptor EC50[7]
Prostaglandin F2α (Dinoprost) FP~1 nM~10-fold[2][7]

Table 2: Clinical Efficacy in Uterine Evacuation (Second Trimester)

Compound/RegimenMean Time to Delivery (hours)Side EffectsReference
Intra-amniotic 15-Methyl-PGF2α 12.3 ± 6.4Fewer side effects[8]
Intravaginal Prostaglandin E2 16.2 ± 6.6Higher incidence of side effects[8]

Table 3: Clinical Efficacy in Postpartum Hemorrhage Management

CompoundEfficacy in Controlling Blood LossCommon Adverse ReactionsReference
15-Methyl-PGF2α (Intramuscular) More efficacious than methylergonovine (B92282)Diarrhea, vomiting, nausea[3][9][10]
Methylergonovine (Intravenous) Effective, but less so than 15-Methyl-PGF2α at 4 hours post-deliveryHypertension[3]

Metabolic Stability

The primary advantage of 15-Methylprostaglandin F2α over PGF2α is its enhanced metabolic stability. The methyl group at the C-15 position protects the 15-hydroxyl group from oxidation by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin catabolism. This results in a longer biological half-life and a more prolonged duration of action for 15-Methylprostaglandin F2α compared to the native PGF2α.[3][4]

Metabolic Pathway Comparison

Metabolism PGF2a Prostaglandin F2α Enzyme 15-hydroxyprostaglandin dehydrogenase PGF2a->Enzyme Metabolized by 15_Methyl_PGF2a 15-Methylprostaglandin F2α 15_Methyl_PGF2a->Enzyme Resistant to Resistant Resistant to Metabolism 15_Methyl_PGF2a->Resistant Inactive_Metabolite Inactive Metabolite Enzyme->Inactive_Metabolite Forms

Caption: Metabolic fate of PGF2α versus 15-Methyl-PGF2α.

Comparative Side Effect Profile

The side effect profiles of both compounds are largely related to the activation of FP and other prostanoid receptors (like EP3) in various tissues.

  • 15-Methylprostaglandin F2α (Carboprost): The most commonly reported side effects are gastrointestinal, including nausea, vomiting, and diarrhea.[9][10][11] This is attributed to the stimulation of smooth muscle in the gastrointestinal tract.[12] Other potential side effects include fever, chills, and changes in blood pressure.[11][12] The activation of the EP3 receptor is thought to contribute to side effects like fever and hypertension.[7]

  • Prostaglandin F2α (Dinoprost): While effective, its rapid metabolism often necessitates higher or more frequent dosing, which can lead to a significant incidence of side effects, similar to those of its synthetic analog. Due to its shorter half-life, it is less commonly used systemically in current clinical practice.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

Objective: To quantify the affinity of 15-Methylprostaglandin F2α and Prostaglandin F2α for the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • Membrane preparation from these cells.

  • Radiolabeled PGF2α (e.g., [3H]PGF2α).

  • Unlabeled 15-Methylprostaglandin F2α and PGF2α.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [3H]PGF2α and varying concentrations of the unlabeled competitor (either PGF2α or 15-Methyl-PGF2α).

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the compound's potency (EC50).

Objective: To determine the potency of 15-Methylprostaglandin F2α and Prostaglandin F2α in activating the FP receptor.

Materials:

  • HEK293 cells expressing the human FP receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 15-Methylprostaglandin F2α and Prostaglandin F2α.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for a specified period (e.g., 45-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the agonist (PGF2α or 15-Methyl-PGF2α) to the wells using the automated injector.

  • Measure the change in fluorescence in real-time.

  • Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

15-Methylprostaglandin F2α is a potent and metabolically stable synthetic analog of PGF2α. Its enhanced pharmacokinetic profile makes it a more clinically useful agent for applications requiring sustained uterine contraction, such as the management of postpartum hemorrhage. While it demonstrates a similar potency and selectivity profile to the native PGF2α at the FP receptor, its prolonged duration of action is a key differentiator. The side effect profile, primarily gastrointestinal, is a direct consequence of its mechanism of action and should be considered in its therapeutic use. Further research focusing on developing even more selective FP receptor agonists could lead to improved therapeutic agents with fewer off-target effects.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. The proper handling and disposal of investigational compounds like 15-Methylprostaglandin E1 are critical components of responsible research. This guide provides essential safety and logistical information for the disposal of this prostaglandin (B15479496) analog, ensuring the protection of personnel and the environment.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Prostaglandin analogs can be potent and may have reproductive and other health effects.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

In the event of a spill, it is important to act quickly and safely. Small spills can be absorbed with an inert material (e.g., vermiculite, dry sand) and placed in a sealed container for disposal. For larger spills, or if the substance is in a volatile solvent, the area should be evacuated, and institutional safety personnel should be notified.

Disposal Procedures for this compound

In the absence of a specific, validated inactivation protocol, this compound and any materials contaminated with it must be treated as hazardous pharmaceutical waste. This approach ensures compliance with environmental regulations and minimizes risk.

Step-by-Step Disposal Guide:

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, clearly labeled, and sealed waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date accumulation started.

  • Waste Manifest: All pharmaceutical waste requires proper documentation.[1] Work with your institution's Environmental Health and Safety (EHS) department to ensure the waste is correctly manifested for transport and disposal.

  • Engage a Certified Waste Management Vendor: Your institution should have a contract with a certified hazardous waste disposal company. This vendor is responsible for the safe transport and ultimate disposal of the chemical waste, typically through high-temperature incineration.[2]

  • Regulatory Compliance: Disposal must adhere to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[1][3][4] Your EHS department will be familiar with these requirements.

Disposal "Don'ts":

  • Do Not Pour Down the Drain: Prostaglandins and other pharmaceuticals can have detrimental effects on aquatic ecosystems. The EPA strongly advises against sewering pharmaceutical waste.[2]

  • Do Not Dispose of in Regular Trash: This can lead to environmental contamination and potential exposure to non-laboratory personnel.

  • Do Not Attempt Unverified Chemical Inactivation: Without a validated protocol, attempting to neutralize the compound could result in incomplete degradation or the creation of other hazardous byproducts.

Data on Prostaglandin E1 Stability

ParameterConditionStability/Degradation
pH pH 4.5 - 4.7 (acidic)More stable; 25% remained after 32 days at 37°C.
pH pH 7.4 (neutral)Less stable; 95% degraded by day 14 at 37°C.
Primary Degradation Product Not specifiedProstaglandin A1

This data is for Prostaglandin E1 and should be used as a general guide. The methylation at the 15-position may alter the stability of this compound.

Experimental Protocols

As there are no established and verified protocols for the chemical inactivation of this compound for routine disposal in a laboratory setting, the standard protocol for the disposal of hazardous pharmaceutical waste must be followed. This protocol is primarily procedural and logistical, relying on containment and professional disposal services.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol: Absorb with inert material, collect in sealed container. spill->cleanup Yes segregate Segregate as Hazardous Waste spill->segregate No cleanup->segregate label Label Container: 'Hazardous Waste', Chemical Name, Date segregate->label contact_ehs Contact Institutional EHS label->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest vendor_pickup Arrange for Pickup by Certified Waste Vendor manifest->vendor_pickup end End: Proper Disposal via Incineration vendor_pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 15-Methylprostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like 15-Methylprostaglandin E1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

This compound is a synthetic analog of Prostaglandin (B15479496) E1. Prostaglandins (B1171923) are potent, biologically active lipid compounds that can present significant health risks, even at low concentrations. The primary hazards associated with prostaglandins like this compound and its close analogs include reproductive toxicity and acute toxicity if swallowed.[1][2] Therefore, stringent adherence to safety protocols is crucial.

Hazard Identification and Classification
Hazard ClassificationDescriptionSource Analogues
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Prostaglandin E1, 15(R)-15-methyl Prostaglandin E2[1][2]
Acute Oral Toxicity Toxic if swallowed.Prostaglandin E1[1]
Eye Irritation May cause serious eye irritation.15-keto Prostaglandin E1[3]
Flammability May be flammable, especially when in solution with flammable solvents.15-keto Prostaglandin E1 (in methyl acetate)[3]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double Nitrile GlovesDouble gloving provides an extra layer of protection against potential contamination. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Disposable GownA disposable, solid-front gown with tight-fitting cuffs protects against splashes and contamination of personal clothing.
Eye Protection Safety Goggles or Face ShieldProtects eyes from splashes and aerosols. A face shield offers broader facial protection.
Respiratory Protection N95 Respirator or HigherRecommended when handling the powdered form of the compound to prevent inhalation. The need for respiratory protection should be determined by a risk assessment.
Engineering and Administrative Controls

Engineering and administrative controls are the primary lines of defense in safely handling potent compounds.

Control TypeDescription
Engineering Controls Chemical Fume Hood: All handling of this compound, especially the powdered form and concentrated solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Glove Box/Isolator: For larger quantities or procedures with a higher risk of aerosolization, a glove box or isolator provides a higher level of containment.
Administrative Controls Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel only. Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound. Decontamination: Establish and follow a written procedure for the decontamination of surfaces and equipment after handling the compound.

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural guide for a common laboratory task: preparing a stock solution of this compound for use in a cell-based assay.

Objective: To safely prepare a 10 mg/mL stock solution of this compound in a suitable solvent.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (B145695) or other appropriate solvent

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Micropipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Prepare the work surface within the fume hood by covering it with absorbent, plastic-backed paper.

    • Assemble all necessary materials inside the fume hood.

  • Weighing:

    • Tare a sterile, amber glass vial on the analytical balance.

    • Carefully weigh the desired amount of this compound directly into the vial. Handle the solid compound with care to avoid generating dust.

  • Solubilization:

    • Using a micropipette, add the calculated volume of the solvent to the vial to achieve the desired concentration.

    • Securely cap the vial.

    • Gently vortex the vial until the solid is completely dissolved.

  • Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C, protected from light.

  • Cleanup:

    • Decontaminate all surfaces and equipment used in the fume hood according to your institution's approved procedures.

    • Dispose of all contaminated disposable materials as hazardous waste.

Experimental Workflow: Prostaglandin E1 Cell-Based ELISA

The following diagram illustrates a typical workflow for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of this compound on cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_elisa ELISA cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in Microplate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate treatment->incubation add_reagents Add ELISA Reagents (e.g., Antibodies) incubation->add_reagents wash_steps Wash Plate add_reagents->wash_steps add_substrate Add Substrate wash_steps->add_substrate read_plate Read Plate on Microplate Reader add_substrate->read_plate data_analysis Analyze Data and Determine EC50/IC50 read_plate->data_analysis

Caption: Workflow for a cell-based ELISA to assess the activity of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste. Do not flush down the drain or discard in regular trash.[5]
Contaminated Labware All disposable items (e.g., pipette tips, gloves, gowns, absorbent paper) that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.

General Disposal Guidelines:

  • All waste must be managed in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[6]

  • Incineration is often the preferred method for the destruction of potent pharmaceutical waste.[7]

By implementing these comprehensive safety and handling procedures, your laboratory can effectively manage the risks associated with this compound, ensuring the well-being of your personnel and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.